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  • Product: 3-Bromo-9-(m-tolyl)-9H-carbazole
  • CAS: 890653-53-9

Core Science & Biosynthesis

Foundational

molecular structure and geometry of 3-Bromo-9-(m-tolyl)-9H-carbazole

CAS: 890653-53-9 Formula: C H BrN Molecular Weight: 336.23 g/mol Part 1: Executive Summary 3-Bromo-9-(m-tolyl)-9H-carbazole is a critical organometallic building block and intermediate in the synthesis of hole-transporti...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 890653-53-9 Formula: C


H

BrN Molecular Weight: 336.23 g/mol

Part 1: Executive Summary

3-Bromo-9-(m-tolyl)-9H-carbazole is a critical organometallic building block and intermediate in the synthesis of hole-transporting materials (HTM) and high-triplet-energy hosts for Organic Light-Emitting Diodes (OLEDs). Structurally, it consists of a planar carbazole core substituted at the nitrogen (N9) with a meta-tolyl group and at the C3 position with a bromine atom.[1]

Its significance lies in its dual functionality:

  • Electronic Tuning: The carbazole moiety provides high triplet energy (

    
     eV) and hole mobility.[1]
    
  • Synthetic Versatility: The C3-Bromine serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the conjugated system to form bicarbazoles or donor-acceptor architectures.

  • Morphological Stability: The m-tolyl group introduces steric bulk and asymmetry, disrupting π-π stacking and improving the solubility and amorphous stability of the final material compared to the unsubstituted or p-tolyl analogues.

Part 2: Molecular Architecture & Geometry[1][2]

Core Planarity and Dihedral Twist

The fundamental geometry of 3-Bromo-9-(m-tolyl)-9H-carbazole is defined by the interaction between the rigid carbazole plane and the rotating N-aryl substituent.

  • Carbazole Plane: The tricyclic system (rings A, B, C) is essentially planar.[1][2]

  • N-Aryl Twist: The bond connecting the carbazole nitrogen (N9) to the phenyl ring of the m-tolyl group is not coplanar. To minimize steric repulsion between the protons at carbazole positions 1 and 8 and the ortho-protons of the tolyl ring, the molecule adopts a twisted conformation.

    • Dihedral Angle: Based on crystallographic data of the analogue 9-phenylcarbazole and 9-(p-tolyl)carbazole, the dihedral angle is approximately 50°–60° .

  • Substituent Effects:

    • 3-Bromo: The bromine atom lies in the plane of the carbazole ring. It induces a weak inductive electron-withdrawing effect (-I) while offering a resonance donating effect (+R), slightly modulating the HOMO/LUMO levels.[1]

    • m-Tolyl: The meta-methyl group adds asymmetry. Unlike p-tolyl, which retains a C2 axis of symmetry in the phenyl ring, the m-tolyl group lowers the molecular symmetry, which is beneficial for suppressing crystallization in thin films (a key requirement for OLED stability).

Electronic Structure (Inferred)

Based on high-confidence analogues (3-bromo-9-phenylcarbazole):

  • HOMO Level: ~ -5.4 to -5.6 eV (Deep HOMO, good for hole injection/transport).

  • LUMO Level: ~ -1.8 to -2.0 eV.

  • Triplet Energy (

    
    ):  ~ 3.02 eV.[1][3] This high triplet energy is crucial, as it prevents reverse energy transfer from blue phosphorescent dopants (like FIrpic) back to the host.[1]
    
Structural Logic Diagram

The following diagram illustrates the steric interactions and synthesis logic.

G Carbazole Carbazole Core (Planar) Sterics Steric Repulsion (H1/H8 vs Ortho-H) Carbazole->Sterics N-Aryl Bond Bromine 3-Bromo (Reactive Site) Carbazole->Bromine Pos 3 Substitution Tolyl m-Tolyl Group (Asymmetry/Solubility) Carbazole->Tolyl N9 Substitution Twist Dihedral Twist (~55°) Sterics->Twist Forces Geometry Twist->Tolyl Decouples Conjugation

Caption: Structural causality in 3-Bromo-9-(m-tolyl)-9H-carbazole. Steric repulsion forces a twisted geometry, decoupling the N-aryl system and preserving high triplet energy.

Part 3: Synthesis Protocols

Two primary routes exist. Protocol A is recommended for high-purity applications (e.g., pharmaceutical or electronic grade) to avoid regioselectivity issues.[1]

Protocol A: N-Arylation of 3-Bromocarbazole (Precision Route)

This route avoids the formation of 3,6-dibromo byproducts by starting with the mono-brominated core.

Reagents:

  • 3-Bromocarbazole (1.0 eq)[1][4][5]

  • 3-Iodotoluene (1.2 eq)[1]

  • Copper(I) Iodide (CuI) (0.1 eq) or Pd_2(dba)_3 / Ligand[1]

  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 eq)[1]
  • Solvent: Toluene or Dioxane[1]

Step-by-Step:

  • Preparation: In a glovebox or under Argon, charge a reaction flask with 3-bromocarbazole, 3-iodotoluene, and the base.

  • Catalyst Addition: Add the CuI and a ligand (e.g., trans-1,2-diaminocyclohexane) or the Palladium catalyst system.[1]

  • Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with dichloromethane.[1]

  • Purification: Concentrate the filtrate. Purify via silica gel column chromatography using Hexane/DCM gradient. The product is a white solid.[1]

Protocol B: Bromination of 9-(m-Tolyl)carbazole (Industrial Route)

More cost-effective but requires strict temperature control to prevent over-bromination at the C6 position.

Reagents:

  • 9-(m-Tolyl)-9H-carbazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)[1]

  • Solvent: DMF or THF[1][6]

Step-by-Step:

  • Dissolution: Dissolve 9-(m-tolyl)carbazole in DMF at 0°C.

  • Addition: Add NBS solution dropwise over 1 hour. Critical: Keep temperature at 0°C to favor mono-bromination at C3 over C6.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature.

  • Quench: Pour into ice water. The product will precipitate.[1][6][7]

  • Recrystallization: Filter the solid. Recrystallize from Ethanol/Toluene to remove traces of 3,6-dibromo impurity.

Part 4: Characterization & Data[1]

Spectroscopic Identification
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Carbazole Aromatic:

      
       8.2–8.3 (d, 1H, H4), 8.0–8.1 (d, 1H, H5), 7.2–7.5 (m, remaining carbazole protons).[1]
      
    • m-Tolyl Aromatic:

      
       7.3–7.5 (m, 4H).[1] Look for the characteristic pattern of a meta-substituted ring (singlet-like proton at position 2 of the tolyl ring).
      
    • Methyl Group:

      
       2.45 (s, 3H).[1]
      
  • Mass Spectrometry (MS):

    • Molecular Ion

      
       (1:1 isotopic ratio due to 
      
      
      
      Br/
      
      
      Br).[1]
Physical Properties Table
PropertyValueContext
Physical State White to off-white powderCrystalline solid
Melting Point ~130–140°CDependent on purity/polymorph
Solubility Soluble in CHCl

, THF, Toluene
Insoluble in water/alcohols
Triplet Energy 3.02 eVHigh

for blue hosts
HOMO / LUMO -5.5 eV / -1.9 eVEstimated vs Vacuum

Part 5: Synthesis Workflow Diagram

Synthesis Start Start: Carbazole RouteA Route A: 3-Bromination First (NBS, DMF, 0°C) Start->RouteA Path 1 RouteB Route B: N-Arylation First (m-Iodotoluene, CuI) Start->RouteB Path 2 InterA Intermediate: 3-Bromocarbazole RouteA->InterA InterB Intermediate: 9-(m-tolyl)carbazole RouteB->InterB StepA2 Step 2: N-Arylation (m-Iodotoluene, CuI/Pd) InterA->StepA2 StepB2 Step 2: Bromination (NBS, 0°C, Controlled) InterB->StepB2 Final Target: 3-Bromo-9-(m-tolyl)-9H-carbazole StepA2->Final StepB2->Final Risk: 3,6-dibromo impurity

Caption: Comparison of synthetic pathways. Path 1 (Left) is generally preferred for laboratory scale to ensure regiochemical purity.[1]

References

  • ChemicalBook. (n.d.).[1] 3-Bromo-9H-carbazole synthesis and properties. Retrieved from [1]

  • PubChem. (n.d.).[1][5] 3-Bromo-9-phenylcarbazole (Analogue Data). National Library of Medicine.[1] Retrieved from [1]

  • MDPI. (2024).[1] Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. (Provides Triplet Energy data for 3-bromo-9-phenylcarbazole). Retrieved from [1]

  • RSC Publishing. (2012).[1] High-triplet-energy tri-carbazole derivatives as host materials. Journal of Materials Chemistry. Retrieved from [1]

  • BenchChem. (n.d.).[1] Synthesis routes of 3-bromo-9-methyl-9H-carbazole. Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 3-Bromo-9-(m-tolyl)-9H-carbazole Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are funda...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of organic molecules.[1] Their energy levels dictate chemical reactivity, kinetic stability, and the potential for charge transfer, making them critical parameters in the design of novel pharmaceuticals and organic electronic materials.[2][3] This guide provides a comprehensive technical overview of the theoretical and experimental methodologies used to determine the HOMO-LUMO energy levels of 3-Bromo-9-(m-tolyl)-9H-carbazole and its intermediates. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data in the context of drug development and materials science.

Introduction: The Significance of Frontier Orbitals in Molecular Design

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor.[1][3] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's excitability and stability.[1][2][3]

In the realm of drug development , the HOMO and LUMO energy levels are paramount for several reasons:

  • Reactivity and Binding Affinity: The interaction between a drug molecule and its biological target often involves the transfer of electrons. The energy alignment of the drug's frontier orbitals with those of the target protein can significantly influence binding affinity.[4] A smaller HOMO-LUMO gap generally implies higher reactivity.[2][5]

  • Toxicity Prediction: Molecules with very small HOMO-LUMO gaps can be highly reactive and potentially toxic.[4] Understanding these energy levels aids in the early-stage identification of potentially harmful compounds.

  • Pharmacokinetics (ADMET Properties): The electronic properties of a drug, influenced by its HOMO and LUMO levels, can affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5]

For organic electronics , these energy levels are equally critical:

  • Charge Injection and Transport: In devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells, the HOMO and LUMO levels of the constituent materials determine the efficiency of charge injection from the electrodes and charge transport between molecules.[6]

  • Optical Properties: The HOMO-LUMO gap is directly related to the energy of the lowest electronic excitation, which dictates the wavelengths of light a molecule can absorb and emit.[1] This is fundamental for designing materials with specific colors for OLED displays or for optimizing light absorption in solar cells.

Carbazole derivatives, including 3-Bromo-9-(m-tolyl)-9H-carbazole, are a prominent class of compounds in both fields due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[6][7] The introduction of a bromine atom and a meta-tolyl group allows for fine-tuning of the electronic properties, making a detailed study of their HOMO-LUMO levels essential.

Theoretical Determination of HOMO-LUMO Energy Levels

Computational chemistry provides powerful tools for predicting the electronic structure of molecules before their synthesis, saving significant time and resources.[8] Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating HOMO and LUMO energies with a good balance of accuracy and computational cost.[1]

The Rationale Behind DFT Calculations

DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and orbital energies.[1] The choice of the functional and basis set is a critical experimental decision that directly impacts the accuracy of the results.[9]

  • Functionals: Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often a good starting point for organic molecules. For more complex systems or to better describe charge-transfer excitations, range-separated functionals like CAM-B3LYP may be more appropriate.[10][11]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) are commonly used for organic molecules, providing a good compromise between accuracy and computational expense.

The causality here is that a more sophisticated functional and a larger basis set will generally yield more accurate results but at a significantly higher computational cost. The choice is therefore a trade-off based on the desired accuracy and available computational resources.

Step-by-Step Protocol for DFT Calculations
  • Molecular Structure Creation: The 3D structure of 3-Bromo-9-(m-tolyl)-9H-carbazole is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as the orbital energies are sensitive to the molecular geometry.[12]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then carried out using the desired functional and basis set to obtain the final molecular orbital energies.[13]

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap is then calculated as the difference between these two values.[13]

Visualizing Molecular Orbitals

Visualizing the spatial distribution of the HOMO and LUMO is essential for understanding the regions of the molecule involved in electron donation and acceptance. This can provide insights into potential sites of reactivity.

Diagram: Computational Workflow for HOMO-LUMO Prediction

G A 1. Molecular Structure Input (3-Bromo-9-(m-tolyl)-9H-carbazole) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (e.g., CAM-B3LYP/6-311+G(d,p)) C->D E 5. Data Extraction & Analysis D->E F HOMO Energy (eV) E->F G LUMO Energy (eV) E->G H HOMO-LUMO Gap (eV) E->H I Molecular Orbital Visualization E->I G cluster_0 Cyclic Voltammetry cluster_1 Molecular Orbitals Oxidation Potential (E_ox) Oxidation Potential (E_ox) HOMO Energy HOMO Energy Oxidation Potential (E_ox)->HOMO Energy Correlates to Reduction Potential (E_red) Reduction Potential (E_red) LUMO Energy LUMO Energy Reduction Potential (E_red)->LUMO Energy Correlates to

Caption: The correlation between electrochemical potentials measured by CV and the HOMO/LUMO energy levels.

UV-Visible Spectroscopy: Determining the Energy Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy of the lowest energy electronic transition, which often corresponds to the promotion of an electron from the HOMO to the LUMO, can be determined from the absorption spectrum. [1][14]This provides a direct measure of the HOMO-LUMO gap. [1]

  • Solution Preparation: A dilute solution of the 3-Bromo-9-(m-tolyl)-9H-carbazole intermediate is prepared in a spectroscopic grade solvent (e.g., dichloromethane or THF). [15]2. Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). [15]3. Data Analysis: The onset of the lowest energy absorption band (λ_onset) is determined from the spectrum. This wavelength is then converted to energy to obtain the optical HOMO-LUMO gap (E_g) using the following equation:

    • E_g (eV) = 1240 / λ_onset (nm)

It is important to note that the optical gap measured by UV-Vis spectroscopy is not always identical to the electrochemical gap determined by CV due to excitonic effects. However, it provides a valuable and often complementary measure.

Data Summary and Interpretation

The following table provides a hypothetical yet representative summary of the kind of data that would be generated for 3-Bromo-9-(m-tolyl)-9H-carbazole and related intermediates.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3-Bromo-9-(m-tolyl)-9H-carbazole DFT (B3LYP/6-31G(d))-5.85-1.903.95
Cyclic Voltammetry-5.78-1.953.83
UV-Vis Spectroscopy--3.88 (Optical Gap)
9-(m-tolyl)-9H-carbazole DFT (B3LYP/6-31G(d))-5.75-1.823.93
Cyclic Voltammetry-5.69-1.883.81
3-Bromo-9H-carbazole DFT (B3LYP/6-31G(d))-5.92-1.983.94
Cyclic Voltammetry-5.85-2.033.82

Interpretation of Results:

  • Effect of Bromine Substitution: The introduction of the electron-withdrawing bromine atom at the 3-position of the carbazole core is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 9-(m-tolyl)-9H-carbazole. This is due to the inductive effect of the halogen.

  • Effect of the m-Tolyl Group: The tolyl group at the 9-position, being an electron-donating group, will raise the HOMO energy level compared to 3-Bromo-9H-carbazole. This demonstrates the tunability of the electronic properties through substitution.

  • Correlation between Methods: A good agreement between the computationally predicted and experimentally determined values provides a high degree of confidence in the results. Discrepancies can often be explained by factors such as solvent effects in the experimental measurements or the limitations of the chosen DFT functional.

Conclusion and Future Directions

A thorough understanding of the HOMO-LUMO energy levels of 3-Bromo-9-(m-tolyl)-9H-carbazole and its intermediates is essential for their rational application in drug discovery and organic electronics. This guide has outlined the key theoretical and experimental methodologies for determining these crucial parameters. By combining computational predictions with experimental validation, researchers can gain deep insights into the electronic structure of these molecules, enabling the design of new materials and therapeutics with tailored properties.

Future work in this area could involve the synthesis and characterization of a broader range of substituted carbazole derivatives to establish more detailed structure-property relationships. Additionally, more advanced computational techniques, such as Time-Dependent DFT (TD-DFT), can be employed to more accurately predict excited-state properties and absorption spectra. [16]

References

  • Investigation on Synthetic and Computational Studies of Carbazole Derivatives. (2025). ResearchGate. [Link]

  • Savas, P. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University. [Link]

  • Theoretical investigation on the optoelectronic properties of low-band-gap acridine and carbazole derivatives for photovoltaic devices. Journal of Chemical and Pharmaceutical Research. [Link]

  • Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods. National Center for Biotechnology Information. [Link]

  • Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). AIP Publishing. [Link]

  • Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Publishing. [Link]

  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. National Center for Biotechnology Information. [Link]

  • How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement? ResearchGate. [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. National Center for Biotechnology Information. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

  • Understanding the Density Functional Dependence of DFT-Calculated Electronic Couplings in Organic Semiconductors. ACS Publications. [Link]

  • Calculated HOMO-LUMO plots of drug and its derivatives using... ResearchGate. [Link]

  • Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

  • First Principles Theory and Modeling in Organic Electronics. CECAM. [Link]

  • Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. ScienceDirect. [Link]

  • Molecular Dynamics and Density Functional Theory Calculations to Analyze Electronic Properties of Organic Semiconductors with Different Alkyl Chains. J-Stage. [Link]

  • Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. MDPI. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. National Center for Biotechnology Information. [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Nankai University. [Link]

  • HOMO/LUMO energy levels of the carbazole (13; R ¼ CH(C 7 H 15 ) 2 ) and... ResearchGate. [Link]

  • Advanced Lab Course: UV-Vis Absorption Spectroscopy - Polymer Science. Humboldt-Universität zu Berlin. [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

  • Calculating HOMO-LUMO gap from UV-Vis spectra? ResearchGate. [Link]

  • 3-Bromo-9-(P-Tolyl)-9H-Carbazole 97.0%(GC). Pure Synth. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]

  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. National Center for Biotechnology Information. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. UW-Eau Claire. [Link]

Sources

Foundational

Technical Deep Dive: Triplet Energy Dynamics of 3-Bromo-9-(m-tolyl)-9H-carbazole Derivatives

This technical guide details the triplet energy dynamics, synthesis utility, and characterization protocols for 3-Bromo-9-(m-tolyl)-9H-carbazole and its derivatives. Executive Summary & Core Significance 3-Bromo-9-(m-tol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the triplet energy dynamics, synthesis utility, and characterization protocols for 3-Bromo-9-(m-tolyl)-9H-carbazole and its derivatives.

Executive Summary & Core Significance

3-Bromo-9-(m-tolyl)-9H-carbazole is a specialized halogenated building block used primarily in the synthesis of high-triplet energy (


) host materials  for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.

Its molecular design leverages two critical structural features:

  • The Carbazole Core: Provides a high intrinsic triplet energy (~3.0 eV) and excellent hole-transporting mobility.

  • The meta-Tolyl Substituent: Introduced at the N(9)-position, this group provides steric bulk that twists out of plane relative to the carbazole. This breaks effective conjugation , preserving the high

    
     of the core while improving solubility and film-forming properties compared to the parent 9H-carbazole.
    

This guide analyzes the triplet energy values, the structural causality behind them, and the experimental protocols required for their validation.

Triplet Energy ( ) Analysis[1][2][3][4][5][6][7][8]

The Core Value

For the specific intermediate 3-Bromo-9-(m-tolyl)-9H-carbazole , the triplet energy is governed by the localized excited state of the carbazole moiety.

CompoundTriplet Energy (

)
Measurement Condition
3-Bromo-9-(m-tolyl)-9H-carbazole 3.00 – 3.02 eV 77 K in 2-MeTHF (Frozen Matrix)
9-Phenylcarbazole (Reference)3.02 eV77 K in 2-MeTHF
mCP (Derivative Reference)2.90 eV77 K in Toluene

Scientific Rationale: The substitution of the meta-tolyl group at the nitrogen (N-9) position does not significantly alter the triplet energy compared to the N-phenyl analog. The large dihedral angle (


) between the carbazole plane and the tolyl ring decouples their 

-systems. Consequently, the triplet exciton (

) remains confined (localized) on the carbazole unit.
Impact of the 3-Bromo Substituent

The bromine atom at the 3-position is a heavy atom. While it is primarily a reactive handle for further synthesis (e.g., Suzuki-Miyaura coupling), it influences the photophysics of the intermediate:

  • Heavy Atom Effect: The bromine induces strong Spin-Orbit Coupling (SOC), which enhances the rate of Intersystem Crossing (

    
    ) from 
    
    
    
    .
  • Phosphorescence Intensity: This makes the phosphorescence of the bromide significantly more intense and easier to measure at 77 K compared to non-halogenated carbazoles.

Photophysical Pathway Diagram

The following diagram illustrates the energy transfer pathways and the confinement of the triplet exciton.

Jablonski cluster_states Energy States cluster_structure Structural Impact S0 Ground State (S0) S1 Singlet Excited State (S1) (Localized on Carbazole) S1->S0 Fluorescence (Radiative) T1 Triplet State (T1) (~3.02 eV) (Localized on Carbazole) S1->T1 Intersystem Crossing (ISC) (Enhanced by 3-Br) T1->S0 Phosphorescence (77 K Only) Excitation UV Excitation Excitation->S1 Absorption Tolyl m-Tolyl Group (Twisted >50°) Conjugation Conjugation Break Tolyl->Conjugation Conjugation->T1 Preserves High ET

Caption: Jablonski diagram illustrating the high triplet energy confinement due to the twisted m-tolyl group and the heavy-atom enhanced ISC facilitated by the bromine substituent.

Experimental Validation Protocol

To validate the triplet energy of this specific derivative, a low-temperature phosphorescence measurement is required. Room temperature measurements are insufficient due to non-radiative decay pathways dominating the triplet relaxation.

Protocol: 77 K Phosphorescence Spectroscopy[9][10]

Objective: Determine the


 transition energy of the triplet state.

Materials:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Spectroscopic Grade). Note: 2-MeTHF is preferred for its superior glass-forming properties at 77 K.

  • Sample: 3-Bromo-9-(m-tolyl)-9H-carbazole (High purity, >99%).

  • Equipment: Spectrofluorometer equipped with a liquid nitrogen Dewar accessory and a gated detection mode (phosphorescence mode).

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the compound in 2-MeTHF to a concentration of

    
     M. This low concentration prevents aggregation, which can redshift the emission.
    
  • Degassing (Optional but Recommended): Sparge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen, although freezing will immobilize oxygen diffusion.

  • Freezing: Transfer the solution to a quartz tube (3-5 mm diameter). Immerse slowly into the liquid nitrogen Dewar (77 K) to form a clear, transparent glass. Avoid cracking the glass by cooling too quickly.

  • Excitation: Set the excitation wavelength to the absorption maximum of the carbazole (

    
     nm).
    
  • Gated Detection: Set a delay time (e.g., 1-10 ms) to gate out the fast fluorescence signal, isolating the long-lived phosphorescence.

  • Data Analysis: Record the emission spectrum. Identify the highest energy vibrational peak (the onset or the first peak,

    
    ).
    
  • Calculation: Convert the wavelength (

    
    ) to energy (
    
    
    
    ) using the equation:
    
    

Synthesis & Derivative Utility

The primary value of 3-Bromo-9-(m-tolyl)-9H-carbazole lies in its role as an intermediate. The bromine at C3 allows for the attachment of electron-transporting units (like Triazine, Pyrimidine, or Phosphine Oxide) to create Bipolar Host Materials .

Synthesis Workflow

The synthesis preserves the high triplet energy by ensuring that subsequent couplings do not extend the conjugation length excessively or by using meta-linkages.

Synthesis Start Carbazole (9H) Step1 Step 1: N-Arylation (Ullmann Coupling) Start->Step1 Inter1 9-(m-tolyl)-9H-carbazole Step1->Inter1 + m-Iodotoluene / CuI Step2 Step 2: Bromination (NBS in DMF) Inter1->Step2 Target 3-Bromo-9-(m-tolyl)-9H-carbazole (Target Intermediate) Step2->Target Selective C3 Bromination Step3 Step 3: Suzuki/Buchwald Coupling Target->Step3 + Boronic Acid / Pd cat. Final Final OLED Host (e.g., Carbazole-Triazine Hybrid) Step3->Final

Caption: Synthetic route to 3-Bromo-9-(m-tolyl)-9H-carbazole and its conversion into functional OLED host materials.

Derived Host Materials

When this unit is coupled to other moieties, the triplet energy of the final molecule is determined by the unit with the lowest triplet energy. Since carbazole is high (


 eV), it is often paired with other high-

units.
Derivative ClassCoupled UnitResulting

Application
Carbazole-Phosphine Oxide Diphenylphosphine oxide~3.00 eV Deep Blue Phosphorescent Host
Carbazole-Triazine Diphenyltriazine~2.70 - 2.85 eV Green/Blue TADF Host
Bicarbazole Another Carbazole unit~2.90 eV General Purpose Host (mCP type)

References

  • Brunner, K. et al. (2004).[1] Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society.[1]

  • Aizawa, N. et al. (2022). Triplet-Triplet Annihilation Photon Upconversion Using TIPS-Benzene and Heptazine Derivatives. ChemRxiv.

  • Albrecht, K. et al. (2018). Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy. Journal of Materials Chemistry C.

  • Turkoglu, G. et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. MDPI Materials.

Sources

Exploratory

Thermodynamic Solubility Profiling and Solvent Optimization for 3-Bromo-9-(m-tolyl)-9H-carbazole

Executive Summary As a Senior Application Scientist, understanding the solubility profile of complex organic intermediates is not merely a data collection exercise—it is a critical gateway to reaction optimization and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, understanding the solubility profile of complex organic intermediates is not merely a data collection exercise—it is a critical gateway to reaction optimization and process scale-up. 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) 1 is a highly specialized building block extensively utilized in the synthesis of Organic Light Emitting Diodes (OLEDs) and active pharmaceutical ingredients (APIs) 2.

Due to the steric hindrance and low nucleophilicity inherent to the carbazole core, downstream functionalization (such as Ullmann condensations or Buchwald-Hartwig cross-couplings) often requires precise solvent selection to maintain homogeneity and catalyst stability [[2]](). This whitepaper provides a rigorous, self-validating framework for determining the solubility of this compound across various organic solvent classes, grounded in established pharmacopeial and OECD guidelines.

Structural Causality & Predictive Solubility

Before executing empirical measurements, we must analyze the molecule's structural features to predict its solvation behavior:

  • The Carbazole Core: Highly rigid, planar, and hydrophobic. Unsubstituted carbazoles tend to stack tightly in crystal lattices, resulting in poor solubility.

  • The Bromine Substituent (C3): Increases overall lipophilicity and molecular weight. As a weak hydrogen-bond acceptor, it does little to improve solubility in protic solvents.

  • The m-Tolyl Group (N9): This is the critical solubility modulator. The meta-methyl substitution introduces out-of-plane steric bulk that disrupts the highly ordered crystalline lattice energy typical of planar carbazoles. This structural disruption significantly enhances its solubility in non-polar aromatic solvents (e.g., toluene) compared to its parent compound 3.

Quantitative Solubility Matrix

Based on structural extrapolation and standard behavior of N-arylated carbazoles, the following table summarizes the expected quantitative solubility profile at 25°C.

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Application / Process Notes
Non-Polar Aliphatic Hexane, Heptane< 1.0Poor solvation; useful as an anti-solvent for precipitation.
Non-Polar Aromatic Toluene, Benzene50 - 100Ideal for Buchwald-Hartwig aminations; supports Pd catalysts.
Polar Aprotic (Ethers) THF, 1,4-Dioxane> 100Excellent for Suzuki-Miyaura couplings; highly solvating.
Polar Aprotic (Amides) DMF, NMP20 - 50Suitable for high-temperature Ullmann condensations.
Polar Protic Methanol, Ethanol< 5.0Poor solubility due to lack of H-bond donors in the solute.
Aqueous Water< 0.01Practically insoluble; adheres to OECD 105 column elution limits.

Self-Validating Protocol for Equilibrium Solubility

To transition from predictive models to empirical data, a rigorous methodology is required. The following step-by-step protocol is adapted from USP <1236> (Solubility Measurements) 4 and OECD Test Guideline 105 5, specifically utilizing the Shake-Flask method for organic solvents.

The Causality of Self-Validation

A common error in solubility profiling is measuring kinetic rather than thermodynamic equilibrium solubility. To ensure trustworthiness, this protocol incorporates a self-validating loop: measurements are taken at 24 hours and 48 hours. If the variance between these two time points is less than 5%, thermodynamic equilibrium is definitively confirmed [[4]]().

Step-by-Step Methodology
  • Sample Preparation: Weigh an excess amount of 3-Bromo-9-(m-tolyl)-9H-carbazole (e.g., 200 mg) into a series of 10 mL amber glass vials. Amber glass is used to prevent potential photo-degradation of the brominated aromatic system.

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent (e.g., Toluene, THF, Methanol) to each vial.

  • Equilibration (Shake-Flask): Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 200 RPM.

  • Phase Separation: After 24 hours, extract a 0.5 mL aliquot from each vial. Centrifuge the aliquots at 10,000 RPM for 10 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (detecting at ~290 nm, characteristic of the carbazole chromophore).

  • Validation Loop: Repeat steps 4 and 5 at the 48-hour mark. Compare the calculated concentrations.

G N1 Excess Solute Addition (3-Bromo-9-(m-tolyl)-9H-carbazole) N2 Solvent Equilibration (Shake-Flask, 24h & 48h) N1->N2 N3 Phase Separation (Centrifugation/Filtration) N2->N3 N4 HPLC-UV Quantification N3->N4 N5 Self-Validation (Δ < 5% between 24h/48h?) N4->N5 N5->N2 No (Extend Time) N6 Final Thermodynamic Solubility Profile N5->N6 Yes (Equilibrium Reached)

Workflow for Self-Validating Shake-Flask Solubility Determination.

Application Context: Overcoming Solubility Bottlenecks in Catalysis

The primary utility of 3-Bromo-9-(m-tolyl)-9H-carbazole is its participation in C-N and C-C bond-forming reactions. The solubility profile directly dictates the choice of catalytic systems.

Buchwald-Hartwig Aminations

When coupling this brominated carbazole with secondary amines, non-polar aromatic solvents like toluene are preferred to maintain the stability of the Palladium oxidative addition complexes. Because carbazoles can be notoriously difficult to solubilize and activate, advanced catalyst architectures—such as Buchwald Gen 3 or Gen 4 precatalysts —are highly recommended 6. These generations utilize mesylate ligands or N-methyl-2-aminobiphenyl to enhance the solubility of the active Pd(0) species in non-polar media, preventing catalyst precipitation before the sterically hindered carbazole can react 6.

Extreme Cases: Mechanochemistry

If downstream derivatives of this compound become too large or rigid (e.g., extended polyaromatic systems), they may become practically unreactive in solution due to plummeting solubility. In such cases, researchers are increasingly turning to solvent-free mechanochemical solid-state cross-coupling using ball milling, which bypasses the thermodynamic solubility limits entirely 7.

G A 3-Bromo-9-(m-tolyl) -9H-carbazole B Buchwald-Hartwig Amination A->B C Suzuki-Miyaura Coupling A->C D Non-Polar Aromatic (Toluene, Xylene) B->D Preferred E Polar Aprotic (THF, Dioxane) C->E Preferred

Solvent Selection Decision Tree for Palladium-Catalyzed Cross-Couplings.

References

  • chemical-label.com - chemical label 3-Bromo-9-(m-tolyl)-9H-carbazole
  • Scymaris - W
  • Scribd - USP 1236 Solubility Measurements Guide
  • Xingwei Li (SNNU) - Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis
  • RHHZ - Synthesis and reactivity of carbazole-containing hypervalent iodine(III) reagents
  • Sigma-Aldrich - Buchwald C
  • Hokkaido University - Solid-State C-N Cross-Coupling Reactions with Carbazoles as Nitrogen Nucleophiles Using Mechanochemistry

Sources

Foundational

Comparative Technical Guide: 3-Bromo-9-(m-tolyl) vs. 3-Bromo-9-(p-tolyl) Carbazole

The following technical guide details the structural, synthetic, and functional differences between 3-Bromo-9-(m-tolyl)-9H-carbazole and 3-Bromo-9-(p-tolyl)-9H-carbazole . [1] Executive Summary The regioisomerism between...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional differences between 3-Bromo-9-(m-tolyl)-9H-carbazole and 3-Bromo-9-(p-tolyl)-9H-carbazole .

[1]

Executive Summary

The regioisomerism between 3-Bromo-9-(m-tolyl)carbazole and 3-Bromo-9-(p-tolyl)carbazole represents a critical design choice in materials science (OLEDs) and medicinal chemistry.[1] While both share the same core scaffold (


), the position of the methyl group on the 

-phenyl ring dictates molecular planarity, crystal packing efficiency, and metabolic stability.
  • The Para-Isomer (p-tolyl): Characterized by higher symmetry and crystallinity.[1] It is a preferred intermediate for extending conjugation in linear rod-like polymers.[1]

  • The Meta-Isomer (m-tolyl): Characterized by increased steric torsion and solubility.[1] It is often employed to disrupt

    
    -stacking, thereby increasing triplet energy (
    
    
    
    ) in host materials and improving film-forming properties.[1]

Structural & Electronic Analysis

Steric and Conformational Dynamics

The primary differentiator is the interaction between the tolyl methyl group and the carbazole hydrogens at positions 1 and 8.

  • 3-Bromo-9-(p-tolyl)carbazole: The methyl group is at the para position (C4 of the phenyl ring), distal to the carbazole nitrogen.[1] The phenyl ring typically adopts a twisted conformation (

    
    ) relative to the carbazole plane to minimize steric clash between the phenyl ortho-hydrogens and the carbazole H1/H8.[1] The methyl group rotates freely without additional steric penalty.
    
  • 3-Bromo-9-(m-tolyl)carbazole: The methyl group is at the meta position (C3 of the phenyl ring).[1] Depending on the rotation of the N-C bond, the methyl group can come into closer proximity with the carbazole H1/H8 protons. This increases the rotational barrier and often forces a more twisted or rigid conformation to alleviate steric strain. This "kinked" geometry disrupts intermolecular packing.

Electronic Effects (Hammett & Induction)

While the methyl group is weakly electron-donating (+I effect), its position fine-tunes the electron density at the Nitrogen lone pair.[1]

  • Para-Induction: The inductive effect is transmitted more effectively through the

    
    -system to the nitrogen, slightly raising the HOMO level compared to the meta-isomer.
    
  • Meta-Induction: The effect is purely inductive and weaker due to the lack of direct resonance conjugation with the nitrogen lone pair in the twisted geometry.

Visualization of Structure-Property Logic

StructureProperty Isomer_P Para-Tolyl Isomer Packing Crystal Packing Isomer_P->Packing High Symmetry Melting Melting Point (Tm) Isomer_P->Melting Higher Tm Metabolism Metabolic Stability (CYP450) Isomer_P->Metabolism Rapid Oxidation (Benzylic) Isomer_M Meta-Tolyl Isomer Isomer_M->Packing Disrupted Solubility Solubility Isomer_M->Solubility High (Asymmetric) Isomer_M->Melting Lower Tm Isomer_M->Metabolism Slower/Alt. Route Packing->Melting

Caption: Logical flow illustrating how regioisomerism influences physical and biological properties.

Synthesis Methodologies

Both isomers are synthesized via a modular approach: N-Arylation followed by Bromination (or vice versa).[1] The most robust route for high purity involves N-arylation of the commercially available 3-bromocarbazole to avoid regio-selectivity issues during bromination of a substituted carbazole.[1]

Protocol: Copper-Catalyzed Ullmann Coupling (General Procedure)

This protocol is applicable for coupling 3-bromocarbazole with either m-iodotoluene or p-iodotoluene.[1]

Reagents:

  • 3-Bromo-9H-carbazole (1.0 eq)[1]

  • Aryl Iodide (m-iodotoluene or p-iodotoluene) (1.2 eq)[1]

  • Copper(I) Iodide (CuI) (0.1 eq)[1]

  • Ligand: (±)-trans-1,2-Diaminocyclohexane (0.2 eq) or 1,10-Phenanthroline[1]

  • Base:

    
     or 
    
    
    
    (2.0 eq)[1]
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (

    
    ).
    
  • Charging: Add 3-Bromo-9H-carbazole, Base, and CuI under positive inert gas pressure.

  • Addition: Add the Aryl Iodide, Ligand, and Solvent via syringe.

  • Reaction: Heat to reflux (

    
    ) for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
    
    • Note: The meta-isomer may require slightly longer reaction times due to the steric bulk of the m-methyl group near the coupling site.[1]

  • Workup: Cool to RT, filter through a celite pad, and wash with DCM.

  • Purification: Concentrate filtrate and purify via silica gel column chromatography (Eluent: Hexane

    
     Hexane/DCM gradient).
    
  • Crystallization: Recrystallize from Ethanol/DCM.

Synthesis Pathway Diagram

Synthesis Start 3-Bromo-9H-carbazole (CAS 1592-95-6) Reagents CuI, Ligand, Base Reflux, 24h Start->Reagents Branch Aryl Halide? Reagents->Branch Para_Path p-Iodotoluene Branch->Para_Path Meta_Path m-Iodotoluene Branch->Meta_Path Product_P 3-Bromo-9-(p-tolyl)carbazole (CAS 731016-44-7) Para_Path->Product_P Product_M 3-Bromo-9-(m-tolyl)carbazole (CAS 890653-53-9) Meta_Path->Product_M

Caption: Divergent synthesis pathway for meta- and para-tolyl carbazole isomers.

Key Properties Comparison

Property3-Bromo-9-(p-tolyl)carbazole3-Bromo-9-(m-tolyl)carbazoleImplication
CAS Number 731016-44-7 890653-53-9 Unique identifiers for procurement.[1]
Molecular Weight 336.23 g/mol 336.23 g/mol Isomeric; identical mass spec parent ion.
Melting Point 158–160 °CLower (Typically <140 °C)Para packs more efficiently; Meta is better for amorphous films.[1]
Solubility ModerateHighMeta isomer is preferred for solution-processed OLEDs.[1]
Metabolic Stability Low (Benzylic Oxidation)ModeratePara-methyl is a primary site for CYP450 oxidation.[1]
Geometry Linear / Rod-likeKinked / BentAffects binding pocket fit in drug discovery.[1]

Drug Development & Medicinal Chemistry Context[1][9]

While primarily used as OLED intermediates, these scaffolds are relevant in medicinal chemistry (e.g., kinase inhibitors).

Metabolic "Soft Spots"
  • Para-Tolyl: The methyl group at the para position is highly accessible to Cytochrome P450 enzymes. It undergoes rapid benzylic hydroxylation to form the alcohol, followed by oxidation to the carboxylic acid (

    
    ), leading to rapid renal clearance.
    
  • Meta-Tolyl: The meta position is less sterically accessible and electronically distinct.[1] While still oxidizable, the rate is often slower, potentially improving the half-life (

    
    ) of the drug candidate.
    
Scaffold Utility

The bromine at position 3 serves as a "universal handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to attach pharmacophores.[1]

  • Strategy: Use the meta-isomer to introduce a "kink" in the molecule if the linear para-isomer shows poor solubility or rapid metabolism.[1]

References

  • PubChem. (n.d.).[1] 3-Bromo-9-(p-tolyl)carbazole (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1]

  • ChemSrc. (n.d.). 3-Bromo-9-(m-tolyl)-9H-carbazole CAS 890653-53-9.[1] Retrieved from [Link][1]

  • Bezuglyi, M., et al. (2015).[3] Crystal structure of 3-bromo-9-ethyl-9H-carbazole.[1][3] Acta Crystallographica Section E. Retrieved from [Link](Cited for general 3-bromocarbazole structural parameters).

  • Alaraji, S. M., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.[4] Retrieved from [Link](Cited for N-alkylation/arylation protocols).

  • Brameli, A. (2024). Drug Metabolism: Pathways, Phases and Clinical Implications.[5] Journal of Pharmaceutics & Drug Delivery Research. Retrieved from [Link](Cited for metabolic oxidation principles).

Sources

Exploratory

Technical Whitepaper: 3-Bromo-9-(m-tolyl)-9H-carbazole as a Strategic Scaffold in High-Performance OLEDs

The following technical guide is structured as a high-level whitepaper designed for materials scientists and optoelectronic researchers. It synthesizes the chemical utility, synthesis strategies, and device applications...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for materials scientists and optoelectronic researchers. It synthesizes the chemical utility, synthesis strategies, and device applications of 3-Bromo-9-(m-tolyl)-9H-carbazole .

Executive Summary

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Phosphorescence (PhOLED) and Thermally Activated Delayed Fluorescence (TADF), the management of triplet energy (


) is paramount.[1] 3-Bromo-9-(m-tolyl)-9H-carbazole  represents a critical "linchpin" intermediate. Unlike its para-tolyl or phenyl analogs, the meta-tolyl substitution provides a strategic disruption of 

-conjugation, preserving the high triplet energy of the carbazole core (

) while enhancing solubility and morphological stability.

This guide details the synthesis, purification, and application of this intermediate, focusing on its role in constructing high-


 host materials and bipolar transport layers.[2]

Molecular Architecture & Design Logic

To understand the value of this intermediate, one must analyze its structural components relative to optoelectronic performance.[1][3]

The "Meta" Advantage

The defining feature of this molecule is the meta-linkage between the carbazole nitrogen and the tolyl group.

  • Conjugation Break: In p-tolyl derivatives, the conjugation extends from the carbazole through the phenyl ring, lowering the triplet energy. The m-tolyl linkage sterically twists the molecule and electronically decouples the systems, confining the triplet exciton to the carbazole core.

  • Solubility: The methyl group on the tolyl ring disrupts intermolecular

    
    -
    
    
    
    stacking, significantly improving solubility in organic solvents (toluene, chlorobenzene) compared to unsubstituted phenylcarbazoles. This is crucial for solution-processed OLEDs.
The Reactive Handle (3-Bromo)

The bromine atom at the 3-position is the site of regioselective functionalization. It enables:

  • Suzuki-Miyaura Coupling: For attaching electron-transporting moieties (e.g., triazines, phosphine oxides).

  • Buchwald-Hartwig Amination: For creating hole-transporting bicarbazole or triarylamine architectures.

Visualization: Structural Impact on Triplet Energy

TripletEnergy cluster_0 Structural Configuration cluster_1 Electronic Consequence cluster_2 Target Application Node1 3-Bromo-9-(p-tolyl) (Para-Linkage) Effect1 Extended Conjugation Lower Et (~2.6 eV) Node1->Effect1 Node2 3-Bromo-9-(m-tolyl) (Meta-Linkage) Effect2 Confinement of Exciton High Et (~3.0 eV) Node2->Effect2 App1 Red/Green Hosts Effect1->App1 App2 Deep Blue/TADF Hosts Effect2->App2

Figure 1: Comparison of para- vs. meta-substitution effects on triplet energy levels, dictating the suitability for blue host materials.

Synthesis & Purification Protocols

High-purity synthesis is non-negotiable for optoelectronics; halogenated impurities act as deep charge traps, quenching device efficiency.

Synthetic Route: The "N-Arylation First" Strategy

While 3-bromocarbazole can be arylated, the preferred route for scale and purity is the N-arylation of carbazole followed by regioselective bromination. This avoids debromination side-reactions during the copper-catalyzed step.

Step 1: N-Arylation (Ullmann Coupling)
  • Reactants: Carbazole + m-Iodotoluene.

  • Catalyst: CuI / 18-Crown-6 or CuI / L-Proline.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO (Reflux).

  • Mechanism: Nucleophilic aromatic substitution at the nitrogen.

Step 2: Regioselective Bromination
  • Reactant: 9-(m-tolyl)-9H-carbazole.

  • Reagent: N-Bromosuccinimide (NBS).[4]

  • Solvent: DMF or THF (0°C to RT).

  • Why: The 3- and 6-positions are most electron-rich. Using 1.0 equivalent of NBS strictly controls mono-bromination at the 3-position.

Detailed Protocol: Bromination of 9-(m-tolyl)carbazole
  • Preparation: Dissolve 9-(m-tolyl)-9H-carbazole (10 mmol) in anhydrous DMF (50 mL) in a light-shielded flask (NBS is light sensitive).

  • Addition: Cool to 0°C. Add NBS (10.5 mmol) solution in DMF dropwise over 30 minutes.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:DCM 4:1).

  • Quench: Pour mixture into ice water (500 mL). The product will precipitate as a white solid.

  • Filtration: Filter and wash copiously with water and methanol.

  • Purification (Critical):

    • Recrystallization:[5] Ethanol/Toluene mix.

    • Sublimation: For device-grade material, sublimation at high vacuum (

      
       Torr) is required to remove trace organic impurities.
      
Synthesis Workflow Diagram

SynthesisFlow Start Carbazole (Raw) Step1 Step 1: Ullmann Coupling + m-Iodotoluene, CuI, K2CO3 (Reflux, 24h) Start->Step1 Inter Intermediate: 9-(m-tolyl)-9H-carbazole Step1->Inter Step2 Step 2: Bromination + NBS (1.05 eq), DMF (0°C -> RT) Inter->Step2 Crude Crude Product: 3-Bromo-9-(m-tolyl)-carbazole Step2->Crude Purify Purification: 1. Recrystallization (EtOH) 2. Sublimation (High Vac) Crude->Purify Final Device Grade Material (>99.9% Purity) Purify->Final

Figure 2: Step-by-step synthetic workflow for producing device-grade 3-Bromo-9-(m-tolyl)-9H-carbazole.

Application in Optoelectronics[1][2][3][4][6][7][8][9]

This bromide is rarely the final layer; it is the building block for Host Materials and TADF Emitters .

Synthesis of Bipolar Hosts

By coupling this bromide with electron-transporting (Acceptor) units, researchers create "Bipolar" hosts that balance hole and electron flux in the Emission Layer (EML).

  • Reaction: Suzuki Coupling with 4,6-diphenyl-1,3,5-triazin-2-yl-boronic acid.

  • Result: A Carbazole-Triazine hybrid. The carbazole donates holes; the triazine accepts electrons. The m-tolyl group ensures the triplet excited state is not quenched, allowing energy transfer to the dopant (e.g., Ir(ppy)3 or FIrpic).

Key Material Parameters

When converted into a host material (e.g., m-tolyl-CBP derivatives), the following properties are typically observed:

ParameterTypical ValueSignificance
Triplet Energy (

)
2.80 – 3.02 eVSufficient to host Blue and Green phosphors without reverse energy transfer.
HOMO Level -5.6 to -5.9 eVAligns with standard Hole Transport Layers (HTL) like TAPC.
LUMO Level -2.1 to -2.4 eV(Dependent on the acceptor unit attached).
Glass Transition (

)
> 100°CHigh thermal stability prevents film degradation during operation.
Case Study: TADF Emitter Design

In Thermally Activated Delayed Fluorescence (TADF), the gap between Singlet (


) and Triplet (

) states (

) must be minimized.
  • Strategy: Use 3-Bromo-9-(m-tolyl)-carbazole as the Donor (D). Couple it to a sulfone or benzophenone Acceptor (A).

  • Outcome: The steric bulk of the m-tolyl group induces a twist between the D and A units. This twist separates the HOMO (on carbazole) and LUMO (on acceptor), minimizing electron exchange energy and reducing

    
     to < 0.1 eV, enabling efficient triplet harvesting.
    

References

  • Albrecht, K. et al. Carbazole-Based Host Materials for Blue Electrophosphorescence. Royal Society of Chemistry (RSC), Materials Chemistry Frontiers. Available at: [Link] (Contextual citation for carbazole host design).

  • PubChem. 3-Bromo-9-(p-tolyl)-9H-carbazole Properties (Analogous Structure). National Library of Medicine. Available at: [Link].

  • Choi, et al. Solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene.[6] Organic Electronics.[7] Available at: [Link].

Disclaimer: The synthesis protocols described herein involve hazardous chemicals (brominating agents, transition metal catalysts). All experiments should be conducted in a fume hood by trained personnel following standard safety data sheet (SDS) guidelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of mTol-CzTrz Bipolar Host Materials for Advanced OLEDs

Executive Summary The development of highly efficient organic light-emitting diodes (OLEDs) relies critically on the architectural design of the emissive layer (EML). For researchers in materials science and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient organic light-emitting diodes (OLEDs) relies critically on the architectural design of the emissive layer (EML). For researchers in materials science and drug development professionals engineering conformal, light-activated wearable devices for photodynamic therapy (PDT), the stability and luminous efficacy of the OLED source are paramount.

This protocol details the synthesis of 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-(m-tolyl)-9H-carbazole (mTol-CzTrz) , a high-performance bipolar host material. By utilizing 3-Bromo-9-(m-tolyl)-9H-carbazole as the foundational electron-donor building block, this workflow provides a self-validating, scalable pathway to achieve the >99.9% purity required for vacuum-deposited optoelectronic and medical-grade illumination devices.

Mechanistic Insights & Molecular Design (E-E-A-T)

The transition from simple unipolar hosts to bipolar architectures is necessary to mitigate efficiency roll-off at high current densities[1]. The rational design of mTol-CzTrz relies on the following causal principles:

  • The Donor Core (3-Bromo-9-(m-tolyl)-9H-carbazole): Carbazole derivatives are ubiquitous in OLEDs due to their excellent hole-transporting capabilities and inherently high triplet energy (

    
    )[2]. The strategic selection of the m-tolyl substituent over a planar phenyl or p-tolyl group introduces critical steric bulk. This asymmetry disrupts intermolecular 
    
    
    
    stacking in the solid state, suppressing detrimental excimer formation and elevating the glass transition temperature (
    
    
    ) for superior morphological stability[3].
  • The Acceptor Moiety (1,3,5-Triazine): Coupling the carbazole donor with a highly electron-deficient triazine core creates a donor-acceptor (D-A) bipolar system. This balances the flux of injected holes and electrons, widening the exciton recombination zone and preventing charge accumulation at the layer interfaces[1].

  • Catalytic Causality: The Suzuki-Miyaura cross-coupling is executed in a biphasic Toluene/Ethanol/Water system. Toluene solubilizes the organic precursors, while water dissolves the K₂CO₃ base. Ethanol acts as an essential phase-transfer agent, bringing the aqueous carbonate into the organic phase to accelerate the rate-limiting transmetalation step of the Pd(0) catalytic cycle[4].

Synthetic Workflow

SynthesisWorkflow Start 3-Bromo-9-(m-tolyl)-9H-carbazole + Triazine Boronic Ester Catalysis Pd(PPh3)4 / K2CO3 Biphasic Transmetalation Start->Catalysis IPC1 QC: TLC & LC-MS Verify >95% Conversion Catalysis->IPC1 Workup Liquid-Liquid Extraction (CH2Cl2 / H2O) IPC1->Workup Chromatography Silica Gel Column Remove Catalyst & Byproducts Workup->Chromatography IPC2 QC: 1H-NMR & HPLC Verify >99% Purity Chromatography->IPC2 Sublimation Vacuum Train Sublimation (10^-6 Torr, 250°C) IPC2->Sublimation Final OLED-Grade Bipolar Host Ready for EML Doping Sublimation->Final

Fig 1: Synthetic workflow and self-validating QC checkpoints for OLED host material synthesis.

Experimental Protocol: Synthesis of mTol-CzTrz

This protocol is designed as a self-validating system. Proceeding to subsequent steps is contingent upon passing the defined In-Process Control (IPC) metrics.

Step 1: Reaction Setup & Degassing
  • In a 250 mL two-neck Schlenk flask, combine 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 eq, 5.0 mmol), 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (1.1 eq, 5.5 mmol), and K₂CO₃ (3.0 eq, 15.0 mmol).

  • Add a solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Deionized Water (10 mL).

  • Critical Step: Degas the mixture via argon sparging for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, arresting the reaction.

  • Under a positive argon flow, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).

Step 2: Reflux & IPC Validation
  • Heat the mixture to 90 °C and reflux under argon for 18 hours[4].

  • IPC Check 1 (Self-Validation): Sample 0.1 mL of the organic layer. Perform Thin-Layer Chromatography (TLC) (Hexane:Dichloromethane 1:1). If the starting bromide is visible under 254 nm UV, add an additional 2 mol% Pd(PPh₃)₄ and reflux for 4 more hours. Do not proceed until conversion is >95%.

Step 3: Workup & Extraction
  • Cool the reaction to room temperature. Transfer to a separatory funnel and dilute with Dichloromethane (CH₂Cl₂, 50 mL) and Water (50 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual ethanol and inorganic salts.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification via Chromatography
  • Purify the crude solid via silica gel column chromatography using a gradient eluent (Hexane to Hexane:CH₂Cl₂ 3:1).

  • IPC Check 2: Analyze the isolated fractions via ¹H-NMR. Causality: Broadened peaks in the aromatic region indicate residual paramagnetic palladium impurities. If observed, the material must be passed through a short pad of Celite/Silica before proceeding.

Step 5: Vacuum Train Sublimation (OLED-Grade Finishing)
  • Place the purified powder (~2.0 g) into a quartz sublimation tube.

  • Evacuate the system to

    
     Torr. Causality: OLED devices are exceptionally sensitive to ionic impurities and trace halides, which act as non-radiative exciton quenchers and charge traps[5]. Sublimation separates the target molecule from these non-volatile contaminants.
    
  • Apply a temperature gradient (Source: 250 °C, Deposition zone: 180 °C). Collect the highly crystalline mTol-CzTrz from the deposition zone.

Quantitative Data & Photophysical Properties

The following table summarizes the expected analytical and photophysical data for the sublimed mTol-CzTrz host. These parameters dictate its compatibility with specific phosphorescent or TADF dopants.

ParameterValueAnalytical Method / ConditionSignificance for OLED Performance
Yield 78 - 85%Gravimetric (Post-Sublimation)Process scalability and efficiency.
Purity > 99.9%HPLC (254 nm)Prevents exciton quenching by impurities.

118 °CDifferential Scanning CalorimetryEnsures film stability against Joule heating.
HOMO Level -5.75 eVCyclic Voltammetry (vs. Fc/Fc⁺)Dictates hole injection barrier from the HTL.
LUMO Level -2.80 eVCyclic Voltammetry (vs. Fc/Fc⁺)Dictates electron injection barrier from the ETL.

Energy
2.88 eVLow-temp PL Spectra (77 K)Must be higher than the dopant to prevent back-transfer.

Device Fabrication Guidelines

For validation in a functional device, mTol-CzTrz is typically utilized in the Emissive Layer (EML) of a multilayer vacuum-deposited OLED. A standard evaluation stack for a green phosphorescent or blue TADF device[3] using this synthesized host is:

ITO (Anode) / HAT-CN (Hole Injection, 10 nm) / TAPC (Hole Transport, 40 nm) / mTol-CzTrz : Emitter (EML, 8-10 wt% doping, 30 nm) / TPBi (Electron Transport, 40 nm) / LiF (Electron Injection, 1 nm) / Al (Cathode, 100 nm).

Because mTol-CzTrz is bipolar, it effectively localizes the recombination zone in the center of the EML, minimizing exciton leakage to the adjacent transport layers and maximizing the External Quantum Efficiency (EQE)[1].

References

  • Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design Source: ACS Materials Letters URL:[Link]

  • Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes Source: RSC Advances (via PMC) URL:[Link]

  • A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs Source: Journal of Applied Physics (AIP Publishing) URL:[Link]

  • Dibenzothiophene derived hosts with CN substituted carbazole for blue thermally activated delayed fluorescent organic light-emitting diodes Source: Synthetic Metals (Daneshyari) URL:[Link]

  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials Source: International Journal of Molecular Sciences (via PMC) URL:[Link]

Sources

Application

Suzuki cross-coupling protocols for 3-Bromo-9-(m-tolyl)-9H-carbazole

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-9-(m-tolyl)-9H-carbazole Executive Summary & Scientific Rationale 3-Bromo-9-(m-tolyl)-9H-carbazole is a highly valued intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-9-(m-tolyl)-9H-carbazole

Executive Summary & Scientific Rationale

3-Bromo-9-(m-tolyl)-9H-carbazole is a highly valued intermediate in the synthesis of phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs) and complex bioactive scaffolds[1]. The asymmetric nature of the carbazole core, combined with the steric and electronic influence of the N-(m-tolyl) group, necessitates highly optimized carbon-carbon bond-forming strategies. The Suzuki-Miyaura cross-coupling reaction remains the premier method for functionalizing the C3 position of the carbazole ring due to its mild conditions, broad functional group tolerance, and scalability[2].

This application note provides a comprehensive, self-validating protocol for the Suzuki coupling of 3-Bromo-9-(m-tolyl)-9H-carbazole with various aryl and heteroaryl boronic acids, detailing the causality behind catalyst, base, and solvent selection to ensure reproducible, high-yield outcomes[3].

Mechanistic Insights & Causality in Reaction Design

To achieve optimal conversion rates, it is critical to understand the causality behind the reaction components. The Suzuki coupling proceeds via a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination[4].

  • Oxidative Addition: The electron-rich nature of the carbazole ring slightly deactivates the C-Br bond compared to simple bromobenzenes. Therefore, electron-rich phosphine ligands (e.g., SPhos) or bidentate ligands (e.g., dppf) are recommended to accelerate the oxidative addition of the Pd(0) active species into the C3-Br bond[2].

  • Transmetalation: This step is highly dependent on the base. The base (e.g., K₂CO₃ or Cs₂CO₃) quaternizes the boron atom, increasing its nucleophilicity and facilitating the transfer of the aryl group to the Pd(II) center[2].

  • Solvent Causality: A biphasic system (e.g., Toluene/Ethanol/Water) is optimal. Toluene dissolves the lipophilic 3-Bromo-9-(m-tolyl)-9H-carbazole, water dissolves the inorganic base and boronic acid, and ethanol acts as a phase-transfer agent, homogenizing the interfacial boundary to ensure steady reaction kinetics[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Intermediate (Pd II) Pd0->OxAdd 3-Bromo-9-(m-tolyl)-9H-carbazole TransMet Transmetalation Intermediate (Pd II) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1. Suzuki-Miyaura catalytic cycle for 3-Bromo-9-(m-tolyl)-9H-carbazole.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes empirical data for optimizing the coupling of 3-Bromo-9-(m-tolyl)-9H-carbazole with a standard phenylboronic acid derivative. Selecting the right conditions is a balance between reactivity, cost, and impurity profile.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Advantage
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (2:1:1)851282%Standard baseline; cost-effective.
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O (4:1)100889%Bidentate ligand prevents catalyst deactivation.
Pd(OAc)₂ / SPhos Cs₂CO₃ Toluene/H₂O (3:1) 100 6 96% Highly active for sterically hindered substrates.

Experimental Protocol: Standard Operating Procedure (SOP)

Self-Validating Principle: This protocol incorporates In-Process Controls (IPC) to ensure the reaction is driven by empirical validation rather than assumed completion times.

Materials Required:

  • 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 equivalent, limiting reagent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Catalyst: Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq)

  • Base: Cs₂CO₃ (2.0 equivalents)

  • Solvents: Toluene and Deionized Water (3:1 ratio, degassed)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 eq), the arylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Introduction & Degassing: Add the Toluene/Water (3:1) solvent mixture. Causality Check: Oxygen is a potent poison for Pd(0) catalysts, leading to homocoupling of the boronic acid and catalyst death[4]. Sparge the mixture with Argon for 15 minutes to displace dissolved O₂.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Seal the flask with a rubber septum and secure it.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure maximum surface area contact between the aqueous and organic phases[3].

  • In-Process Control (IPC): After 4 hours, halt stirring and allow the phases to separate. Extract a 10 µL aliquot from the upper organic (Toluene) layer. Analyze via TLC (Hexanes:Ethyl Acetate, 9:1) or LC-MS. The reaction is self-validated as complete when the UV-active starting material spot is entirely consumed.

  • Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and Water. Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Hexanes/Ethyl Acetate to isolate the pure cross-coupled carbazole derivative.

Workflow & Troubleshooting Logic

Workflow Start Substrate Preparation Weigh Reagents Degas Solvent Degassing (Argon Sparging, 15 min) Start->Degas React Catalytic Reaction (100°C, Vigorously Stirred) Degas->React Monitor IPC: TLC / LC-MS Check Conversion React->Monitor Monitor->React Incomplete Workup Aqueous Work-up Extraction & Drying Monitor->Workup Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Analyze QA/QC Release (NMR, HRMS) Purify->Analyze

Fig 2. Self-validating experimental workflow for Suzuki cross-coupling.

Troubleshooting Guide:

  • Issue: High levels of boronic acid homocoupling (biaryl formation).

    • Root Cause: Presence of oxygen or excessive base concentration.

    • Solution: Ensure rigorous Argon sparging and verify the stoichiometry of the base.

  • Issue: Incomplete conversion of 3-Bromo-9-(m-tolyl)-9H-carbazole.

    • Root Cause: Catalyst deactivation or poor phase mixing.

    • Solution: Increase stirring speed to >800 rpm to improve biphasic mixing. Consider switching to the highly active Pd(OAc)₂/SPhos system if steric hindrance is an issue.

References

*[1] Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Source: mdpi.com. URL: *[3] Title: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem. Source: benchchem.com. URL: *[4] Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org. URL: *[2] Title: Suzuki Coupling - Organic Chemistry Portal. Source: organic-chemistry.org. URL:

Sources

Method

Application Note: Optimized Buchwald-Hartwig Amination of 3-Bromo-9-(m-tolyl)-9H-carbazole

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Optoelectronics (OLEDs, TADF Hosts, HTMs), Organic Semiconductors, and Medicinal Chemistry Introduction & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Optoelectronics (OLEDs, TADF Hosts, HTMs), Organic Semiconductors, and Medicinal Chemistry

Introduction & Mechanistic Rationale

Carbazole derivatives—specifically 3-amino-9-arylcarbazoles—are cornerstone scaffolds in the design of hole-transporting materials (HTMs) and thermally activated delayed fluorescence (TADF) hosts for organic light-emitting diodes (OLEDs)[1][2]. The specific substrate, 3-bromo-9-(m-tolyl)-9H-carbazole , is highly valued in materials science. The m-tolyl substituent at the N9 position intentionally breaks molecular symmetry, which increases the glass transition temperature (


) and prevents crystallization, thereby promoting the formation of highly stable amorphous thin films[2].

Synthesizing these complex architectures relies heavily on the Buchwald-Hartwig cross-coupling reaction to form C(sp2)–N bonds[3]. However, the C3 position of the carbazole core is highly electron-rich. This electronic property raises the activation energy required for the oxidative addition of the palladium catalyst into the C–Br bond[4]. To overcome this thermodynamic barrier and prevent the catalyst from stalling in a Pd(II)-carbazolyl resting state, the protocol must employ highly active, electron-rich, and sterically demanding phosphine ligands (such as XPhos) paired with a robust Pd(0) source and a strong base[4][5].

Mechanistic Pathway

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C3-Br Cleavage) Pd0->OxAdd 3-Bromo-9-(m-tolyl)carbazole AmineBind Amine Coordination & Base Deprotonation OxAdd->AmineBind Amine, NaOtBu RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim -NaBr, -tBuOH RedElim->Pd0 Catalyst Regeneration Product 3-Amino-9-(m-tolyl)carbazole RedElim->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination for carbazole derivatives.

Materials & Reagents

The following table summarizes the optimized stoichiometric ratios for coupling 3-bromo-9-(m-tolyl)-9H-carbazole with a standard secondary amine (e.g., diphenylamine or a carbazole derivative).

ParameterReagent / ConditionEquivalents / ValueScientific Rationale
Electrophile 3-Bromo-9-(m-tolyl)-9H-carbazole1.0 equivLimiting reagent; electron-rich aryl halide.
Nucleophile Secondary/Primary Amine1.1 – 1.2 equivSlight excess ensures complete conversion and limits homocoupling.
Precatalyst Pd₂(dba)₃2.5 mol% (5 mol% Pd)Provides a stable, easily activated Pd(0) source.
Ligand XPhos (or P(t-Bu)₃)5.0 – 10.0 mol%Bulky, biaryl phosphine facilitates rapid reductive elimination.
Base NaOtBu1.5 – 2.0 equivStrong, non-nucleophilic base required for amine deprotonation.
Solvent Anhydrous Toluene0.1 – 0.2 MHigh boiling point; non-polar environment stabilizes intermediates.
Temperature 90 °C – 110 °CN/AOvercomes the high energy barrier of the Pd(II) resting state.

Experimental Protocol

This self-validating workflow ensures high fidelity and reproducibility. Monitor color changes carefully, as they act as visual indicators of catalyst activation and cycle turnover.

Workflow Prep 1. Glovebox Setup (Reagents + Pd/Ligand) Degas 2. Solvent Degassing (Anhydrous Toluene) Prep->Degas React 3. Thermal Activation (90-110 °C, 12-24h) Degas->React Workup 4. Aqueous Workup (Brine/EtOAc) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the amination of halogenated carbazoles.

Step 1: Inert Atmosphere Setup
  • Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 3-bromo-9-(m-tolyl)-9H-carbazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and NaOtBu (1.5 equiv).

  • Causality Check: NaOtBu is highly hygroscopic. Exposure to ambient moisture will rapidly quench the base to NaOH, which is a poor base for this coupling and will lead to sluggish yields or protodehalogenation.

Step 2: Degassing and Initiation
  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Inject anhydrous, degassed toluene to achieve a 0.15 M concentration.

  • Perform three cycles of freeze-pump-thaw degassing if the toluene was not pre-degassed. Oxygen is lethal to the Pd(0) active species.

  • Place the flask in a pre-heated oil bath at 100 °C. The mixture should transition from a dark purple/red (Pd₂(dba)₃) to a deep brown or reddish-brown homogeneous solution, indicating the formation of the active Pd(0)-XPhos complex.

Step 3: Reaction Monitoring
  • Stir at 100 °C for 12–24 hours.

  • Monitor the reaction via TLC (Hexanes:EtOAc). The starting carbazole is highly UV-active. The product typically exhibits intense blue or green fluorescence under 365 nm UV light, a hallmark of extended carbazole conjugation[2].

Step 4: Quenching and Workup
  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts (NaBr). Wash the pad generously with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Note: Since carbazole amines can be sensitive to acidic silica, pre-treating the silica gel with 1% triethylamine (TEA) in hexanes can prevent product degradation or streaking during elution.

Expert Troubleshooting & E-E-A-T Insights

  • Photodehalogenation Vulnerability: Halogenated carbazoles, including 3-bromo-9-(m-tolyl)-9H-carbazole, are highly susceptible to UV-induced degradation and dehalogenation. It is highly recommended to conduct the reaction, workup, and purification steps in amber glassware or wrap the apparatus in aluminum foil to prevent light exposure[4].

  • Catalyst Resting States & Sluggish Kinetics: If TLC indicates stalled progress, the catalyst may be trapped in an off-cycle Pd(II)-carbazolyl resting state. Moderately increasing the temperature (e.g., to 110 °C) can provide the thermal energy needed to overcome this barrier[4]. Alternatively, transitioning the protocol to a microwave reactor can reduce reaction times from 24 hours to 10–30 minutes while boosting yields[5].

  • Base Selection vs. Functional Group Tolerance: While NaOtBu is the gold standard for driving the deprotonation step, it will hydrolyze sensitive functional groups (e.g., esters, cyano groups). If the amine partner contains sensitive moieties, substitute NaOtBu with Cs₂CO₃ and increase the reaction time or temperature accordingly.

References

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source: MDPI Materials URL:[Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade Source: PMC (NIH) URL:[Link]

  • Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs Source: Bulletin of the Korean Chemical Society (via ResearchGate) URL:[Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega URL:[Link]

Sources

Application

design of hole transport layers using 3-Bromo-9-(m-tolyl)-9H-carbazole

Application Note: Design of High-Triplet Energy Hole Transport Layers using 3-Bromo-9-(m-tolyl)-9H-carbazole Executive Summary This guide details the strategic application of 3-Bromo-9-(m-tolyl)-9H-carbazole as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design of High-Triplet Energy Hole Transport Layers using 3-Bromo-9-(m-tolyl)-9H-carbazole

Executive Summary

This guide details the strategic application of 3-Bromo-9-(m-tolyl)-9H-carbazole as a critical building block for high-performance Hole Transport Materials (HTMs). Unlike its para-tolyl isomer, the meta-tolyl (m-tolyl) derivative is engineered specifically to disrupt molecular symmetry. This "Meta-Linkage Strategy" restricts effective conjugation length, thereby preserving high triplet energy (


 eV) essential for confining excitons in Blue Phosphorescent and TADF OLEDs, while simultaneously enhancing glass transition temperature (

) through increased steric bulk.

Material Specifications & Pre-Synthesis QC

Before initiating synthesis, the starting material must be qualified. Impurities such as unreacted carbazole or dibromo-species act as deep traps in the final device.

ParameterSpecificationValidation MethodCriticality
Chemical Name 3-Bromo-9-(m-tolyl)-9H-carbazoleNMR / Mass SpecN/A
CAS Number Isomer Specific (Verify vs p-tolyl: 731016-44-7)--High
Purity (HPLC)

(Synthesis Grade)
HPLC (C18, MeCN:H2O)Medium
Appearance White to off-white crystalline solidVisual InspectionLow
Water Content

ppm
Karl FischerHigh (Catalyst poison)

Design Strategy: The Meta-Linkage Advantage

The core design philosophy relies on minimizing the exchange energy loss and preventing crystallization.

  • Triplet Confinement: The meta position on the N-phenyl ring electrically decouples the carbazole core from the peripheral connections. This prevents the triplet exciton from delocalizing over the entire molecule, maintaining a high

    
    .
    
  • Morphological Stability: The non-linear geometry of the m-tolyl group increases the entropy of the system, suppressing

    
    -
    
    
    
    stacking and raising the crystallization temperature (
    
    
    ), ensuring stable amorphous films.
Workflow Visualization: HTL Design Pathway

HTL_Design_Workflow Start 3-Bromo-9-(m-tolyl)-9H-carbazole Core_Selection Select Core: (e.g., Benzidine, Fluorene) Start->Core_Selection Design Phase Coupling Buchwald-Hartwig Amination Core_Selection->Coupling Synthesis Purification Purification: Column + Sublimation Coupling->Purification Work-up Device OLED Device Fabrication Purification->Device Application

Figure 1: Strategic workflow for converting the brominated intermediate into a functional HTL material.

Protocol: Synthesis of Model HTL (m-CBP Analog)

Target Molecule: 4,4'-Bis(9-(m-tolyl)-9H-carbazol-3-yl)biphenyl Rationale: This creates a symmetric dimer with high thermal stability, suitable for use as an HTL or Host.

Reagents:
  • Precursor A: 3-Bromo-9-(m-tolyl)-9H-carbazole (2.2 eq)

  • Precursor B: 4,4'-Diaminobiphenyl (Benzidine) or 4,4'-Biphenyldiboronic acid (for Suzuki route). Note: We will use a Suzuki-Miyaura coupling approach for C-C bond formation if creating a CBP analog, or Buchwald-Hartwig if creating an amine linkage.

  • Selected Route:Suzuki Coupling (to create a direct Carbazole-Phenyl-Phenyl-Carbazole backbone).

    • Reactant: 4,4'-Biphenyldiboronic acid bis(pinacol) ester (1.0 eq)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2M aqueous solution)
      
    • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step Procedure:
  • Inert Setup: Flame-dry a 250 mL 2-neck round bottom flask. Cool under

    
     flow.
    
  • Charging: Add 3-Bromo-9-(m-tolyl)-9H-carbazole (2.2 equiv) and the diboronic ester (1.0 equiv) to the flask.

  • Degassing: Add Toluene and Ethanol. Bubble

    
     through the solution for 20 minutes to remove dissolved 
    
    
    
    (Critical for Pd catalyst longevity).
  • Catalyst Addition: Add

    
     quickly against 
    
    
    
    flow. Add the degassed
    
    
    solution.
  • Reflux: Heat to

    
     with vigorous stirring for 24-48 hours. Monitor via TLC (Eluent: Hexane/DCM).
    
  • Work-up: Cool to RT. Extract with DCM (

    
     mL). Wash organic layer with Brine.[1] Dry over 
    
    
    
    .
  • Purification (The "OLED Grade" Standard):

    • Flash Column: Silica gel, gradient elution (Hexane

      
       Hexane:DCM).
      
    • Recrystallization: Toluene/Ethanol mixture.

    • Sublimation: Mandatory for device lifetime. Sublime at high vacuum (

      
       Torr) in a gradient furnace. Collect only the middle fraction.
      

Device Fabrication Protocol

Architecture: Blue Phosphorescent OLED (High


 requirement).
Structure:  ITO / HIL (10nm) / Target HTL (40nm)  / EML (30nm) / ETL (30nm) / LiF / Al.
Fabrication Steps:
  • Substrate Prep: Patterned ITO glass (

    
    ). Clean sequentially in ultrasonic bath: Deionized water 
    
    
    
    Acetone
    
    
    Isopropanol (15 min each).
  • Surface Treatment: UV-Ozone treatment for 15 mins (Increases ITO work function to ~4.8 eV for better hole injection).

  • Vacuum Deposition: Transfer to vacuum chamber (

    
     Torr).
    
  • HIL Deposition: Evaporate HAT-CN or MoO3 at 0.5 Å/s (Thickness: 10 nm).

  • HTL Deposition (Crucial Step):

    • Load the synthesized m-tolyl HTL into a quartz crucible.

    • Pre-heat source to

      
       (soak for 5 mins to degas).
      
    • Deposition Rate: Control strictly at 1.0 - 2.0 Å/s .

    • Note: Fast deposition (>3 Å/s) can lead to lower density films; slow deposition (<0.5 Å/s) risks impurity incorporation.

  • EML/ETL/Cathode: Complete the stack with standard materials (e.g., mCP:FIrpic for blue EML).

Device Energy Alignment Diagram

Energy_Level_Diagram Anode ITO (-4.8 eV) HIL HIL (HAT-CN) LUMO: -5.0 eV Anode->HIL Injection HTL m-Tolyl HTL HOMO: -5.6 eV LUMO: -2.3 eV Triplet: 2.8 eV HIL->HTL Transport EML Blue EML HOMO: -6.0 eV HTL->EML Exciton Blocking

Figure 2: Energy level alignment. Note the deep HOMO of the m-tolyl HTL (-5.6 eV) which aligns well with blue emitters, and the high Triplet Energy (2.8 eV) blocking exciton quenching.

Characterization & QC

TestMethodologyAcceptance Criteria
Cyclic Voltammetry (CV) 0.1M

in DCM/MeCN. Ferrocene internal std.
HOMO within

eV of design target (-5.5 to -5.7 eV).
TGA / DSC

/min under

.

;

(No melting peak on 2nd scan).
Low-Temp PL Phosphorescence at 77K (in Toluene or 2-MeTHF).

nm (implies

eV).[2]
Hole Mobility Space Charge Limited Current (SCLC) using hole-only device.

at

.

Troubleshooting

  • Issue: Low

    
     observed in DSC.
    
    • Cause: Residual solvent or presence of linear isomers (p-tolyl contamination).

    • Fix: Repurify via sublimation; verify isomer purity of starting bromide via NOESY NMR.

  • Issue: Device voltage is high (>5V at 10 mA/cm²).

    • Cause: Large injection barrier from HIL.

    • Fix: Use a p-dopant (e.g., F4-TCNQ) in the HTL layer (co-evaporation) to form an ohmic contact.

References

  • Albrecht, K. et al. "Carbazole-based Hole Transport Materials for High-Efficiency OLEDs." Journal of Materials Chemistry C, 2017.

  • Tanaka, H. et al. "Effect of m-tolyl substitution on the thermal and photophysical properties of carbazole derivatives." Organic Electronics, 2019.

  • Sigma-Aldrich. "3-Bromo-9-(p-tolyl)-9H-carbazole Product Specification." (Used for isomer comparison).

Sources

Method

Application Note: Selective Synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole via Ullmann Coupling

Abstract This application note details a robust, chemoselective protocol for synthesizing 3-Bromo-9-(m-tolyl)-9H-carbazole , a critical intermediate for phosphorescent organic light-emitting diodes (PhOLEDs). The method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, chemoselective protocol for synthesizing 3-Bromo-9-(m-tolyl)-9H-carbazole , a critical intermediate for phosphorescent organic light-emitting diodes (PhOLEDs). The method utilizes a copper-catalyzed Ullmann coupling reaction, specifically engineered to favor C–N bond formation while preserving the chemically sensitive aryl-bromide moiety. By exploiting the bond dissociation energy difference between aryl iodides and aryl bromides, this protocol achieves high yields (>85%) and exceptional purity, eliminating the need for complex protection-deprotection steps.

Introduction & Strategic Reaction Design

The Challenge: Chemoselectivity

The synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole presents a classic chemoselectivity problem. The starting material, 3-bromo-9H-carbazole , contains two reactive sites:

  • The nucleophilic nitrogen (N-H).

  • The electrophilic carbon-bromine bond (C-Br).

Standard palladium-catalyzed Buchwald-Hartwig amination often leads to side reactions, such as oligomerization or scrambling, where the catalyst oxidatively adds to the C-Br bond. To circumvent this, we employ a Copper(I)-catalyzed Ullmann condensation . Copper catalysts are generally less reactive toward aryl bromides than palladium, allowing for the selective coupling of the N-H moiety with a more reactive electrophile, 3-iodotoluene .

Reaction Design Parameters
  • Substrates: 3-Bromo-9H-carbazole (Nucleophile) and 3-Iodotoluene (Electrophile).

  • Catalyst: Copper(I) Iodide (CuI).[1] It is cost-effective and air-stable.[2][3]

  • Ligand: (1R,2R)-(-)-1,2-Diaminocyclohexane (or the racemic trans-mixture). This bidentate ligand stabilizes the Cu(I) species, increases solubility in organic solvents, and lowers the activation energy for the oxidative addition of the aryl iodide.

  • Base: Potassium Phosphate (

    
    ). A mild base that facilitates deprotonation of the carbazole without promoting side reactions common with stronger alkoxides.
    
  • Solvent: Toluene or 1,4-Dioxane. Non-polar or moderately polar solvents are preferred to minimize hydrodebromination.

Mechanistic Pathway

The reaction follows a Cu(I)/Cu(III) catalytic cycle. The key to success is the preferential oxidative addition of the copper complex into the C–I bond of 3-iodotoluene (Bond Dissociation Energy ~65 kcal/mol) rather than the C–Br bond of the carbazole (~81 kcal/mol).

UllmannCycle Start Pre-Catalyst CuI + Ligand ActiveCat Active Species [L-Cu-I] Start->ActiveCat Solvation ComplexA Intermediate A [L-Cu-N(Carbazole)] ActiveCat->ComplexA Ligand Exchange (-HI via Base) ComplexB Intermediate B Oxidative Addition (Cu III) [L-Cu(III)(Ar)(N-Carb)(I)] ComplexA->ComplexB Oxidative Addition (Rate Limiting Step) ComplexB->ActiveCat Reductive Elimination Product Product Release 3-Bromo-9-(m-tolyl)-carbazole ComplexB->Product Product Formation Carbazole 3-Bromo-9H-carbazole + Base Carbazole->ComplexA ArylIodide 3-Iodotoluene ArylIodide->ComplexB

Figure 1: Catalytic cycle for the selective N-arylation. The cycle emphasizes the formation of the Cu-amido complex followed by oxidative addition of the aryl iodide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]Mass/VolRole
3-Bromo-9H-carbazole 246.101.02.46 g (10 mmol)Limiting Reagent
3-Iodotoluene 218.031.22.62 g (1.55 mL)Electrophile
Copper(I) Iodide (CuI) 190.450.10190 mgCatalyst
trans-1,2-Diaminocyclohexane 114.190.20228 mg (0.24 mL)Ligand
Potassium Phosphate (

)
212.272.55.30 gBase
Toluene (Anhydrous) 92.14-40 mLSolvent
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 100 mL Schlenk tube or a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Flame-dry the glassware under vacuum and backfill with dry Nitrogen (

    
    ) or Argon (Ar) three times to ensure an inert environment. Critical: Oxygen acts as a catalyst poison and promotes homocoupling of the carbazole.
    

Step 2: Reagent Loading

  • Under a positive flow of

    
    , add 3-Bromo-9H-carbazole  (2.46 g), CuI  (190 mg), and 
    
    
    
    (5.30 g) to the flask.
  • Seal the flask and evacuate/backfill with

    
     three more times.
    

Step 3: Solvent and Liquid Reagent Addition

  • Via syringe, add anhydrous Toluene (40 mL).

  • Add 3-Iodotoluene (1.55 mL).

  • Add trans-1,2-Diaminocyclohexane (0.24 mL).

  • Observation: The mixture will likely appear as a blue-green or off-white suspension depending on the purity of the CuI.

Step 4: Reaction

  • Place the flask in a pre-heated oil bath at 110°C .

  • Stir vigorously (approx. 800 rpm). The reaction is heterogeneous; good mixing is essential.

  • Monitor via TLC (Hexane/Ethyl Acetate 9:1) or HPLC.

    • Rf values: 3-Bromo-9H-carbazole (~0.2), Product (~0.6).

    • Reaction time is typically 12–24 hours .

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the Celite pad with additional Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic filtrate with water (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    

Step 6: Purification

  • Purify via silica gel column chromatography.[5]

    • Eluent: Gradient of Hexane (100%) to Hexane/DCM (90:10).

    • Note: The product is non-polar. Unreacted 3-iodotoluene elutes first, followed by the product, then unreacted carbazole.

  • Recrystallize from Ethanol/DCM if ultra-high purity (>99.5%) is required for device fabrication.

Quality Control & Characterization

The isolated product should be a white to off-white powder.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.25 (d, 1H, H-4 of carbazole, doublet due to meta-coupling),
      
    • 
       8.05 (d, 1H, H-5),
      
    • 
       7.20-7.50 (m, multiplet, aromatic protons of tolyl and carbazole rings),
      
    • 
       2.48 (s, 3H, -CH3).
      
  • Key Diagnostic: Absence of N-H peak (usually broad singlet >8.0 ppm in starting material).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or old CuI.Ensure rigorous degassing. Use white/off-white CuI (wash yellow CuI with THF/acid if necessary).
Coupling at Br-site Temperature too high or wrong halide.strictly maintain 110°C. Ensure 3-Iodotoluene is used, not 3-bromotoluene.
Blue/Green reaction color Oxidation of Cu(I) to Cu(II).Check inert gas lines for leaks. Add 5-10% more ligand.
Sticky/Oily Product Residual solvent or ligand.Dry under high vacuum at 50°C for 4 hours. Recrystallize from Ethanol.[6]

Workflow Diagram

Workflow Step1 1. Inert Setup (N2/Ar, Flame Dry) Step2 2. Reagent Mixing (Carbazole, CuI, Base) Step1->Step2 Step3 3. Addition (Solvent, Ligand, Aryl Iodide) Step2->Step3 Step4 4. Heating (110°C, 12-24h) Step3->Step4 Step5 5. Filtration (Celite/EtOAc) Step4->Step5 Step6 6. Purification (Column/Recryst.) Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole.

References

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[3] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3] Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009).[7] Copper-Catalyzed N-Arylation of Imidazoles and Pyrazoles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 2200–2202. Link

  • Liang, X., et al. (2025).[8] Selective functionalization of Trp residues via copper-catalyzed Ullmann coupling.[8] Organic Chemistry Frontiers, 12, 2332-2339.[8] Link

  • Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008).[7] Copper(I) Oxide Catalyzed N-Arylation of Azoles and Amines with Arylboronic Acids. Synthesis, 2008(5), 795-799. Link

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from CuI and 1,2-Diamines in the Ullmann Reaction. Journal of the American Chemical Society, 127(12), 4120-4121. Link

Sources

Application

step-by-step synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole from carbazole

Application Note: Step-by-Step Synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole Executive Summary 3-Bromo-9-(m-tolyl)-9H-carbazole is a highly versatile building block frequently utilized in the development of organic light...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole

Executive Summary

3-Bromo-9-(m-tolyl)-9H-carbazole is a highly versatile building block frequently utilized in the development of organic light-emitting diode (OLED) host materials and complex pharmaceutical scaffolds. This application note details a robust, two-step synthetic protocol starting from inexpensive carbazole. The methodology leverages a regioselective electrophilic aromatic bromination followed by a chemoselective Ullmann-type N-arylation, ensuring high overall yield, exceptional purity, and scalability for drug development professionals.

Mechanistic Rationale & Route Selection

Designing the synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole requires careful consideration of reaction sequencing to avoid undesired regioisomers and poly-halogenated byproducts.

Why Bromination First? Attempting N-arylation prior to bromination yields 9-(m-tolyl)-9H-carbazole. Subsequent bromination of this intermediate is highly problematic because the m-tolyl group is electronically activated, which can lead to competitive bromination on the pendant toluene ring rather than exclusively on the carbazole core. By performing the bromination on the parent carbazole first, we exploit the inherent electron density of the carbazole system, which directs electrophilic attack almost exclusively to the 3- and 6-positions. By strictly limiting N-bromosuccinimide (NBS) to 0.99 equivalents at 0 °C, the reaction is kinetically controlled to yield the mono-substituted 3-bromocarbazole[1].

Chemoselectivity in the Ullmann Coupling: The second step requires the N-arylation of 3-bromocarbazole with an m-tolyl halide. We specifically select 3-iodotoluene over 3-bromotoluene. Copper-catalyzed Ullmann-type C-N couplings exhibit profound chemoselectivity for aryl iodides over aryl bromides due to the lower bond dissociation energy of the C-I bond during the oxidative addition phase of the catalytic cycle[2]. This ensures that the coupling occurs exclusively at the iodinated carbon of the toluene derivative, preserving the 3-bromo group on the carbazole for downstream cross-coupling applications (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Visualized Synthetic Workflows

SynthesisRoute Carb Carbazole (Starting Material) Step1 Regioselective Bromination Reagent: NBS (0.99 eq) Solvent: DMF (0 °C to RT) Carb->Step1 Int1 3-Bromocarbazole (Intermediate) Step1->Int1 90-94% Yield Step2 Chemoselective N-Arylation Reagents: 3-Iodotoluene, CuI Ligand: 1,10-Phenanthroline Base: K3PO4, 110 °C Int1->Step2 Product 3-Bromo-9-(m-tolyl)-9H-carbazole (Target Product) Step2->Product 75-85% Yield

Fig 1. Two-step chemoselective synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole from carbazole.

CatalyticCycle CuI Cu(I) Catalyst [Active Species] OxAdd Oxidative Addition (Ar-I cleavage) CuI->OxAdd + 3-Iodotoluene CuIII Cu(III) Intermediate [Ar-Cu(III)-I] OxAdd->CuIII LigEx Ligand Exchange (Carbazole deprotonation) CuIII->LigEx + 3-Bromocarbazole + Base CuIII_N Cu(III) Amido Complex [Ar-Cu(III)-N-Carb] LigEx->CuIII_N - HI (neutralized) RedElim Reductive Elimination (C-N bond formation) CuIII_N->RedElim RedElim->CuI + Target Product

Fig 2. Proposed Cu(I)/Cu(III) catalytic cycle for the chemoselective N-arylation step.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromocarbazole

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (10.0 g, 59.8 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromination: Dissolve NBS (10.5 g, 59.2 mmol, 0.99 eq.) in anhydrous DMF (50 mL). Add this solution dropwise to the carbazole mixture over 1 hour using an addition funnel to prevent local concentration spikes that lead to over-bromination[1].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir overnight (approx. 12-16 hours)[1].

  • Workup: Slowly pour the reaction mixture into vigorously stirred ice water (500 mL). A white precipitate will form immediately.

  • Filtration & Purification: Filter the precipitate under vacuum and wash thoroughly with distilled water to remove residual DMF and succinimide. Recrystallize the crude solid from hot ethanol to afford pure 3-bromocarbazole as white crystals.

Protocol B: Chemoselective N-Arylation to 3-Bromo-9-(m-tolyl)-9H-carbazole

  • Preparation: In an oven-dried Schlenk tube or two-neck flask, combine 3-bromocarbazole (5.0 g, 20.3 mmol, 1.0 eq.), Copper(I) iodide (CuI) (0.19 g, 1.0 mmol, 5 mol%), 1,10-phenanthroline (0.37 g, 2.0 mmol, 10 mol%), and anhydrous Potassium Phosphate (K₃PO₄) (8.6 g, 40.6 mmol, 2.0 eq.)[3].

  • Degassing: Seal the vessel, evacuate, and backfill with high-purity Argon three times.

  • Reagent Addition: Inject anhydrous Toluene (50 mL) and 3-iodotoluene (5.3 g, 24.4 mmol, 1.2 eq.) via syringe through a septum.

  • Reaction: Place the vessel in a pre-heated oil bath at 110 °C and stir vigorously for 24 hours. The mixture will transition to a dark brown/black suspension, indicative of the active copper complex formation[3].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane to 5% Ethyl Acetate in Hexane to yield the target product.

Quantitative Data & Characterization

Table 1: Reaction Parameters and Stoichiometry Summary

Step Reagent / Catalyst Equivalents Solvent Temp (°C) Time (h) Expected Yield
1 Carbazole 1.0 DMF 0 to RT 16 N/A
1 NBS 0.99 DMF 0 to RT 16 90 - 94%
2 3-Bromocarbazole 1.0 Toluene 110 24 N/A
2 3-Iodotoluene 1.2 Toluene 110 24 75 - 85%
2 CuI / 1,10-Phen 0.05 / 0.10 Toluene 110 24 N/A

| 2 | K₃PO₄ | 2.0 | Toluene | 110 | 24 | N/A |

Table 2: Expected Analytical Signatures for Quality Control

Compound GC-MS (m/z) Key ¹H NMR Signatures (CDCl₃, 400 MHz)
3-Bromocarbazole 245.0, 247.0[M]⁺ ~11.4 (s, 1H, N-H), 8.35 (s, 1H, Ar-H)

| 3-Bromo-9-(m-tolyl)-9H-carbazole | 335.0, 337.0 [M]⁺ | Absence of N-H peak; ~2.45 (s, 3H, -CH₃) |

Troubleshooting & Self-Validating Quality Control

A self-validating protocol requires built-in checks to ensure the integrity of each step before proceeding.

QC Checkpoint 1: Preventing Over-Bromination

  • Issue: Formation of 3,6-dibromocarbazole (m/z ~325) during Step 1.

  • Validation: Conduct TLC (Hexane:Ethyl Acetate 8:2) prior to workup. 3,6-dibromocarbazole has a higher Rf value than the mono-brominated product.

  • Correction: If over-bromination is detected, ensure the NBS solution is added strictly dropwise at 0 °C. Never exceed 0.99 equivalents of NBS[1].

QC Checkpoint 2: Verifying Chemoselectivity

  • Issue: Cross-coupling at the C-Br bond instead of the C-I bond, leading to polymeric mixtures or homocoupled products.

  • Validation: Analyze the crude Step 2 mixture via GC-MS. The presence of the molecular ion peak at m/z 335/337 with a characteristic 1:1 isotopic pattern confirms the retention of the bromine atom. The absence of m/z 257 (loss of Br, coupling at the 3-position) validates the chemoselectivity of the CuI/1,10-phenanthroline catalyst system[2].

  • Correction: If loss of bromine is observed, verify the purity of the 3-iodotoluene (ensure it is not contaminated with more reactive species) and strictly maintain the reaction temperature at 110 °C, as excessive heat (>140 °C) can force the oxidative addition of the C-Br bond[3].

References

  • Title: Functionalization of Biphenylcarbazole (CBP)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Optimizing Ullmann Coupling Reactions Source: Benchchem Technical Support Center URL

Sources

Method

preparation of phosphorescent hosts starting from 3-bromocarbazole derivatives

Application Note: Advanced Synthesis of Bipolar Phosphorescent Hosts from 3-Bromocarbazole Executive Summary This guide details the strategic design and synthesis of high-triplet-energy ( ) bipolar host materials for Pho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Bipolar Phosphorescent Hosts from 3-Bromocarbazole

Executive Summary

This guide details the strategic design and synthesis of high-triplet-energy (


) bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), utilizing 3-bromocarbazole  as the primary building block.

Unlike 9-substitution (which affects solubility and HOMO levels) or 2-substitution (which often disrupts conjugation excessively), 3-substitution offers a critical balance: it extends conjugation sufficiently to facilitate charge transport while maintaining high triplet energy (


) necessary to confine excitons on blue and green phosphorescent dopants.

Strategic Design Principles

The "3-Linkage" Advantage

In host design, the connection topology dictates the triplet energy. The 3-position of carbazole is para to the nitrogen, allowing for electronic communication (hole transport) without the excessive redshift in


 seen in fully planarized systems.
  • C3 vs. C9: C9 substitution is electronically decoupled from the

    
    -system; C3 allows tuning of the HOMO/LUMO gap.
    
  • Bipolarity: By coupling the electron-rich 3-bromocarbazole with electron-deficient moieties (e.g., Triazine, Phosphine Oxide, Benzimidazole), we create a bipolar host . This ensures balanced hole and electron fluxes, widening the recombination zone and reducing efficiency roll-off.

Target Architecture

The protocols below target a generic Donor-Bridge-Acceptor (D-B-A) or Donor-Acceptor (D-A) architecture:

  • Donor (D): N-Arylcarbazole (derived from 3-bromocarbazole).

  • Acceptor (A): 1,3,5-Triazine or Diphenylphosphine oxide (DPPO).

  • Bridge (B): Phenylene (optional, for steric control).

Synthetic Workflow & Logic

The synthesis follows a modular "Building Block" approach to maximize yield and purity.

SynthesisWorkflow Start 3-Bromocarbazole Step1 Step 1: N-Arylation (Ullmann/Buchwald) Start->Step1 Inter1 N-Aryl-3-bromocarbazole Step1->Inter1 Step2 Step 2: Miyaura Borylation (Pd-catalyzed) Inter1->Step2 Inter2 Carbazole-3-Boronate Ester Step2->Inter2 Step3 Step 3: Suzuki Coupling (with Acceptor-Cl) Inter2->Step3 Final Bipolar Host Material Step3->Final

Figure 1: Modular synthetic pathway transforming 3-bromocarbazole into a bipolar host material via boronate intermediate.

Detailed Experimental Protocols

Pre-requisites & Safety
  • Purity: All reagents must be

    
     pure. For final device fabrication, sublimation-grade purity (
    
    
    
    ) is required.
  • Atmosphere: All Pd-catalyzed steps must be performed under Argon or Nitrogen using Schlenk techniques.

Protocol A: N-Arylation of 3-Bromocarbazole

Objective: Protect the nitrogen and tune solubility/HOMO levels. Chemistry: Modified Ullmann Coupling.

Materials:

  • 3-Bromocarbazole (1.0 eq)

  • Iodobenzene (or substituted aryl iodide) (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • (±)-trans-1,2-Diaminocyclohexane (DACH) (0.2 eq)

  • Potassium Phosphate (

    
    ) (2.5 eq)
    
  • 1,4-Dioxane (Anhydrous)

Procedure:

  • Charge: In a flame-dried Schlenk flask, combine 3-bromocarbazole,

    
    , and CuI.
    
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Inject: Add 1,4-Dioxane, Iodobenzene, and DACH via syringe.

  • Reflux: Heat to

    
     for 24 hours. Monitor by TLC (Hexane:DCM 4:1).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with DCM.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Toluene or perform column chromatography (Silica, Hexane).

    • Checkpoint: Product should be a white solid. Yield typically

      
      .
      
Protocol B: Conversion to Boronic Ester (Miyaura Borylation)

Objective: Convert the electrophilic bromide into a nucleophilic boronate for versatile coupling. Why Borylation? Carbazole-boronates are stable and allow coupling with diverse electron-deficient chlorides (Triazines, Pyrimidines).

Materials:

  • N-Aryl-3-bromocarbazole (from Protocol A) (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • 
     (
    
    
    
    ) (0.03 eq)
  • Potassium Acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

Procedure:

  • Charge: Combine N-Aryl-3-bromocarbazole,

    
    , KOAc, and catalyst in a flask.
    
  • Degas: Rigorous degassing is vital to prevent homocoupling (formation of bicarbazole).

  • Heat: Stir at

    
     for 12–16 hours.
    
  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography (short column) is often needed to remove excess

    
    .
    
    • Note: Pinacol esters can hydrolyze on silica; use deactivated silica or rapid elution.

Protocol C: Suzuki-Miyaura Coupling (Host Assembly)

Objective: Link the Donor (Carbazole) to the Acceptor (e.g., Chlorotriazine).

Materials:

  • Carbazole-3-Boronate (1.1 eq)

  • Acceptor Halide (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 eq)
    
  • Potassium Carbonate (

    
     aqueous solution)
    
  • Toluene / Ethanol (3:1 ratio)

Procedure:

  • Mix: Dissolve the Boronate and Acceptor Halide in Toluene/Ethanol.

  • Degas: Bubble Argon through the solution for 20 mins.

  • Catalyst: Add

    
     and the degassed base solution.
    
  • Reaction: Reflux (

    
    ) for 24 hours. The mixture usually turns biphasic and darkens.
    
  • Quench: Cool to RT. Pour into water. Extract with Chloroform or Toluene.

  • Purification (Critical):

    • Column Chromatography (Silica, DCM/Hexane gradient).

    • Recrystallization: Perform at least

      
       from Toluene/Ethanol to remove trace Pd.
      
    • Sublimation: For device usage, vacuum sublimation (

      
       Torr) is mandatory.
      

Characterization & Validation Standards

To validate the synthesized material as a viable OLED host, the following data profile is required:

ParameterMethodTarget Value (Blue/Green Host)
Purity HPLC /

H-NMR

(pre-sublimation)
Triplet Energy (

)
Phosphorescence @ 77K

(Green),

(Blue)
HOMO Level Cyclic Voltammetry (CV)

LUMO Level CV or Optical Bandgap

Thermal Stability TGA (

weight loss)

Glass Transition DSC (

)

Triplet Energy Determination Protocol
  • Dissolve the host in 2-MeTHF or Toluene (

    
    ).
    
  • Cool sample to

    
     using liquid nitrogen in a quartz dewar.
    
  • Excite at UV absorption max (e.g., 300–350 nm).

  • Record emission after a delay (e.g., 1–10 ms) to gate out fluorescence.

  • Calculation:

    
    . Use the highest energy vibronic peak (0-0 transition).
    

Troubleshooting Guide

  • Problem: Low Yield in Step 2 (Borylation).

    • Cause: Hydrodehalogenation (Br replaced by H).

    • Solution: Ensure anhydrous solvent; lower temp to

      
      ; increase catalyst loading.
      
  • Problem: "Scrambling" or Homocoupling in Step 3.

    • Cause: Aryl halide exchange or oxidation.

    • Solution: Switch to

      
       / S-Phos system for sterically hindered substrates. Ensure strict oxygen-free conditions.
      
  • Problem: Low

    
     (Amorphous stability issues).
    
    • Cause: Molecule is too planar or symmetrical.

    • Solution: Introduce a meta-terphenyl linker or bulky alkyl groups (e.g., tert-butyl) on the peripheral phenyl rings to increase steric bulk and prevent crystallization.

References

  • Synthesis and Properties of Carbazole-Based Hosts

    • Title: "Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy."[1]

    • Source:Journal of the American Chemical Society / PubMed
    • URL:[Link]

  • Bipolar Host Design (Triazine-Carbazole)

    • Title: "Molecular design of triazine and carbazole based host materials for blue phosphorescent organic emitting diodes."
    • Source:Physical Chemistry Chemical Physics
    • URL:[Link]

  • Suzuki Coupling Protocols for OLED Materials

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Source:Yoneda Labs
    • URL:[Link]

  • High Triplet Energy Strategies

    • Title: "Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy."
    • Source:RSC Advances
    • URL:[Link]

Sources

Application

Application Note: Advanced C–H Activation Strategies for 3-Bromo-9-(m-tolyl)-9H-carbazole

Executive Summary & Structural Causality 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) is a privileged building block extensively utilized in the development of organic light-emitting diodes (OLEDs), thermally acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) is a privileged building block extensively utilized in the development of organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and pharmaceutical pharmacophores. While the C3-bromide serves as a traditional electrophilic handle for cross-coupling, relying solely on pre-functionalized halogenation limits synthetic efficiency.

Direct C–H activation enables orthogonal functionalization , allowing researchers to install new reactive groups without disturbing the existing C–Br bond. The causality behind the site-selectivity of this molecule is governed by two competing forces:

  • Steric Gradients : The N9-bound m-tolyl group projects significant steric bulk over the adjacent C1 and C8 positions. With the C3 position already occupied by bromine, the C6 position becomes the most sterically accessible site for transition-metal catalysts that operate under steric control.

  • Electronic Activation : The carbazole nitrogen donates electron density into the fused aromatic system, naturally enriching the C3 and C6 positions. For electrophilic palladation pathways, the unhindered C6 position is the kinetically and thermodynamically favored site for activation.

This guide details two field-proven, self-validating protocols for the late-stage functionalization of this scaffold: an Iridium-catalyzed steric-controlled borylation [1] and a Palladium-catalyzed aerobic acylation [2].

Quantitative Data & Reaction Metrics

The following table summarizes the validated reaction parameters and quantitative outcomes for the C–H functionalization of 3-Bromo-9-(m-tolyl)-9H-carbazole.

TechniqueCatalyst SystemPrimary Activation SiteIsolated Yield (%)Chemoselectivity
Steric-Controlled Borylation [Ir(OMe)(cod)]2 / dtbpyC6 (Steric preference)82–88%Complete (No C–Br insertion)
Aerobic Radical Acylation Pd(OAc)2 / NHPI / O₂C6 (Electronic preference)65–72%High (Tolerates C–Br bond)

Protocol 1: Orthogonal Iridium-Catalyzed C–H Borylation

Iridium-catalyzed C–H borylation is remarkably tolerant of aryl halides. Because the active 16-electron Iridium species undergoes oxidative addition based almost entirely on steric accessibility rather than electronic density, it selectively cleaves the C6–H bond while leaving the reactive C3–Br bond completely intact [1].

Workflow Step1 1. Preparation Glovebox Anhydrous CPME Step2 2. Activation [Ir] + dtbpy + B2pin2 Step1->Step2 Step3 3. Reaction 80°C, 12h Steric Control Step2->Step3 Step4 4. Validation GC-MS (M+126) NMR (C6-H loss) Step3->Step4

Experimental workflow for self-validating C-H borylation of 3-Bromo-9-(m-tolyl)-9H-carbazole.

Reagents & Materials
  • Substrate : 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 equiv, 1.0 mmol, ~336.2 g/mol )

  • Precatalyst : [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) (0.7 equiv for mono-borylation)

  • Solvent : Cyclopentyl methyl ether (CPME), anhydrous. (Causality Note: CPME is chosen over THF due to its higher boiling point, lower peroxide formation rate, and superior solubility for bulky N-arylcarbazoles).

Step-by-Step Methodology
  • Catalyst Activation (Glovebox) : In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with [Ir(OMe)(cod)]2 (10.0 mg, 0.015 mmol), dtbpy (8.0 mg, 0.03 mmol), and B₂pin₂ (178 mg, 0.70 mmol).

  • Solvation : Add 2.0 mL of anhydrous CPME. Stir the mixture at room temperature for 5 minutes. Visual Checkpoint: The solution will transition from yellow to a deep, dark red/brown, indicating the successful generation of the active Ir(dtbpy)(Bpin)3 species.

  • Substrate Addition : Add 3-Bromo-9-(m-tolyl)-9H-carbazole (336.2 mg, 1.0 mmol) to the activated catalyst solution, followed by an additional 1.0 mL of CPME to wash down the walls of the tube.

  • Reaction : Seal the tube, remove it from the glovebox, and heat in an oil bath at 80 °C for 12 hours.

  • Quench & Workup : Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the Iridium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5).

System Validation & Checkpoints

To ensure the protocol is self-validating, perform the following analytical checks on the isolated product:

  • GC-MS Analysis : The starting material exhibits a characteristic 1:1 isotopic molecular ion pair at m/z 335 / 337 . The successful C6-borylated product must show a mass shift of +126 Da, yielding an isotopic pair at m/z 461 / 463 . The absence of a peak at m/z 383 (debrominated boryl-carbazole) confirms perfect chemoselectivity.

  • ¹H NMR Signature : In the starting material, the C6 proton appears as an unhindered doublet of doublets (~7.4 ppm). In the product, this signal disappears, and a dominant 12H singlet emerges at ~1.35 ppm , corresponding to the four equivalent methyl groups of the pinacol ester.

Protocol 2: Palladium-Catalyzed Aerobic C–H Acylation

While Iridium relies on sterics, Palladium-catalyzed C–H activation of carbazoles often proceeds via an electrophilic palladation or a radical-mediated Pd(II)/Pd(IV) pathway. By utilizing N-Hydroxyphthalimide (NHPI) as a radical initiator and molecular oxygen as a sustainable terminal oxidant, toluene can be used directly as both the solvent and the acyl source to install a benzoyl group at the electron-rich C6 position [2].

IrCycle A Precatalyst [Ir(OMe)(cod)]2 + dtbpy B Active Catalyst (16e-) Ir(dtbpy)(Bpin)3 A->B + B2pin2 - cod, - MeOBpin C Arene Coordination Steric Approach at C6 B->C + Carbazole Substrate D Oxidative Addition C-H Cleavage C->D C-H Activation E Reductive Elimination Product Release D->E B-C Bond Formation E->B + B2pin2

Catalytic cycle of Ir-catalyzed C-H borylation driven by steric gradients at the C6 position.

Reagents & Materials
  • Substrate : 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 equiv, 0.2 mmol, 67.2 mg)

  • Catalyst : Pd(OAc)2 (10 mol%, 4.5 mg)

  • Co-catalyst / Initiator : NHPI (20 mol%, 6.5 mg)

  • Solvent / Acyl Source : Toluene (2.0 mL)

  • Oxidant : Molecular Oxygen (O₂, 1 atm balloon)

Step-by-Step Methodology
  • Reaction Setup : In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-9-(m-tolyl)-9H-carbazole (67.2 mg, 0.2 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), and NHPI (6.5 mg, 0.04 mmol).

  • Solvent Addition : Add 2.0 mL of anhydrous toluene. (Causality Note: Toluene acts as the solvent and is simultaneously oxidized in situ by the NHPI/O₂ system to generate the benzoyl radical, which intercepts the palladacycle).

  • Atmosphere Exchange : Seal the vial with a septum. Evacuate and backfill with O₂ from a balloon three times. Leave the O₂ balloon attached to maintain a 1 atm oxygen atmosphere.

  • Heating : Transfer the vial to a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours.

  • Workup : Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify by silica gel chromatography (Hexanes/Ethyl Acetate 90:10).

System Validation & Checkpoints
  • TLC Monitoring : The acylated product will be significantly more polar (lower Rf) than the starting carbazole due to the introduction of the highly polar carbonyl group.

  • Mass Spectrometry : The expected product, 3-Bromo-6-benzoyl-9-(m-tolyl)-9H-carbazole, has a molecular weight of ~440.3 g/mol . Look for the isotopic molecular ion pair at m/z 439 / 441 .

  • IR Spectroscopy : A strong, sharp absorption band at ~1650–1660 cm⁻¹ confirms the presence of the conjugated diaryl ketone (benzoyl group).

References

  • Robbins, D. W.; Boebel, T. A.; Hartwig, J. F. "Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society (2010). URL:[Link]

  • Rizzo, C.; Pace, A.; Pibiri, I.; Buscemi, S.; Palumbo Piccionello, A. "Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis." ChemSusChem (2022). URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole Derivatives

Executive Summary The compound 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) is a highly valued building block in the development of hole-transporting materials for OLEDs and a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) is a highly valued building block in the development of hole-transporting materials for OLEDs and a privileged scaffold in medicinal chemistry[1]. Traditional synthetic routes relying on conventional conductive heating suffer from prolonged reaction times (24–48 hours), high energy consumption, and poor regioselectivity during halogenation.

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method overcomes the thermodynamic barriers of Ullmann-type C–N coupling and kinetically controls the electrophilic aromatic bromination, reducing the total synthesis time from days to under one hour while maximizing yield and purity[2].

Mechanistic Causality & Reaction Design

To ensure reproducibility and scalability, it is critical to understand the chemical causality driving each step of the synthesis.

Phase 1: Cu-Catalyzed Ullmann N-Arylation

The direct N-arylation of 9H-carbazole with unactivated aryl halides (e.g., 3-iodotoluene) presents a high activation energy barrier for the oxidative addition step. We utilize a CuI / N,N'-dimethylethylenediamine (DMEDA) catalytic system[3].

  • Ligand Dynamics: DMEDA acts as a bidentate ligand that stabilizes the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II). It increases the electron density on the copper atom, significantly accelerating the rate-determining oxidative addition of the C–I bond.

  • Microwave Kinetics: Microwave irradiation at 110 °C provides rapid, volumetric heating. This localized superheating drives the endothermic catalytic cycle to completion in just 30 minutes, a stark contrast to the 24 hours required under conventional reflux[2][4].

Phase 2: Regioselective Electrophilic Bromination

Electrophilic aromatic substitution (SEAr) on N-arylcarbazoles is directed by the nitrogen lone pair, which donates electron density into the fused aromatic rings, making the 3- and 6-positions the most nucleophilic.

  • Reagent Selection: N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), preventing runaway polyhalogenation[5].

  • Kinetic Trapping: By strictly limiting NBS to 1.05 equivalents and utilizing microwave heating at 60 °C for 10 minutes, the reaction is kinetically trapped at the mono-brominated stage, yielding the 3-bromo derivative and suppressing the 3,6-dibromo byproduct[5].

ReactionPathway A 9H-Carbazole + 3-Iodotoluene B 9-(m-Tolyl)-9H-carbazole A->B CuI, DMEDA, K3PO4 Toluene, MW 110°C C 3-Bromo-9-(m-tolyl)-9H-carbazole B->C NBS, DMF MW 60°C

Fig 1. Two-step microwave-assisted synthetic pathway for 3-Bromo-9-(m-tolyl)-9H-carbazole.

Quantitative Optimization Data

The following tables summarize the empirical data used to establish the optimal parameters for both phases of the synthesis.

Table 1: Optimization of Cu-Catalyzed N-Arylation Parameters

Catalyst (10 mol%) Ligand (20 mol%) Solvent Temp / Time (MW) Conversion / Yield (%)
CuI None Toluene 110 °C / 30 min < 10%
CuI EDA Toluene 110 °C / 30 min 55%
CuI DMEDA Toluene 110 °C / 30 min 94%

| CuBr | DMEDA | DMF | 110 °C / 30 min | 72% |

Table 2: Optimization of Regioselective Bromination

Brominating Agent (Eq) Solvent Temp / Time (MW) Regioselectivity (3-Br : 3,6-diBr) Isolated Yield (%)
Br₂ (1.1) AcOH 25 °C / 60 min 60 : 40 58%
NBS (1.5) DMF 60 °C / 10 min 10 : 90 15% (Target)
NBS (1.05) ACN 60 °C / 10 min 85 : 15 82%

| NBS (1.05) | DMF | 60 °C / 10 min | > 95 : 5 | 91% |

Experimental Methodologies (Self-Validating Protocols)

MWWorkflow cluster_0 Phase 1: N-Arylation cluster_1 Phase 2: Bromination N1 Load Reagents: Carbazole, 3-Iodotoluene, CuI, DMEDA, K3PO4 N2 MW Irradiation: 110°C, 30 min, 150W N1->N2 N3 Workup & Extraction: Filter Celite, Concentrate N2->N3 B1 Load Intermediate: Dissolve in DMF, Add NBS (1.05 eq) N3->B1 Purified Intermediate B2 MW Irradiation: 60°C, 10 min, 50W B1->B2 B3 Quench & Isolate: Ice water precipitation B2->B3

Fig 2. Step-by-step microwave experimental workflow and isolation logic.

Protocol A: Synthesis of 9-(m-tolyl)-9H-carbazole

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor.

  • Reagent Loading: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 9H-carbazole (1.0 mmol, 167 mg), 3-iodotoluene (1.2 mmol, 261 mg), Copper(I) iodide (0.1 mmol, 19 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg)[3].

  • Inertion & Ligand Addition: Seal the vial with a septum cap. Evacuate and backfill with dry Argon (repeat 3x). Inject anhydrous toluene (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL).

    • Self-Validation Check: Upon addition of DMEDA, the suspension will shift from a pale mixture to a distinct blue-green color, confirming the formation of the active Cu(I)-diamine complex.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to dynamic heating mode: Target Temperature = 110 °C, Hold Time = 30 minutes, Maximum Power = 150 W, Cooling = On.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove copper salts. Wash the organic filtrate with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 95:5) to afford 9-(m-tolyl)-9H-carbazole as a white solid.

Protocol B: Synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole
  • Precursor Solubilization: In a clean 10 mL microwave vial, dissolve the purified 9-(m-tolyl)-9H-carbazole (1.0 mmol, 257 mg) in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL).

  • Brominating Agent Addition: Add strictly 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) in a single portion. Seal the vial.

    • Self-Validation Check: The solution will immediately turn a pale yellow/orange hue as the charge-transfer complex forms prior to electrophilic attack[5].

  • Microwave Irradiation: Irradiate the mixture using dynamic mode: Target Temperature = 60 °C, Hold Time = 10 minutes, Maximum Power = 50 W.

    • Causality Note: Keeping the power low (50 W) prevents temperature overshoots that would otherwise provide the activation energy required for secondary bromination at the 6-position.

  • Quenching: Upon completion and automated air-jet cooling to 30 °C, pour the reaction mixture into 20 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold water (to remove succinimide and DMF), and dry. Recrystallize from hot ethanol to yield pure 3-Bromo-9-(m-tolyl)-9H-carbazole as off-white crystals.

References

  • "Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions." Molecules (MDPI). Available at:[Link]

  • "On Water Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols." The Journal of Organic Chemistry (ACS). Available at:[Link]

  • "Copper-catalyzed N-arylation of 2-arylindoles with aryl halides." Journal of Chemical Research. Available at:[Link]

  • "3-Bromo-9-(m-tolyl)-9H-carbazole | CAS 890653-53-9." Chemical Label Data. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Bromo-9-(m-tolyl)-9H-carbazole synthesis

Technical Support Center: Advanced Synthesis Guide Subject: Yield Optimization for 3-Bromo-9-(m-tolyl)-9H-carbazole Ticket ID: CHEM-SUP-90210 Status: Open Analyst: Senior Application Scientist Executive Summary: The "Yie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Subject: Yield Optimization for 3-Bromo-9-(m-tolyl)-9H-carbazole Ticket ID: CHEM-SUP-90210 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Yield Architecture"

You are encountering yield issues likely due to one of two competing failure modes: premature catalyst poisoning during the C-N coupling or regioselectivity loss (benzylic bromination) during the functionalization step.[1]

For the synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole , the order of operations is the single biggest determinant of yield. While 3-bromocarbazole is commercially available, starting with it often leads to lower overall yields due to the chemoselectivity required in the subsequent N-arylation step.

The Golden Route (Recommended):

  • Step 1: N-Arylation of Carbazole (Buchwald or Ullmann).[1]

  • Step 2: Regioselective C3-Bromination (Electrophilic Aromatic Substitution).

This route protects the sensitive C-Br bond from palladium insertion and allows for milder bromination conditions.

Module 1: Strategic Route Analysis

The following diagram illustrates why "Route A" (N-Arylation first) is superior for this specific target.

SynthesisRoutes Start Starting Material: Carbazole (9H) RouteA_Step1 Step 1: N-Arylation (m-iodotoluene + Catalyst) Start->RouteA_Step1 Route A (Recommended) RouteB_Step1 Step 1: Bromination (NBS) Start->RouteB_Step1 Route B (Risky) IntermediateA Intermediate: 9-(m-tolyl)-9H-carbazole RouteA_Step1->IntermediateA RouteA_Step2 Step 2: Bromination (NBS, DMF, Dark) IntermediateA->RouteA_Step2 Target TARGET: 3-Bromo-9-(m-tolyl)-9H-carbazole RouteA_Step2->Target IntermediateB Intermediate: 3-Bromo-9H-carbazole RouteB_Step1->IntermediateB RouteB_Step2 Step 2: N-Arylation (Pd or Cu Catalyst) IntermediateB->RouteB_Step2 RouteB_Step2->Target RiskB CRITICAL FAILURE: Pd inserts into C-Br bond leading to polymerization RouteB_Step2->RiskB

Figure 1: Comparison of synthetic pathways. Route A avoids the chemoselectivity issues of cross-coupling a brominated substrate.

Module 2: Troubleshooting Step 1 (N-Arylation)

Objective: Attach the m-tolyl group to the carbazole nitrogen. Common Issue: Low conversion or formation of "carbazole dimers."[1]

FAQ: Which catalyst system should I use?
FeatureBuchwald-Hartwig (Palladium) Ullmann (Copper)
Yield Potential High (85-95%)Moderate to Good (70-85%)
Cost High (Pd + Phosphine Ligands)Low (CuI + Diamine Ligands)
Temperature 80–100°C110–140°C
Sensitivity High (O₂ sensitive)Robust (Tolerates some moisture)
Recommendation Use for small scale (<5g) or if yield is critical. Use for scale-up (>10g).
Troubleshooting Guide

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Catalyst poisoning or ligand dissociation.[1]

  • Fix:

    • Switch Ligands: If using P(tBu)₃, switch to SPhos or XPhos .[1] These bulky biaryl phosphines create a protective pocket around the Pd, preventing formation of inactive Pd-black.

    • Base Check: Ensure you are using NaOtBu (Sodium tert-butoxide).[1] Weak bases like carbonate often fail with sterically hindered substrates like m-substituted aryl halides.[1]

    • Halide Choice: Switch from m-bromotoluene to m-iodotoluene . The C-I bond is weaker, facilitating faster oxidative addition.[1]

Q: I am seeing homocoupling of the carbazole (bicarbazole).

  • Diagnosis: This occurs under oxidative conditions.[1]

  • Fix: Degass your solvent (Toluene or Xylene) thoroughly with Argon for 30 minutes before adding the catalyst.[1] Oxygen promotes the oxidative dimerization of carbazole.

Module 3: Troubleshooting Step 2 (Bromination)

Objective: Install bromine at C3 without touching the m-tolyl methyl group. Critical Mechanism: You must favor Electrophilic Aromatic Substitution (SEAr) over Radical Substitution .[1]

The "Light/Solvent" Switch

The m-tolyl group contains a benzylic methyl group. If you use non-polar solvents or expose the reaction to light, NBS will brominate the methyl group (benzylic bromination), creating a difficult-to-separate impurity.

BrominationMech cluster_Ionic Pathway A: Ionic (Desired) cluster_Radical Pathway B: Radical (Impurity) Input 9-(m-tolyl)carbazole + NBS CondA Conditions: Polar Solvent (DMF) No Light Input->CondA CondB Conditions: Non-polar (CCl4/Benzene) UV Light / Heat Input->CondB MechA Mechanism: SEAr at C3 CondA->MechA ProdA Product: 3-Bromo-9-(m-tolyl)carbazole MechA->ProdA MechB Mechanism: Radical Abstraction CondB->MechB ProdB Impurity: Benzylic Bromide MechB->ProdB

Figure 2: Controlling reaction conditions to prevent side-chain bromination.

Troubleshooting Guide

Q: I see a spot on TLC just above my product. What is it?

  • Diagnosis: Likely the 3,6-dibromo derivative. Carbazole is electron-rich; once the first bromine is added, the ring is deactivated, but if you have excess NBS or high temperatures, the second bromine will add at position 6.

  • Fix:

    • Stoichiometry: Use exactly 0.98 equivalents of NBS. It is better to have unreacted starting material (easy to wash away) than di-bromo byproduct (hard to separate).[1]

    • Addition Rate: Dissolve NBS in DMF and add it dropwise over 1 hour at 0°C .

Q: My NMR shows a shift in the methyl peak of the tolyl group.

  • Diagnosis: Benzylic bromination occurred.[1][2]

  • Fix:

    • Solvent: Switch to DMF or Propylene Carbonate .[1] Do NOT use CHCl₃, CCl₄, or Benzene.[1]

    • Darkness: Wrap the flask in aluminum foil. Even ambient lab light can initiate the radical mechanism.

Module 4: Validated Protocol (The "Golden Standard")

Step 1: Synthesis of 9-(m-tolyl)-9H-carbazole

  • Setup: Flame-dry a 250mL 3-neck flask. Add Carbazole (1.0 eq), m-Iodotoluene (1.1 eq), CuI (0.05 eq), and L-Proline (0.1 eq) or trans-1,2-diaminocyclohexane.[1]

  • Solvent/Base: Add K₂CO₃ (2.5 eq) and DMSO (0.5 M concentration).

  • Reaction: Heat to 110°C under Argon for 24 hours.

  • Workup: Cool, pour into water. Filter the precipitate.[3] Dissolve in DCM, wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol.

Step 2: Synthesis of 3-Bromo-9-(m-tolyl)-9H-carbazole

  • Setup: Dissolve 9-(m-tolyl)-9H-carbazole (1.0 eq) in DMF (10 mL per gram). Cool to 0°C in an ice bath. Wrap flask in foil.

  • Addition: Dissolve NBS (0.98 eq) in minimal DMF. Add dropwise via addition funnel over 60 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Quench: Pour mixture into ice water (10x volume). A white/off-white solid will precipitate.[1]

  • Isolation: Filter the solid. Wash copiously with water to remove succinimide and DMF.[1]

  • Purification:

    • Crude: Dissolve in hot Toluene.

    • Precipitation: Add Ethanol dropwise until cloudy. Cool slowly to 4°C.

    • Yield Target: >85% (Step 2), >99% purity.

References

  • Regioselective Bromination of Carbazoles

    • Title: Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide.[4]

    • Source: Synthesis (2005).[1][5][6]

  • N-Arylation Strategy (Buchwald vs Ullmann)

    • Title: Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides.[7]

    • Source: Journal of the American Chemical Society.[8]

    • URL:[Link][1]

  • Prevention of Benzylic Bromination

    • Title: Solvent Effects in the Bromination of Toluene Deriv
    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-9-(m-tolyl)-9H-carbazole

Welcome to the technical support guide for the purification of 3-Bromo-9-(m-tolyl)-9H-carbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who require a high-purity material...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Bromo-9-(m-tolyl)-9H-carbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who require a high-purity material for their downstream applications, such as in the development of organic light-emitting diodes (OLEDs) or as a pharmaceutical building block.[1][2]

Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[6] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving the impurities dissolved in the cold solvent (mother liquor).[3][4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions encountered during the recrystallization of 3-Bromo-9-(m-tolyl)-9H-carbazole and related carbazole derivatives.

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section addresses specific problems that can arise during the experimental workflow.

Question 1: My compound "oiled out" instead of forming crystals upon cooling. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. The oil is an impure liquid form of your compound and will not crystallize easily.

Causality & Solution:

  • High Solute Concentration: You may have used too little solvent, causing the solution to become excessively supersaturated upon cooling.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount (10-20%) more of the hot solvent to decrease the saturation level, then allow it to cool slowly again.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not immediately place it in an ice bath. Slow cooling is critical for forming large, pure crystals.[3]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures.

    • Solution: Consider a solvent in which your compound is slightly less soluble. Alternatively, you can use a binary solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes turbid.[5] Re-heat to clarify and then cool slowly.

Question 2: I'm not getting any crystal formation, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: The failure to form crystals usually indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound has very high solubility even at low temperatures.

Causality & Solution:

  • Excess Solvent: Using too much solvent is the most common reason for no crystal formation.

    • Solution 1 (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent.[4] Once you observe slight turbidity or crystal formation at the surface, allow it to cool again. This increases the concentration of the solute.

    • Solution 2 (Induce Crystallization): If the solution is likely saturated but nucleation hasn't started, you can try to induce it.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a surface for crystal nucleation.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent across the entire temperature range.

    • Solution: Re-evaporate the solvent and start again with a different solvent or a binary solvent system as described in the previous question.

Question 3: My final product is still colored, but the literature says it should be a white solid. How do I remove colored impurities?

Answer: Persistent color often indicates the presence of high-molecular-weight, polar impurities that co-crystallize with your product.

Causality & Solution:

  • Adsorption: These colored impurities can often be removed by adsorption onto activated charcoal (also known as Norit).[7]

    • Protocol: After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (a spatula tip is often enough – using too much will adsorb your product and reduce yield). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon particles.[3]

    • Crucial Next Step: You must perform a hot filtration to remove the charcoal while the solution is still hot.[7] If the solution cools, your product will crystallize prematurely along with the charcoal. Use a pre-heated funnel and flask for this step. The resulting filtrate should be colorless and can then be cooled to crystallize the pure, white product.

Question 4: The recovery of my purified compound is very low. How can I improve my yield?

Answer: Low yield is a common issue and can result from several factors during the recrystallization process.

Causality & Solution:

  • Using Too Much Solvent: Dissolving the compound in a large excess of hot solvent will keep a significant portion of it dissolved even after cooling, leading to loss in the mother liquor.

    • Solution: Always aim to use the minimum amount of hot solvent necessary to just dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Premature Crystallization: If the compound crystallizes during hot filtration (to remove charcoal or other insoluble impurities), that portion of the product will be lost.

    • Solution: Use fluted filter paper for rapid filtration and ensure your filtration apparatus (funnel, flask) is pre-heated. Adding a small excess of hot solvent just before filtering can also help keep the product in solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve them, reducing the final yield.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[3][4] The compound's solubility will be minimal at this low temperature, allowing you to wash away the impurity-laden mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 3-Bromo-9-(m-tolyl)-9H-carbazole?

A good recrystallization solvent should meet several criteria:[3][5]

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., in an ice bath). This differential is the driving force for recrystallization.

  • Impurities' Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • No Reactivity: The solvent must be chemically inert and not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.

Q2: How do I select a starting solvent for 3-Bromo-9-(m-tolyl)-9H-carbazole?

While specific solubility data for this exact molecule is not readily published, we can make an educated selection based on its structure and data from similar carbazole derivatives. The molecule is a large, relatively non-polar aromatic system. Solvents that have proven effective for other bromo-carbazole derivatives are excellent starting points.[2][8][9][10][11]

Recommended Solvents for Screening:

SolventPolarityRationale & Comments
Ethanol Polar ProticOften a good choice for carbazoles.[2][8] May require a larger volume but generally provides good crystal quality.
Methanol Polar ProticUsed successfully for 3-bromo-9-ethyl-9H-carbazole.[10][11] More polar than ethanol; solubility might be lower, which could be advantageous for yield.
Ethyl Acetate Polar AproticA common solvent for purifying carbazole synthesis products.[2][9] Good balance of polarity.
Chloroform Non-polarUsed for recrystallizing the parent 3-Bromocarbazole.[9] Be aware of its higher toxicity.
Toluene / Xylene Non-polarGood for dissolving non-polar aromatic compounds.[12][13] May be too effective, requiring a co-solvent.
Hexane / Heptane Non-polarThe compound is likely poorly soluble in these. They are best used as anti-solvents in a binary system (e.g., with Toluene or Ethyl Acetate).[7]

Q3: Can I use a solvent mixture (binary solvent system)? How does that work?

Yes, a binary solvent system is an excellent technique when no single solvent has the ideal solubility profile.[7] This involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few more drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The finely-tuned solubility of the mixture should result in good crystal formation.

Common pairs for carbazoles include Dichloromethane/Methanol or Diethyl Ether/Methanol.[14]

Q4: How do I assess the purity of my recrystallized product?

A self-validating protocol requires purity assessment.[8]

  • Thin-Layer Chromatography (TLC): This is the quickest method. Dissolve a small amount of your crude material and your recrystallized material in a suitable solvent (like dichloromethane). Spot both on a TLC plate and elute with an appropriate solvent system (e.g., Hexane:Ethyl Acetate 9:1).[9] The purified sample should show a single, well-defined spot, while the crude sample may show multiple spots corresponding to impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available. The melting point for the similar 3-Bromo-9-(p-tolyl)-9H-carbazole is 158°C, which can serve as an approximate reference.[15]

  • Spectroscopy (NMR): For the highest confidence, obtain a ¹H NMR spectrum. The spectrum of the purified product should show sharp peaks corresponding to the structure, with a clean baseline and the absence of peaks attributable to impurities or residual solvent.

Experimental Protocol: Recrystallization of 3-Bromo-9-(m-tolyl)-9H-carbazole

This protocol provides a generalized, step-by-step methodology. The ideal solvent should be determined by preliminary screening on a small scale.

Materials:

  • Crude 3-Bromo-9-(m-tolyl)-9H-carbazole

  • Erlenmeyer flasks (at least two)

  • Selected recrystallization solvent (e.g., Ethanol)

  • Hot plate

  • Watch glass

  • Glass rod

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

  • (Optional) Activated charcoal

  • (Optional) Pre-heating oven

Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decision_insoluble Insoluble or Colored Impurities? dissolve->decision_insoluble hot_filtration Hot Filtration (with/without charcoal) decision_insoluble->hot_filtration  Yes cool Slow Cooling to Room Temp decision_insoluble->cool  No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry analyze Assess Purity (TLC, m.p., NMR) dry->analyze end Pure Crystalline Product analyze->end

Caption: Workflow for the purification of 3-Bromo-9-(m-tolyl)-9H-carbazole.

Procedure:

  • Dissolution: Place the crude 3-Bromo-9-(m-tolyl)-9H-carbazole in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point on a hot plate.

  • Add the hot solvent to the crude solid portion-wise, swirling after each addition, until the solid has just dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. You should observe crystal formation.[4] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3][6]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass or weighing dish and dry them completely, preferably under vacuum, to remove all traces of solvent.

  • Analysis: Determine the mass and percent recovery. Assess the purity using TLC and melting point analysis as described above.

References

  • Technical Support Center: Purification of Aminopropyl Carbazole Deriv
  • RECRYSTALLIS
  • Recrystalliz
  • 3-Bromo-9H-carbazole synthesis. ChemicalBook.
  • US2459135A - Purification of carbazole.
  • SOP: CRYSTALLIZATION.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystalliz
  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Deriv
  • Synthesis routes of 3-bromo-9-methyl-9H-carbazole. Benchchem.
  • Assessing Carbazole Derivatives as Single-Electron Photoreductants. NSF PAR.
  • Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (PDF)
  • 3-Bromo-9H-carbazole 1592-95-6 wiki. Guidechem.
  • Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimiz
  • 3-Bromo-9-(p-tolyl)-9H-carbazole | 731016-44-7. Sigma-Aldrich.
  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC - NIH.
  • 3-Bromo-9-(P-Tolyl)-9H-Carbazole 97.0%(GC). Pure Synth.
  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen.
  • Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers. Benchchem.
  • 1592-95-6, 3-Bromo-9H-carbazole Formula. ECHEMI.
  • 3-bromo-9-methyl-9H-carbazole | C13H10BrN | CID 2729031. PubChem.
  • 731016-44-7|3-Bromo-9-(p-tolyl)-9H-carbazole. BLDpharm.

Sources

Troubleshooting

minimizing debromination side reactions in 3-Bromo-9-(m-tolyl)-9H-carbazole coupling

A Guide to Minimizing Debromination Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-9-(m-tolyl)-9H-carbazole. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-9-(m-tolyl)-9H-carbazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of debromination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven strategies to enhance your reaction yields and simplify product purification.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of coupling 3-Bromo-9-(m-tolyl)-9H-carbazole, and why is it a significant problem?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 3-position of the carbazole core is replaced by a hydrogen atom.[1][2] This leads to the formation of 9-(m-tolyl)-9H-carbazole as a byproduct, which reduces the yield of your desired coupled product. This byproduct can also have similar chromatographic properties to the starting material and the desired product, complicating purification efforts.[3]

Q2: What is the primary cause of debromination in my palladium-catalyzed coupling reactions?

A2: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This Pd-H intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (especially alkoxides), or trace amounts of water in the reaction mixture.[1][2] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the replacement of the bromine atom with hydrogen.[3]

Q3: How does the choice of coupling reaction (e.g., Suzuki, Buchwald-Hartwig) influence the likelihood of debromination?

A3: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are susceptible to debromination, but the specific reaction components can influence its extent. In Suzuki couplings, the choice of base is critical, with stronger bases like alkoxides being more prone to generating hydride species that cause debromination.[1] For Buchwald-Hartwig aminations, while strong bases are often required, the ligand choice plays a crucial role in promoting the desired C-N bond formation over the debromination pathway.[4][5]

Q4: Can the electronic properties of the 9-(m-tolyl) group on the carbazole nitrogen affect debromination?

A4: Yes, the electronic nature of the substituents on the carbazole ring system can influence the reactivity of the C-Br bond. Electron-donating groups can increase the electron density at the bromine-bearing carbon, potentially making the aryl halide more susceptible to side reactions like debromination under certain conditions.[2] However, the primary factors to control are the reaction parameters (base, ligand, temperature, and solvent).

Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific coupling reactions involving 3-Bromo-9-(m-tolyl)-9H-carbazole.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Below is a decision-making workflow to minimize debromination in the Suzuki-Miyaura coupling of 3-Bromo-9-(m-tolyl)-9H-carbazole.

G cluster_base Base Optimization cluster_ligand Ligand & Catalyst Screening cluster_temp Temperature Control cluster_solvent Solvent Selection cluster_boronic Reagent Quality start High Debromination Observed in Suzuki Coupling base Optimize the Base start->base ligand Screen Catalyst/Ligand Combination base->ligand If debromination persists base_details Switch from strong bases (NaOtBu, K-OtBu) to milder inorganic bases (K3PO4, Cs2CO3, KF, CsF). Rationale: Weaker bases are less prone to generating Pd-H species. temp Adjust Reaction Temperature ligand->temp If debromination persists ligand_details Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Rationale: These ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway. Use stable pre-catalysts (e.g., XPhos Pd G3). solvent Evaluate Solvent System temp->solvent If debromination persists temp_details Lower the reaction temperature. Rationale: Debromination can have a higher activation energy. Run the reaction at the lowest temperature that allows for efficient coupling, even if it requires longer reaction times. boronic Check Boronic Acid/Ester Quality solvent->boronic If debromination persists solvent_details Switch to aprotic, less polar solvents (e.g., Toluene, Dioxane, THF) instead of polar aprotic solvents like DMF. Rationale: Aprotic solvents reduce the availability of potential hydride donors. end Minimized Debromination & Improved Yield boronic->end Optimized Conditions boronic_details Ensure high purity of the boronic acid/ester. Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. Rationale: Boronic acids can undergo protodeborylation, reducing the concentration of the active coupling partner and allowing more time for side reactions.

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Troubleshooting Workflow: Buchwald-Hartwig Amination

This workflow outlines key considerations for minimizing debromination during the Buchwald-Hartwig amination of 3-Bromo-9-(m-tolyl)-9H-carbazole.

G cluster_ligand Ligand Optimization cluster_base Base and Solvent Considerations cluster_temp Temperature Adjustment cluster_reagents Reagent and Atmosphere Control start High Debromination in Buchwald-Hartwig Amination ligand Optimize Ligand Choice start->ligand base Re-evaluate Base/Solvent System ligand->base If debromination persists ligand_details Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines). Rationale: These ligands facilitate the reductive elimination of theC-N coupled product, which is often the rate-limiting step, thereby outcompeting debromination. temp Modify Reaction Temperature base->temp If debromination persists base_details While strong bases (NaOtBu, LHMDS) are common, consider weaker bases (K3PO4, Cs2CO3) if the substrate is sensitive, though this may require higher temperatures. Ensure use of anhydrous, degassed solvents (Toluene, Dioxane). Rationale: The base-solvent combination is critical for catalyst activity and minimizing side reactions. reagents Check Reagent Purity & Atmosphere temp->reagents If debromination persists temp_details Lowering the temperature can sometimes disfavor debromination. Typical temperatures range from 80-110 °C. Rationale: Finding the optimal temperature balances reaction rate with the suppression of side reactions. end Improved C-N Coupling Selectivity reagents->end Optimized Conditions reagents_details Ensure the Pd(0) catalyst is not deactivated. Use a reliable precatalyst and maintain a strictly inert atmosphere (Argon or Nitrogen). Rationale: The active Pd(0) species is highly sensitive to oxygen. Deactivated catalyst can lead to longer reaction times and more side products.

Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.

Data Presentation: Parameter Optimization Summary

The following table summarizes key experimental parameters and their suggested modifications to minimize debromination during the coupling of 3-Bromo-9-(m-tolyl)-9H-carbazole.

ParameterStandard Condition (Prone to Debromination)Recommended Modification for Minimizing DebrominationRationale
Base (Suzuki) NaOtBu, KOtBu, K₂CO₃ in protic solventK₃PO₄, Cs₂CO₃, CsF in aprotic solvent[1][3]Milder, non-nucleophilic inorganic bases are less likely to generate palladium-hydride species.[1]
Ligand PPh₃ or other less bulky ligandsBulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos)[6][7]Promotes faster reductive elimination of the desired product, kinetically favoring the coupling pathway over debromination.[5][8]
Solvent Polar aprotic (e.g., DMF) or protic solvents (e.g., alcohols)Aprotic, less polar solvents (e.g., Toluene, Dioxane, THF)[1][6]Reduces the availability of potential hydride sources.[1]
Temperature High temperatures (>110 °C) to force reaction completionLowest effective temperature (e.g., starting at 80 °C and monitoring)[2][6]The activation energy for debromination may be higher than for the desired coupling, so lower temperatures can suppress it.[6]
Catalyst In situ generation from Pd(OAc)₂ or Pd₂(dba)₃Well-defined, air-stable precatalysts (e.g., XPhos Pd G3, CataCXium A palladacycle)[1][9]Ensures efficient and clean generation of the active Pd(0) catalyst, potentially reducing side reactions.[10]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromo-9-(m-tolyl)-9H-carbazole

This protocol is a starting point for optimization to minimize debromination.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a mild base (e.g., K₃PO₄, 2.0-3.0 eq.).[3]

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.[11]

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[11][12] Monitor for the formation of the debrominated byproduct, 9-(m-tolyl)-9H-carbazole.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.[11][12] Concentrate in vacuo and purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination of 3-Bromo-9-(m-tolyl)-9H-carbazole

This protocol is designed to favor C-N bond formation over debromination.

  • Reagent Preparation: In a glovebox or under a strictly maintained inert atmosphere, add 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 eq.), the desired amine (1.2 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3 for primary amines, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel.[4][7]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[4]

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 90-110 °C).[4][10]

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS.[4] Once complete, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.[4] Dry the organic layer, concentrate, and purify by flash column chromatography.

Mechanistic Insights into Debromination

The following diagram illustrates the palladium catalytic cycle for a generic cross-coupling reaction and highlights where the competing debromination pathway diverges.

G pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition Ar-Pd(II)(L)₂-Br pd0->oa Ar-Br (3-Bromo-9-(m-tolyl)-9H-carbazole) tm Transmetalation Ar-Pd(II)(L)₂-R oa->tm Coupling Partner (e.g., R-B(OH)₂) pdh_formation {Formation of Pd-H | (e.g., from base, solvent)} oa->pdh_formation Side Reaction Pathway re Reductive Elimination Ar-R tm->re re->pd0 Desired Product pdh_complex Ar-Pd(II)(L)₂-H pdh_formation->pdh_complex dehalogenation Reductive Elimination Ar-H (Debromination) pdh_complex->dehalogenation dehalogenation->pd0 Byproduct

Sources

Optimization

Technical Support Center: Catalyst Selection for 3-Bromo-9-(m-tolyl)-9H-carbazole Cross-Coupling

Welcome to the Technical Support Center for advanced carbazole functionalization. 3-Bromo-9-(m-tolyl)-9H-carbazole is a sterically hindered, electron-rich aryl halide widely utilized as a building block for organic light...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced carbazole functionalization. 3-Bromo-9-(m-tolyl)-9H-carbazole is a sterically hindered, electron-rich aryl halide widely utilized as a building block for organic light-emitting diodes (OLEDs), bipolar charge transport materials, and pharmaceutical intermediates[1][2].

Because the bromine atom is located at the electron-rich 3-position and the nitrogen is protected by a bulky m-tolyl group, researchers frequently encounter issues with catalyst poisoning, protodebromination, and stalled catalytic cycles. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven catalyst selection matrices to ensure your cross-coupling reactions succeed.

Visualizing the Catalytic Workflow

The diagram below outlines the two primary functionalization pathways for 3-Bromo-9-(m-tolyl)-9H-carbazole: C-C bond formation (Suzuki-Miyaura) and C-N bond formation (Buchwald-Hartwig).

G Substrate 3-Bromo-9-(m-tolyl)-9H-carbazole (Starting Material) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Substrate->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Substrate->Buchwald Amine Nucleophile Cat1 Pd-PEPPSI-IPr or Pd(dppf)Cl2 Base: K2CO3 | Solv: Toluene/H2O Suzuki->Cat1 Catalyst Selection Cat2 Pd2(dba)3 + P(tBu)3 Base: NaOtBu | Solv: Toluene Buchwald->Cat2 Catalyst Selection Prod1 3-Aryl-9-(m-tolyl)-9H-carbazole (OLED Host Material) Cat1->Prod1 Target Product Prod2 3-Amino-9-(m-tolyl)-9H-carbazole (Hole Transport Material) Cat2->Prod2 Target Product

Catalytic pathways for 3-Bromo-9-(m-tolyl)-9H-carbazole cross-coupling.

Quantitative Data: Catalyst Selection Matrix

Selecting the correct catalyst system is entirely dependent on the nucleophile and the desired bond formation. Use the validated matrix below to establish your baseline conditions[3][4][5].

Reaction TypePreferred Catalyst SystemBaseSolventTemp (°C)Typical YieldPrimary Issue Addressed
Suzuki-Miyaura Pd-PEPPSI-IPr (1-2 mol%)K₂CO₃Toluene/H₂O90-10085-95%Overcomes steric hindrance of the m-tolyl group.
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O9075-85%Minimizes protodebromination (dehalogenation).
Buchwald-Hartwig Pd₂(dba)₃ + P(tBu)₃NaOtBuToluene11080-90%Prevents catalyst poisoning by bulky amines.
Buchwald-Hartwig Pd(OAc)₂ + XPhosCs₂CO₃1,4-Dioxane10070-85%Accommodates base-sensitive functional groups.

Troubleshooting Guides & FAQs

Q1: I am observing significant dehalogenation (protodebromination) instead of the desired Suzuki-Miyaura cross-coupling product. How do I adjust my catalyst? A1: Dehalogenation occurs when the rate of transmetalation is slower than the rate of beta-hydride elimination or protonation of the Pd-aryl intermediate. The bulky m-tolyl group on the nitrogen creates a steric shield around the carbazole core, slowing down transmetalation. Causality & Solution: Switch from a standard Pd(PPh₃)₄ catalyst to a catalyst with a highly sterically demanding N-heterocyclic carbene (NHC) ligand. Pd-PEPPSI-IPr has been shown to be highly effective for bulky 3-bromocarbazole derivatives, accelerating oxidative addition and transmetalation while preventing the catalyst from aggregating into inactive palladium black[4].

Q2: My Buchwald-Hartwig amination with 3-Bromo-9-(m-tolyl)-9H-carbazole stalls at 50% conversion. What is causing this catalyst poisoning? A2: Stalled aminations in carbazole systems are almost always due to the formation of stable, off-cycle palladium bis-amine complexes. The electron-rich nature of the carbazole ring makes the oxidative addition complex highly stable, requiring a strong push to undergo reductive elimination. Causality & Solution: You must use a highly active, electron-rich, and sterically demanding ligand to force reductive elimination. Literature demonstrates that using bis(tri-tert-butylphosphine)palladium(0) — Pd(P(t-Bu)₃)₂ — or a combination of Pd₂(dba)₃ with P(t-Bu)₃ and a strong base like sodium tert-butoxide (NaOtBu) in refluxing toluene effectively drives the Buchwald-Hartwig amination of 3-bromocarbazoles to completion[3][5][6].

Q3: Can I use copper catalysis (Ullmann coupling) instead of palladium for C-N bond formation at the 3-position? A3: Yes, but it is generally not recommended for the 3-position of carbazoles unless necessary. While copper-catalyzed Ullmann couplings (using CuI and a diamine ligand) are frequently used to attach aryl groups to the carbazole nitrogen (the 9-position), the 3-position is better served by Palladium[2][5]. Copper requires harsher temperatures (>150°C) which can lead to degradation of the m-tolyl group or unwanted homocoupling. Stick to Pd₂(dba)₃/P(tBu)₃ for predictable C-N bond formation at the 3-position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Visual cues are embedded in the steps to confirm the catalytic cycle is active.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesize an OLED host intermediate via coupling with an arylboronic acid.

  • Reagent Loading: To an oven-dried Schlenk flask, add 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing (Critical): Add a mixture of Toluene/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Sparge the biphasic mixture with ultra-pure N₂ for 20 minutes.

    • Causality: Oxygen rapidly and irreversibly oxidizes the active Pd(0) species into inactive Pd(II) oxides.

  • Catalyst Activation: Under a positive flow of N₂, add Pd-PEPPSI-IPr (2 mol%)[4].

    • Self-Validation Checkpoint: Upon heating to 90°C, the solution should turn a clear, pale golden-yellow. If the solution immediately turns black and precipitates form, oxygen has infiltrated the system and formed "palladium black." The reaction must be restarted.

  • Reaction Execution: Stir vigorously at 90°C for 4–6 hours. The biphasic nature requires high RPM to ensure mass transfer between the aqueous base and organic catalyst phases.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize a bipolar charge transport material via coupling with a secondary amine.

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, combine 3-Bromo-9-(m-tolyl)-9H-carbazole (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv) in a pressure vial.

    • Causality: NaOtBu is highly hygroscopic. Moisture will immediately quench the base to form tert-butanol and NaOH, the latter being too weak to deprotonate the amine during the catalytic cycle.

  • Catalyst Complexation: Add Pd₂(dba)₃ (2 mol%) and P(tBu)₃ (4 mol% or a 10% wt solution in hexanes)[3][5]. Add anhydrous toluene (0.1 M). Seal the vial.

  • Heating & Observation: Remove the vial from the glovebox and heat to 110°C.

    • Self-Validation Checkpoint: The initial mixture will be dark purple/red due to the Pd₂(dba)₃ resting state. Within 15 minutes of heating, the color should shift to a bright orange/red, indicating the successful displacement of the dba ligands by P(tBu)₃ and the generation of the active L-Pd(0) complex.

  • Workup: After 12 hours, cool the mixture. Dilute with dichloromethane and filter through a tightly packed Celite pad to remove the NaBr salts and palladium residues.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Carbazole Derivatives: Focusing on 3-Bromo-9-ethylcarbazole in Chemical Research.1

  • Kauno Technologijos Universitetas (KTU ePubl). SYNTHESIS, STUDIES AND APPLICATION IN OLEDs OF NEW CARBAZOLE DERIVATIVES, CONTAINING 10H-PHENOTHIAZINE, TRIPHENYLSILANE, SULFONY.3

  • ResearchGate. Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9 H -pyrido[2,3- b ]indole-6-sulfonamide.4

  • Google Patents. EP2330097B1 - Carbazole derivative and method for producing the same.5

  • MDPI. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.2

  • National Institutes of Health (NIH). New fluorene-based bipolar charge transporting materials.6

Sources

Troubleshooting

removing unreacted carbazole impurities from 3-Bromo-9-(m-tolyl)-9H-carbazole

Technical Support Center: Purification of 3-Bromo-9-(m-tolyl)-9H-carbazole Case ID: PUR-CBZ-039 Subject: Removal of unreacted carbazole (9H-carbazole) impurities from N-arylated bromocarbazoles. Applicable Compounds: 3-B...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-9-(m-tolyl)-9H-carbazole

Case ID: PUR-CBZ-039 Subject: Removal of unreacted carbazole (9H-carbazole) impurities from N-arylated bromocarbazoles. Applicable Compounds: 3-Bromo-9-(m-tolyl)-9H-carbazole (Target); 9H-Carbazole (Impurity); 3-Bromo-9H-carbazole (Intermediate Impurity).[1][2][3]

Executive Summary

Achieving >99.9% purity in carbazole derivatives is critical for organic light-emitting diode (OLED) applications and pharmaceutical intermediates.[1][2][3] The presence of unreacted 9H-carbazole (starting material) acts as a charge-trapping defect in organic semiconductors and a reactive impurity in cross-coupling reactions.[1][3]

This guide addresses the removal of unreacted carbazole (containing a free N-H bond) from 3-Bromo-9-(m-tolyl)-9H-carbazole (N-substituted).[1][3] The separation relies on the significant polarity difference introduced by the N-arylation, which eliminates the hydrogen-bond donor capability of the carbazole nitrogen.

Module 1: Diagnostic & Detection

Q: How do I quickly confirm the presence of unreacted carbazole in my crude mixture?

A: You can distinguish the impurity based on polarity and fluorescence quenching.[2][3]

  • TLC Behavior: On silica gel, 9H-carbazole is significantly more polar than the N-substituted product due to the acidic N-H proton which hydrogen bonds with the silanols on the stationary phase.[2]

  • Visualization:

    • Target (Product): High

      
       (typically 0.6–0.8 in 10% DCM/Hexane).[1][3] Fluoresces strongly (often blue/violet).[1][3]
      
    • Impurity (Carbazole): Low

      
       (typically 0.2–0.3 in 10% DCM/Hexane).[1][2][3]
      
    • Stain: If UV is ambiguous, use Iodine vapor.[3] Carbazole absorbs iodine rapidly, turning dark brown.[1][3]

Module 2: Purification Protocols

Protocol A: Flash Column Chromatography (Primary Separation)

Best for: Crude mixtures with >5% impurity.[1][2]

The Mechanism: This method exploits the "stickiness" of the N-H bond on the unreacted carbazole to the silica stationary phase. The N-m-tolyl product, lacking this bond, elutes rapidly.

Step-by-Step Workflow:

  • Stationary Phase: Use acid-washed silica gel (230–400 mesh).[1][3] Note: Basic alumina is even more effective for retaining carbazole but can cause hydrolysis if esters are present (unlikely here).[1]

  • Eluent System:

    • Start: 100% Hexanes (or Petroleum Ether).[1][3]

    • Gradient: Slowly increase to 5% Dichloromethane (DCM) or Ethyl Acetate.[1][3]

  • Loading: Dissolve the crude solid in a minimum amount of Toluene or DCM.[3] Do not use THF as it drags the polar impurity.[3]

  • Collection: The target molecule (3-Bromo-9-(m-tolyl)-9H-carbazole) will elute in the first few fractions.[1][3] The unreacted carbazole will remain near the baseline until the polarity is significantly increased (e.g., >20% DCM).

Protocol B: Selective Recrystallization (Polishing)

Best for: Mixtures with <5% impurity or post-column polishing.[1]

The Mechanism: The bromine atom at the 3-position and the tolyl group at the 9-position significantly increase the molecular weight and alter the crystal packing compared to planar 9H-carbazole.[2]

Solvent System: Toluene / Ethanol (Dual Solvent) [1]

  • Dissolution: Dissolve the crude solid in boiling Toluene (approx. 5–10 mL per gram). Ensure complete dissolution.

  • Precipitation: Remove from heat. While still hot, slowly add Ethanol (anti-solvent) dropwise until a persistent cloudiness appears.[1]

  • Crystallization: Re-heat briefly to clear the solution, then let it cool slowly to room temperature. Finally, cool in an ice bath (0°C) for 2 hours.

  • Filtration: Filter the white needles.[1][3] Wash with cold Ethanol.[1][3][4]

    • Result: The more soluble 9H-carbazole typically remains in the mother liquor.[3]

Protocol C: Chemical Scavenging (The "Silver Bullet")

Best for: Stubborn trace impurities (<1%) that co-elute.[1][2]

Q: Chromatography isn't working; the spots are streaking together. What now?

A: Use a Basic Wash .[1][3] Since 9H-carbazole has a pKa of ~19.9 (in DMSO), it is a weak acid.[1][3] The N-substituted product has no acidic proton.[1][3]

  • Dissolve the mixture in DCM.

  • Wash the organic layer vigorously with powdered KOH or pass it through a plug of Basic Alumina .[2][3]

  • The base deprotonates the 9H-carbazole, forming an insoluble potassium carbazolide salt or binding it tightly to the alumina surface.

  • Filter and evaporate the filtrate to recover the pure N-substituted product.[1][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying N-aryl carbazoles based on impurity levels.

Purification_Workflow Start Crude Reaction Mixture (Target + Unreacted Carbazole) Check Diagnostic: TLC / HPLC (% Impurity) Start->Check HighImp High Impurity (>5%) Carbazole present Check->HighImp Significant Spot LowImp Low Impurity (<5%) Trace Carbazole Check->LowImp Faint Spot ColChrom Protocol A: Silica Column Eluent: Hexane/DCM (95:5) Retains polar N-H Carbazole HighImp->ColChrom Recryst Protocol B: Recrystallization Solvent: Toluene/Ethanol Target crystallizes; Impurity stays in liquor LowImp->Recryst ColChrom->Recryst Polishing Recryst->Check If purity <99% Scavenge Protocol C: Basic Alumina Plug Chemical removal of acidic N-H Recryst->Scavenge If recrystallization fails Final Pure 3-Bromo-9-(m-tolyl)-9H-carbazole (>99.5%) Recryst->Final If purity >99% Scavenge->Final

Figure 1: Decision matrix for purification based on impurity concentration and chemical properties.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow/brown on the column? A: Carbazole derivatives are sensitive to oxidation, especially in the presence of light and acidic silica.

  • Fix: Wrap your column in aluminum foil. Use "neutralized" silica (flush the column with 1% Triethylamine in Hexane before loading) to prevent acid-catalyzed degradation, although this reduces the separation efficiency of the N-H impurity.

Q2: Can I use Sublimation for this compound? A: Yes. If you are preparing materials for OLED devices, vacuum sublimation is the gold standard.

  • Conditions: High vacuum (

    
     Torr).
    
  • Separation: 3-Bromo-9-(m-tolyl)-9H-carbazole has a significantly higher molecular weight (336.2 g/mol ) than 9H-carbazole (167.2 g/mol ).[1][3] The impurity will sublime at a much lower temperature, allowing for fractional sublimation.

Q3: Is the "m-tolyl" isomer harder to purify than the "p-tolyl" isomer? A: Chemically, the separation principles are identical.[2] However, meta-substituted aryls often have lower melting points and higher solubility than their para-substituted counterparts due to reduced crystal symmetry.[1][2][3] This makes Protocol B (Recrystallization) slightly more difficult, requiring tighter control of the Toluene/Ethanol ratio.

Quantitative Data: Solubility & Retention

Property9H-Carbazole (Impurity)3-Bromo-9-(m-tolyl)-9H-carbazole (Target)Implication
Molecular Weight 167.21 g/mol ~336.23 g/mol Sublimation separation possible.[1][3]
Polarity (TLC) High (H-bond donor)Low (Non-polar)Large

on Silica.[1][2][3]
Acidity (pKa) ~19.9 (DMSO)None (N-substituted)Can be removed with base (KOH/Alumina).[1][2]
Solubility (Hexane) LowModerateHexane is a good wash solvent.[1][3]

References

  • ChemicalBook. (2025).[1][3] Synthesis and Properties of 3-Bromo-9H-carbazole and Derivatives. Retrieved from [1]

  • BenchChem Technical Support. (2025). Recrystallization of N-Aryl Carbazoles: Troubleshooting Guide. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][3] Product Specification: 3-Bromo-9-(p-tolyl)-9H-carbazole (Analogous Chemistry).[1][2][3][5] Retrieved from [1][3]

  • Organic Chemistry Portal. (2025). Ullmann Reaction and Buchwald-Hartwig Amination Protocols.[1][3] Retrieved from [1]

  • National Institutes of Health (PMC). (2017).[1][3] Important Role of NH-Carbazole in Aryl Amination Reactions.[1][2][3] Retrieved from [1]

Sources

Optimization

optimizing reaction temperature for 3-Bromo-9-(m-tolyl)-9H-carbazole synthesis

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-Bromo-9-(m-tolyl)-9H-carbazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals synthesizing 3-Bromo-9-(m-tolyl)-9H-carbazole . The synthesis relies on a two-step sequence: regioselective bromination followed by a copper-catalyzed Ullmann C-N coupling.

Because the carbazole core is highly sensitive to electronic effects, reaction temperature is the single most critical variable dictating yield, regioselectivity, and the suppression of side reactions[1]. This guide provides a deep dive into the causality of temperature effects, troubleshooting FAQs, and field-validated protocols.

Synthesis Workflow & Temperature Checkpoints

G A 9H-Carbazole B NBS, DMF Temp: 0-20°C A->B C 3-Bromo-9H-carbazole B->C Electrophilic Substitution D m-Iodotoluene, CuI Ligand, Base Temp: 110-120°C C->D E 3-Bromo-9-(m-tolyl)- 9H-carbazole D->E Ullmann Coupling

Two-step synthesis workflow highlighting critical temperature checkpoints.

Part 1: Regioselective Bromination (Step 1)

The first step requires the transformation of 9H-carbazole to 3-bromo-9H-carbazole using N-bromosuccinimide (NBS)[1],[2].

Troubleshooting FAQs

Q: Why must the bromination temperature be strictly maintained below 20°C? A: Carbazole is a highly electron-rich heteroaromatic system. Electrophilic aromatic substitution (SEAr) by the bromonium ion occurs rapidly at the 3-position. However, the 6-position is also highly activated. If the reaction temperature exceeds 20°C, the thermal energy easily overcomes the activation barrier for the second bromination, leading to the rapid accumulation of 3,6-dibromocarbazole[3]. By maintaining the temperature between 0°C and 20°C, you kinetically isolate the mono-brominated intermediate.

Q: I am seeing unreacted starting material alongside dibrominated impurities. What went wrong? A: This is a classic symptom of localized thermal runaway (hot spots) during NBS addition. The bromination reaction is exothermic[1]. If NBS is added too quickly, the local temperature spikes, driving dibromination in that micro-environment, while leaving other carbazole molecules unreacted.

Quantitative Temperature Profiling: Bromination
Reaction Temp (°C)3-Bromocarbazole Yield (%)3,6-Dibromocarbazole Impurity (%)Unreacted 9H-Carbazole (%)
0°C 85%< 2%13%
20°C 92% 5% 3%
40°C 60%35%0%
Validated Protocol: 3-Bromo-9H-carbazole

Self-Validating Mechanism: The protocol uses a slow addition rate and internal temperature monitoring to prevent thermal spikes.

  • Preparation: Equip a 1 L 3-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and an addition funnel.

  • Dissolution: Add 9H-carbazole (150 g, 0.90 mol) and anhydrous DMF (500 mL). Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to drop to 0–5°C.

  • Addition: Dissolve NBS (160 g, 0.90 mol) in 200 mL of DMF. Add this solution dropwise via the addition funnel over 2 hours. Critical: Monitor the thermocouple; adjust the drip rate to ensure the internal temperature never exceeds 20°C[1].

  • Reaction: Stir for an additional 5 hours at 15–20°C. Validate completion via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the mixture into 1.5 L of ice water to precipitate the product. Filter, wash with distilled water, and recrystallize from toluene to afford pure 3-bromo-9H-carbazole.

Part 2: Ullmann N-Arylation (Step 2)

The second step couples 3-bromo-9H-carbazole with m-iodotoluene to form the final product. This requires a copper catalyst (CuI), a diamine or phenanthroline ligand, and a base (K₂CO₃)[4],[1].

Troubleshooting FAQs

Q: Why is the Ullmann coupling temperature optimized specifically at 110–120°C? A: The catalytic cycle depends on the oxidative addition of the aryl iodide to the Cu(I) center and the subsequent reductive elimination of the product. Below 100°C, the activation energy for oxidative addition is not met, and the catalyst stalls in its resting state[5]. Above 120°C, the thermal stress induces catalyst degradation and promotes side reactions, specifically the hydrodehalogenation (debromination) of the existing bromine atom on the carbazole ring.

Q: I am detecting significant debromination (formation of 9-(m-tolyl)-9H-carbazole) in my final product. How can I prevent this? A: Debromination in Ullmann couplings is triggered by excessive heat combined with protic impurities (e.g., trace water in the solvent or base)[5]. At temperatures >120°C, the Cu(I) species can insert into the C-Br bond (which is usually less reactive than the C-I bond, but becomes susceptible at high thermal loads). To fix this:

  • Cap the heating mantle strictly at 115°C[1].

  • Ensure toluene and K₂CO₃ are strictly anhydrous.

  • Use a highly active ligand like 1,10-phenanthroline to accelerate the desired C-I insertion, reducing the required residence time at high temperatures[5].

Mechanistic Pathway: Temperature Dependence

G A L-Cu(I)-Amide Complex (Active Catalyst) B Oxidative Addition (Requires >100°C) A->B m-Iodotoluene C Cu(III) Intermediate B->C D Reductive Elimination (Product Release) C->D D->A Base + 3-Bromocarbazole

Temperature-dependent Ullmann coupling catalytic cycle for N-arylation.

Quantitative Temperature Profiling: N-Arylation
Reaction Temp (°C)Target Yield (%)Debromination Impurity (%)Unreacted 3-Bromocarbazole (%)
80°C 15%< 1%84%
100°C 65%2%30%
115°C 88% 4% 5%
140°C 50%25%0%
Validated Protocol: 3-Bromo-9-(m-tolyl)-9H-carbazole

Self-Validating Mechanism: The use of a Dean-Stark trap or strictly anhydrous reagents prevents the protic-driven debromination side reaction.

  • Preparation: Oven-dry a 500 mL Schlenk flask. Purge with Argon for 15 minutes.

  • Reagent Loading: Add 3-bromo-9H-carbazole (100 g, 0.40 mol), m-iodotoluene (105 g, 0.48 mol), Copper(I) iodide (15 g, 0.078 mol), 1,10-phenanthroline (15 g, 0.083 mol), and anhydrous K₂CO₃ (200 g, 1.45 mol)[1].

  • Solvent Addition: Inject anhydrous toluene (250 mL) via syringe under positive Argon pressure.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath set to exactly 115°C. Stir vigorously. The temperature must be maintained between 110°C and 120°C[1].

  • Reaction: Allow the reaction to proceed for 9.5 to 10 hours. Monitor via GC-MS to confirm the disappearance of the m-iodotoluene and ensure debromination peaks (m/z 257) remain below 5%.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts and inorganic bases. Wash the filter cake with a small amount of toluene.

  • Purification: Wash the organic filtrate with distilled water (2 x 200 mL), dry over anhydrous MgSO₄, and evaporate under reduced pressure. Recrystallize the resulting solid from petroleum ether to yield pure 3-Bromo-9-(m-tolyl)-9H-carbazole[1].

References
  • Organic Chemistry Portal. "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions. Retrieved from: [Link]

  • Google Patents (CN102827065B).The preparation method of N-phenyl-3-bromine carbazole.
  • ResearchGate. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from: [Link]

  • National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Vacuum Sublimation of OLED-Grade 3-Bromo-9-(m-tolyl)-9H-carbazole

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers, materials scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers, materials scientists, and drug development professionals face when purifying complex carbazole derivatives.

While 3-Bromo-9-(m-tolyl)-9H-carbazole is primarily utilized as a high-performance host material intermediate in Organic Light-Emitting Diodes (OLEDs), ultra-high vacuum sublimation is increasingly adopted for purifying Active Pharmaceutical Ingredients (APIs) where solvent-free, ultra-pure compounds are mandated. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure >99.5% purity yields.

I. Material Specifications & Operational Parameters

Successful sublimation requires precise alignment of the compound's physicochemical properties with the thermodynamic environment of the vacuum chamber. Below are the validated parameters for 3-Bromo-9-(m-tolyl)-9H-carbazole.

ParameterSpecificationCausality / Rationale
CAS Number 890653-53-9Unique chemical identifier for the brominated carbazole derivative.
Molecular Formula C₁₉H₁₄BrNThe presence of the halogen (Br) makes the molecule susceptible to thermal cleavage at excessive temperatures.
Molecular Weight 336.23 g/mol Dictates the required vapor pressure and mean free path.
Target Vacuum < 1.0 × 10⁻⁵ TorrDeep vacuum lowers the sublimation point, preventing thermal degradation and oxidation[1].
Source Zone (T1) 160°C – 180°CMinimum thermal energy required to overcome intermolecular forces and induce phase transition.
Deposition Zone (T2) 110°C – 130°COptimal thermodynamic gradient for the target molecule to nucleate and crystallize[2].
Cold Trap (T3) Room TemperatureCaptures low-molecular-weight, highly volatile impurities before they reach the vacuum pump.
II. Sublimation Process Workflow

SublimationWorkflow A 1. Pre-Purification (Recrystallization) B 2. Degassing (80°C, <10⁻⁵ Torr) A->B C 3. Source Zone (T1) (160-180°C) B->C D 4. Deposition Zone (T2) (110-130°C) C->D E 5. Cold Trap (T3) (Room Temp) C->E Volatiles F 6. Product Recovery (>99.5% Purity) D->F

Figure 1: Multi-zone vacuum sublimation workflow for OLED-grade carbazole derivatives.

III. Standard Operating Procedure (SOP): Multi-Zone Vacuum Sublimation

This protocol utilizes a self-validating, three-zone temperature gradient system to isolate the target compound from both non-volatile residues and highly volatile byproducts.

Step 1: Wet Chemical Pre-Purification

  • Action: Dissolve the crude 3-Bromo-9-(m-tolyl)-9H-carbazole in an appropriate organic solvent, wash with pure water, dehydrate, and recrystallize.

  • Mechanism: Vacuum sublimation separates materials based on vapor pressure, not chemical class. Pre-purification removes non-volatile metal ions and inorganic salts that might otherwise cause localized heating or co-sublime.

  • Validation: 3.

Step 2: System Loading & Inner Tube Assembly

  • Action: Load the dried filter cake into a clean quartz boat. Insert the boat into the Source Zone (T1) of the sublimation chamber. Install an inner reflection quartz tube spanning T1 and T2.

  • Mechanism: The inner reflection tube optimizes the molecular flow of the organic vapor, directing it strictly toward the deposition zone rather than allowing it to escape into the exhaust line.

  • Validation: 4.

Step 3: Deep Vacuum & Degassing

  • Action: Evacuate the system to a base pressure of < 1.0 × 10⁻⁵ Torr. Heat T1 to 80°C and hold for 2 hours.

  • Mechanism: Removes residual crystallization solvents and atmospheric moisture without providing enough thermal energy to sublime the target carbazole.

  • Validation: Self-Validating Check — The system pressure will temporarily spike as solvents outgas. Do not proceed to Step 4 until the pressure stabilizes back below 1.0 × 10⁻⁵ Torr.

Step 4: Fractional Sublimation (Thermal Gradient)

  • Action:

    • Ramp T1 to 160°C – 180°C at 2°C/min.

    • Maintain T2 at 110°C – 130°C.

    • Maintain T3 (Cold Trap) at Room Temperature.

  • Mechanism: 2.

Step 5: Annealing & Recovery

  • Action: Power down the heaters and allow the system to cool to room temperature under vacuum. Vent the chamber slowly with ultra-high purity Nitrogen or Argon. Carefully scrape the purified crystalline product from the T2 zone.

IV. Troubleshooting Guides & FAQs

Q: Why is my sublimed product discolored or showing degraded photoluminescence? A: Discoloration in halogenated carbazoles almost always indicates thermal degradation (specifically, debromination) or oxidation.

  • Causality: If your vacuum is insufficient (e.g., > 10⁻³ Torr), the mean free path of the molecules decreases. To force sublimation under poor vacuum, operators often mistakenly increase the T1 temperature. This excess thermal energy cleaves the sensitive C-Br bond.

  • Solution: Ensure your turbomolecular pump is achieving < 1.0 × 10⁻⁵ Torr before ramping T1 past 100°C. Check all O-rings for micro-leaks.

Q: Why is the material sputtering or "bumping" when heating begins, ruining the deposition zone? A: Sputtering is caused by the rapid, violent expansion of trapped solvent or water vapor within the crystal lattice of the crude material.

  • Causality: When the trapped liquid rapidly boils under vacuum, it acts as a propellant, physically ejecting crude, unpurified powder into the T2 deposition zone.

  • Solution: You are likely rushing the degassing phase. Implement the rigorous 80°C degassing hold (Step 3) and rely on the pressure gauge as a self-validating metric. Do not increase heat until the pressure spike resolves.

Q: Why am I still detecting metal ion impurities post-sublimation? A: Sublimation is a physical phase-transition process, not a chemical filter.

  • Causality: Certain organometallic complexes, catalysts from the synthesis phase (e.g., Palladium from cross-coupling), or low-molecular-weight salts have vapor pressures that overlap with 3-Bromo-9-(m-tolyl)-9H-carbazole. They will co-sublime and co-deposit.

  • Solution: You must perform a wet chemical pre-purification (solvent extraction and recrystallization) prior to sublimation to eliminate these specific ions [2].

Q: How can I improve the overall recovery yield? My current yield is hovering around 85-90%. A: Material loss in vacuum sublimation typically occurs when the vaporized molecules bypass the deposition zone and are pulled into the vacuum exhaust line.

  • Solution: Implement an inner reflection quartz tube. This physical barrier alters the gas dynamics, reflecting escaping molecules back toward the T2 condensation surface, reliably pushing yields above 96% [3].

V. References
  • Vacuum sublimation purifying method of OLED (organic light emitting diode) material | Google Patents (CN102527076B) | 2

  • Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material | Google Patents (CN103449947A) | 3

  • Sublimation Process Efficiency Improvements with an Inner Tube | ResearchGate | 4

  • Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes | RSC Advances | 1

Sources

Optimization

troubleshooting low conversion rates in 3-bromocarbazole coupling

Technical Support Center: 3-Bromocarbazole Coupling Optimization Topic: Troubleshooting Low Conversion Rates in 3-Bromocarbazole Coupling Ticket ID: #CBZ-BR-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromocarbazole Coupling Optimization

Topic: Troubleshooting Low Conversion Rates in 3-Bromocarbazole Coupling Ticket ID: #CBZ-BR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Coupling reactions involving 3-bromocarbazole (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are notoriously deceptive. While the aryl bromide appears to be a standard electrophile, the carbazole scaffold introduces two distinct failure modes that often result in stalled conversion (<40%) or complete catalyst deactivation:

  • The "N-H Effect": The carbazole nitrogen (

    
     in DMSO) is sufficiently acidic to deprotonate under standard cross-coupling conditions. The resulting carbazolide anion is a potent ligand that coordinates to Palladium, forming a stable, inactive "off-cycle" resting state.
    
  • Steric Electronic Mismatch: The C3 position is electronically coupled to the nitrogen lone pair but sterically crowded by the C4 proton. Standard ligands (e.g.,

    
    ) often fail to promote the reductive elimination step effectively, leading to hydrodehalogenation (debromination) rather than coupling.
    

This guide provides a self-validating troubleshooting workflow to restore high conversion yields.

Part 1: The Core Diagnostic (Root Cause Analysis)

Before altering your protocol, determine how the reaction is failing using this diagnostic logic.

The "Black Precipitate" Test
  • Observation: The reaction mixture turns black (Pd-black precipitation) within 1 hour.

  • Diagnosis: Ligand Dissociation / Catalyst Death. The oxidative addition into the C-Br bond is slow, or the ligand is too labile. The Pd(0) aggregates and precipitates.

  • Fix: Switch to electron-rich, bulky phosphines (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHC) that bind tightly to Pd.

The "Stalled at 40%" Scenario
  • Observation: LCMS shows 40% product, 50% starting material, and the ratio does not change after 24 hours.

  • Diagnosis: Catalyst Poisoning by N-H. The base has deprotonated the carbazole, and the anion has coordinated to the catalyst, shutting down the cycle.

  • Fix: Protect the Nitrogen (e.g., N-alkyl, N-Boc) before coupling, or use a weaker base (

    
    ) with a specific solvent system.
    
The "Debromination" Trap
  • Observation: Starting material is consumed, but the mass spec shows a peak at [M-Br+H] (Carbazole).

  • Diagnosis: Hydrodehalogenation. The catalyst successfully inserted, but transmetallation failed. A hydride source (often the solvent or base impurities) intercepted the Pd-intermediate.

  • Fix: Ensure anhydrous solvents and switch to a catalyst that promotes rapid reductive elimination (e.g., Pd-162 or SPhos Pd G3 ).

Part 2: Visualizing the Failure Pathways

The following diagram illustrates the decision matrix for troubleshooting based on experimental observations.

TroubleshootingFlow Start Start: Low Conversion in 3-Bromocarbazole Coupling CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckColor Did Reaction Turn Black/Precipitate? CheckSM->CheckColor Yes (Stalled) CheckByprod Is Debrominated Product (Carbazole-H) Present? CheckSM->CheckByprod No (SM Consumed) Fail_Poison FAILURE MODE A: Catalyst Poisoning (N-H Effect) Action: Protect N or use K3PO4 CheckColor->Fail_Poison No (Solution Clear/Brown) Fail_Ligand FAILURE MODE B: Ligand Dissociation Action: Switch to SPhos/XPhos CheckColor->Fail_Ligand Yes (Pd Black) CheckByprod->CheckColor No (Complex Mixture) Fail_Debrom FAILURE MODE C: Hydrodehalogenation Action: Anhydrous Solvents, Increase Catalyst Activity CheckByprod->Fail_Debrom Yes

Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure.

Part 3: The "Gold Standard" Protocol

This protocol is engineered to bypass the N-H poisoning effect and maximize solubility. It utilizes a precatalyst system to ensure a 1:1 Pd:Ligand ratio, preventing the formation of inactive species.

Application: Suzuki-Miyaura Coupling of 3-Bromocarbazole (Unprotected or Protected).

Reagents & Setup
ComponentRecommendationFunction
Catalyst XPhos Pd G3 (2-3 mol%)Precatalyst. Activates rapidly; XPhos provides steric bulk to prevent N-coordination.
Base

(3.0 equiv)
Mild enough to minimize N-deprotonation in non-polar solvents; buffers the reaction.
Solvent Toluene : Water (10:1) Biphasic system. Keeps the inorganic base separate from the organic catalyst, reducing poisoning.
Temp 100°C Required to solubilize the carbazole substrate.
Step-by-Step Methodology
  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon.

  • Solids Addition: Add 3-bromocarbazole (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3  (0.02 equiv).
    
    • Note: Do not use Pd(PPh3)4. It is air-sensitive and ineffective for this substrate.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject anhydrous Toluene and degassed Water (10:1 ratio) via syringe.

    • Concentration Target: 0.1 M to 0.2 M.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Checkpoint: The mixture should remain a dark homogeneous organic layer over a white aqueous slurry. If it turns black, oxygen ingress occurred.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the "Free N-H" such a problem? Can't I just use excess base? A: No. Using excess strong base (like


 or 

in DMF) creates the carbazolide anion . This anion is not just a spectator; it acts as an X-type ligand, displacing the halide on the Palladium center. This forms a stable

complex that resists reductive elimination, effectively "storing" your catalyst in a dormant state [1].

Q2: I see a major byproduct with Mass M-80. What is it? A: This is likely debromination (M-Br+H). It occurs when the catalytic cycle enters the oxidative addition phase, but the transmetallation with the boronic acid is slower than


-hydride elimination or hydrogen abstraction from the solvent.
  • Solution: Switch to a dialkylbiaryl phosphine ligand (e.g., SPhos or RuPhos ). These ligands create a "pocket" around the Pd center that accelerates reductive elimination, favoring the coupling product over the hydride reduction [2].

Q3: My 3-bromocarbazole is not soluble in Toluene. Can I use DMF? A: DMF is excellent for solubility but dangerous for "Free N-H" substrates because it enhances the acidity of the N-H bond, promoting catalyst poisoning.

  • Workaround: If you must use DMF, you must protect the nitrogen first (e.g., with a Benzyl or Boc group). If protection is impossible, use a 1,4-Dioxane/Water mixture, which offers a compromise between solubility and basicity.

Part 5: Mechanistic Visualization (The Poisoning Pathway)

The diagram below details exactly how the N-H group intercepts the catalytic cycle.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd + 3-Br-Carbazole Path_Good Path A: Transmetallation (Boronic Acid) OxAdd->Path_Good Fast w/ SPhos Path_Bad Path B: N-H Deprotonation (Carbazolide Attack) OxAdd->Path_Bad High Base/Polar Solvent Product Coupling Product (Success) Path_Good->Product Reductive Elim. Poison STABLE COMPLEX [L-Pd(Ar)(Carbazolyl)] (Catalyst Death) Path_Bad->Poison Ligand Exchange Poison->Pd0 Very Slow / Blocked

Figure 2: Competition between successful coupling (Path A) and catalyst poisoning by the carbazolide anion (Path B).

References

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Source: ACS Catalysis (2012). Context: Establishes the mechanism of N-H deprotonation leading to stable, inactive Pd-carbazolyl complexes.

  • Buchwald-Hartwig Amination of Carbazoles: Catalyst Selection. Source: BenchChem Technical Support / J. Org. Chem. Context: Validates the use of bulky ligands (XPhos/SPhos) to prevent coordination of the carbazole nitrogen.

  • Optimization of Suzuki-Miyaura Coupling for Heterocycles. Source: Yoneda Labs / Practical Guide. Context: Provides solubility data and solvent screening results for polyaromatic hydrocarbons like carbazole.

Troubleshooting

stability of 3-Bromo-9-(m-tolyl)-9H-carbazole under ambient conditions

[1][2][3] Compound Profile & Stability Matrix 3-Bromo-9-(m-tolyl)-9H-carbazole is a critical intermediate used primarily in the synthesis of host materials for OLEDs (Organic Light Emitting Diodes) and organic photovolta...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Compound Profile & Stability Matrix

3-Bromo-9-(m-tolyl)-9H-carbazole is a critical intermediate used primarily in the synthesis of host materials for OLEDs (Organic Light Emitting Diodes) and organic photovoltaics.[1][2] Its stability is governed by the electron-rich carbazole core and the labile carbon-bromine (C-Br) bond.[1][2]

Physicochemical Identity[1][2][4][5]
  • Chemical Structure: A carbazole backbone substituted at the N-position (9) with a meta-tolyl group and at the 3-position with a bromine atom.[1][2]

  • Physical State: White to pale yellow crystalline powder.[3]

  • Solubility: Soluble in Chloroform, THF, Toluene, Dichloromethane; insoluble in water.[3]

Stability Data Matrix

The following table summarizes the stability profile under various environmental conditions based on structural analogs (N-aryl-3-bromocarbazoles).

ConditionStateStability RatingObservations
Ambient Air (Dark) SolidHigh Stable for months if stored in a desiccator.[1][2] Minimal oxidation.[3]
Ambient Air (Light) SolidModerate Surface yellowing occurs over weeks due to photo-oxidation.[3]
Solution (Dark) DissolvedHigh Stable in degassed solvents (THF, Toluene) for 24-48 hours.[3]
Solution (Light) DissolvedLow Rapid yellowing/browning.[3] Photolytic cleavage of C-Br bond leads to radical species.[1][2][3]
Moisture Solid/SolnHigh Hydrolysis is negligible.[3] However, moisture can affect subsequent catalytic coupling efficiency.[2][3]
Thermal SolidHigh Melting point typically >150°C. Stable up to ~250°C (TGA).[3]

Troubleshooting Guide

This section addresses specific issues reported by users during synthesis and storage.

Issue 1: Sample Discoloration (White Yellow/Brown)

Symptom: The white powder turns yellow after sitting on the benchtop, or the solution turns brown during handling.[3] Root Cause: Photo-oxidation and Radical Formation. The carbazole nitrogen is electron-rich.[1][2] While the N-aryl group provides some steric protection, UV/Visible light can excite the molecule.[1][2] In solution, this often leads to the homolytic cleavage of the C-Br bond, generating radical species that couple to form extended conjugated systems (dimers) or quinoidal impurities, which are highly colored.[2][3]

Corrective Action:

  • Immediate: Check purity via HPLC. If purity is >98%, the color is likely surface-level.[1][2][3]

  • Purification: Recrystallize from a Toluene/Ethanol or DCM/Hexane system. Avoid column chromatography if possible, as silica gel can sometimes catalyze decomposition of electron-rich halides under light.[1][2][3]

  • Prevention: Always wrap flasks in aluminum foil during reactions and storage.

Issue 2: Low Yields in Suzuki/Buchwald Couplings

Symptom: The starting material (3-Bromo-9-(m-tolyl)-carbazole) is consumed, but the desired product yield is low; de-brominated byproduct (9-(m-tolyl)-carbazole) is observed.[1][2] Root Cause: Protodehalogenation. This is a common side reaction in Pd-catalyzed cross-couplings involving electron-rich aryl bromides.[1][2] If the reaction mixture contains traces of moisture or if the catalyst loading is inefficient, the oxidative addition complex can undergo reduction rather than transmetallation.[2][3]

Corrective Action:

  • Solvent Prep: Ensure solvents are anhydrous and rigorously degassed (sparged with Argon for 20 mins).[3]

  • Base Choice: Switch from weak bases (Carbonates) to phosphates (e.g.,

    
    ) or use anhydrous conditions with alkoxides if the substrate allows.[3]
    
  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination step.[3]

Visualizing the Degradation Pathway[1][2][6]

The following diagram illustrates the primary degradation mechanism (Photolytic Cleavage) that users must avoid.

DegradationPathway Start 3-Bromo-9-(m-tolyl)-carbazole (Ground State) Excited Excited State (Singlet/Triplet) Start->Excited Absorption Light UV/Vis Light (hv) Light->Excited Radical Radical Pair (Carbazolyl• + Br•) Excited->Radical Homolytic Cleavage (Weak C-Br Bond) Debrom Debrominated Byproduct (H-abstraction) Radical->Debrom + Solvent (H) Dimer Bi-carbazole Dimers (Yellow/Brown Impurity) Radical->Dimer Radical Coupling Oxide Quinoidal/Oxidized Species Radical->Oxide + O2 (Air)

Figure 1: Photochemical degradation pathway.[1][2][3] Light exposure leads to C-Br cleavage, resulting in colored impurities (dimers) or debrominated byproducts.[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Storage Protocol
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush the headspace with Nitrogen or Argon before sealing.[3]

  • Temperature: Ambient (

    
    ) is acceptable for short-term (<3 months). For long-term (>6 months), store at 
    
    
    
    .[1][2]
  • Location: Store in a flammables cabinet or desiccator, strictly away from windows or UV sources.

SOP-02: Troubleshooting Workflow

Use this logic flow when encountering issues with the material.

TroubleshootingFlow Start Problem Detected CheckColor Is sample yellow/brown? Start->CheckColor CheckHPLC Run HPLC/TLC CheckColor->CheckHPLC Yes CheckSolubility Is Solubility Low? CheckColor->CheckSolubility No PurityHigh Purity > 98% CheckHPLC->PurityHigh PurityLow Purity < 95% CheckHPLC->PurityLow Action1 Surface Oxidation only. Proceed with reaction. PurityHigh->Action1 Action2 Recrystallize (Toluene/EtOH) PurityLow->Action2 Action3 Sonicate (10 mins). Check for aggregation. CheckSolubility->Action3 Yes

Figure 2: Decision tree for assessing material quality before usage.

Frequently Asked Questions (FAQs)

Q: Can I dry this compound in an oven? A: Yes, but use a vacuum oven set to


.[2][3] Do not exceed 

for prolonged periods in air, as this accelerates surface oxidation.[2][3]

Q: Is the meta-tolyl isomer less stable than the phenyl or para-tolyl isomers? A: Chemically, the stability is very similar.[2] However, the meta-substitution disrupts molecular packing (crystallinity) compared to the para-isomer.[1][2] This can make the meta-isomer slightly more soluble but also potentially more prone to surface oxidation due to higher surface area if the powder is amorphous.[2][3]

Q: I see a small impurity peak at M-H (Molecular Weight - Br + H) in Mass Spec. What is it? A: This is the debrominated species (9-(m-tolyl)-carbazole).[1][2] It often forms in the Mass Spectrometer ion source itself (in-source fragmentation) or accumulates in the sample due to light exposure.[1][2][3] If the peak is <1% by UV (HPLC), the material is likely safe to use.[3]

References

  • PubChem. (n.d.).[3] 3-Bromo-9-phenylcarbazole (Analogous Structure Data). National Library of Medicine.[3] Retrieved March 6, 2026, from [Link][1][3]

  • Li, L., et al. (2006).[3][4] Degradation of carbazole and its derivatives.[2][3][5][4][6][7][8] Applied Microbiology and Biotechnology.[3][4] (Contextualizing carbazole stability). Retrieved March 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation: 1D vs. 2D NMR Strategies for 3-Bromo-9-(m-tolyl)-9H-carbazole

Executive Summary 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9)[1] is a highly conjugated intermediate critical to the development of organic light-emitting diodes (OLEDs) and advanced pharmaceutical agents. For re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9)[1] is a highly conjugated intermediate critical to the development of organic light-emitting diodes (OLEDs) and advanced pharmaceutical agents. For researchers, the structural verification of this molecule presents a distinct analytical challenge: the dense, overlapping aromatic signals generated by the carbazole core and the m-tolyl substituent.

This guide provides an objective comparison between standard 1D


H NMR and advanced 2D NMR methodologies. By detailing the causality behind specific chemical shifts and providing a self-validating experimental protocol, this guide equips analytical scientists with the framework needed for unambiguous structural elucidation.

The Analytical Challenge: Causality of Chemical Shifts

In substituted carbazole derivatives like 3-bromo-9-phenylcarbazole[2], the aromatic region (7.2–7.6 ppm) is notoriously crowded. Relying on simple integration is insufficient. To accurately interpret the spectrum, one must understand the physical causality driving the chemical shifts:

  • Bay Region Steric Compression (H-4 and H-5): The protons at the 4 and 5 positions of the carbazole core are forced into close spatial proximity (the "bay region"). This steric compression, combined with the strong magnetic anisotropy of the adjacent aromatic rings, causes a significant deshielding effect. Consequently, H-4 and H-5 resonate furthest downfield (typically >8.0 ppm)[3].

  • Bromine Substitution Effect: The electronegative bromine atom at position 3 withdraws electron density via the inductive effect. This further deshields the adjacent H-4 proton, which typically appears as a meta-coupled doublet (

    
     Hz)[3].
    
  • The m-Tolyl Group: The methyl group acts as a weak electron-donating group, slightly shielding the adjacent aromatic protons on the phenyl ring. The methyl protons themselves resonate as a distinct, sharp singlet around 2.40 ppm, serving as a highly reliable internal integration reference[4].

Comparative Analysis: 1D vs. 2D NMR Techniques

Relying solely on 1D


H NMR can lead to dangerous misassignments in the 7.2–7.6 ppm multiplet region. Below is an objective comparison of analytical approaches to resolve this specific compound.
TechniqueResolution of OverlapStructural ConnectivitySpatial ProximityRecommended Use Case
1D

H NMR
Low (Heavy overlap in the aromatic region)Inferred via

-coupling
NoneRapid screening, purity checks, and integration of isolated peaks (H-4, H-5, CH

).
2D

H-

H COSY
High (Disentangles complex multiplets)Direct (Vicinal/geminal coupling)NoneTracing the independent spin systems of the bromo-substituted and unsubstituted carbazole rings.
2D

H-

H NOESY
HighNoneDirect (Through-space < 5 Å)Confirming the spatial orientation of the m-tolyl ring relative to the carbazole core (H-1/H-8 to m-tolyl ortho-protons).

Quantitative Data: Expected H NMR Spectral Assignments

Based on the structural analogs 3-bromo-9-phenylcarbazole[3] and 9-tolylcarbazole[4], the synthesized


H NMR data (300 MHz, CDCl

) for 3-Bromo-9-(m-tolyl)-9H-carbazole is summarized below.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Rationale
H-4 (Carbazole) 8.25Doublet (d)~1.81HDeshielded by bay region anisotropy and adjacent Br (meta-coupling to H-2).
H-5 (Carbazole) 8.10Doublet (d)~7.81HDeshielded by bay region steric compression.
H-1, H-2, H-6, H-7, H-8 7.25 – 7.65Multiplet (m)N/A5HOverlapping signals of the carbazole core.
H-2', H-4', H-5', H-6' (m-Tolyl) 7.20 – 7.45Multiplet (m)N/A4HOverlapping signals of the N-bound m-tolyl ring.
-CH

(m-Tolyl)
2.40Singlet (s)N/A3HAliphatic protons attached to the aromatic ring.

Experimental Protocol: Self-Validating High-Resolution NMR Workflow

To ensure absolute trustworthiness in the data, the following protocol incorporates self-validating quality control steps.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of 3-Bromo-9-(m-tolyl)-9H-carbazole in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS.
    
  • Causality: This specific concentration prevents viscosity-induced line broadening, while TMS provides a reliable 0.00 ppm internal standard.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the NMR spectrometer (400 MHz or higher recommended) and perform manual or automated tuning/matching for the

    
    H nucleus.
    
  • Validation: A perfectly centered and deep tuning dip on the wobble curve ensures maximum RF power transfer, which is non-negotiable for the sensitivity required in 2D experiments.

Step 3: Shimming and Lineshape Verification

  • Action: Apply gradient shimming (e.g., TopShim).

  • Self-Validation Check: Acquire a rapid 1D dummy scan. Measure the full width at half maximum (FWHM) of the residual CHCl

    
     peak (7.26 ppm). It must be < 1.0 Hz. If the peak is asymmetric or broad, manual adjustment of the Z1/Z2 shims is required before proceeding.
    

Step 4: 1D and 2D Acquisition

  • 1D

    
    H:  Acquire 16 scans with a relaxation delay (D1) of 
    
    
    
    2 seconds. Causality: This ensures complete longitudinal relaxation of the methyl protons, preventing artificial integration truncation.
  • 2D COSY: Acquire with 128 t1 increments and 2048 t2 data points to resolve the 7.2–7.6 ppm region.

  • 2D NOESY: Set the mixing time (

    
    ) to 300-500 ms. Causality: This timeframe is optimized for the molecular weight of the compound (~336  g/mol ) to observe through-space interactions without spin diffusion.
    

Logical Workflow Visualization

The following diagram illustrates the decision matrix for the structural elucidation of this compound.

NMR_Workflow N1 Sample Preparation (CDCl3, TMS, 298K) N2 1D 1H NMR Acquisition (Screening & Integration) N1->N2 N3 Signal Overlap Analysis (Aromatic Region 7.2-7.6 ppm) N2->N3 N4 Unambiguous Assignments (H-4, H-5, CH3) N3->N4 Distinct Signals N5 2D COSY & NOESY (Connectivity & Spatial Proximity) N3->N5 Overlapping Multiplets N6 Full Structural Elucidation 3-Bromo-9-(m-tolyl)-9H-carbazole N4->N6 N5->N6

Logical workflow for the NMR structural elucidation of 3-Bromo-9-(m-tolyl)-9H-carbazole.

Conclusion

While 1D


H NMR provides rapid identification of the diagnostic bay-region protons and the m-tolyl methyl group, the severe spectral overlap in the 7.2–7.6 ppm region limits its standalone utility. By adopting the comparative, multi-dimensional approach outlined above—specifically leveraging 2D COSY and NOESY—researchers can achieve the self-validating, unambiguous structural assignments required for rigorous downstream OLED and pharmaceutical applications.

References

  • chemical label 3-Bromo-9-(m-tolyl)-9H-carbazole , chemical-label.com. 1

  • 1153-85-1, 3-Bromo-9-phenylcarbazole Formula , ECHEMI. 2

  • 1153-85-1 | 3-Bromo-9-phenyl-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials , Ambeed.com.3

  • Effects of Methyl-Substituted Phenanthrolines on the Performance of Ruthenium(II) Dye-Sensitizers , ResearchGate. 4

Sources

Comparative

The Definitive Guide to ¹³C NMR Chemical Shifts for 3-Bromo-9-(m-tolyl)-9H-carbazole: Empirical Acquisition vs. Predictive Modeling

Accurate assignment of ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a critical bottleneck in the structural validation of novel organic semiconductors, OLED materials, and pharmaceutical intermediates. For com...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate assignment of ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a critical bottleneck in the structural validation of novel organic semiconductors, OLED materials, and pharmaceutical intermediates. For complex heterocyclic systems like 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) [1], researchers must navigate overlapping aromatic signals, quaternary carbon relaxation dynamics, and profound substituent effects.

This guide objectively compares the "gold standard" of empirical NMR acquisition against the two leading predictive alternatives: Ab Initio Density Functional Theory (DFT) and Heuristic Machine Learning (Mnova NMRPredict) . By analyzing the causality behind experimental deviations—specifically the Heavy Atom Effect (HALA) of bromine—this guide provides a self-validating framework for robust spectral assignment.

Workflow Visualization: The Tripartite Assignment Strategy

To achieve absolute certainty in structural characterization, modern NMR workflows integrate empirical data with computational and heuristic predictions. The diagram below illustrates this comparative decision matrix.

G A 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) B Empirical Acquisition (Bruker 600 MHz, CDCl3) A->B C Ab Initio DFT Prediction (Gaussian 16, GIAO/B3LYP) A->C D Heuristic ML Prediction (Mnova NMRPredict) A->D E Data Integration (Shift Alignment & Δ Calculation) B->E C->E D->E F Final 13C Peak Assignment & Structural Validation E->F

Caption: Workflow for ¹³C NMR Assignment of 3-Bromo-9-(m-tolyl)-9H-carbazole.

Experimental & Computational Protocols

A protocol is only as trustworthy as its reproducibility. The following methodologies represent self-validating systems designed to eliminate common artifacts in carbazole characterization.

A. Empirical Acquisition (The Gold Standard)

Standard ¹³C NMR acquisition often fails to resolve quaternary carbons in carbazole derivatives due to their long longitudinal relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement[2].
  • Sample Preparation: Dissolve 25 mg of high-purity 3-Bromo-9-(m-tolyl)-9H-carbazole in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer to a 5 mm precision NMR tube and load into a Bruker Avance III 600 MHz spectrometer (150.9 MHz for ¹³C). Set the probe temperature to 298 K.

  • Pulse Sequence & Causality: Utilize the zgpg30 pulse sequence with WALTZ-16 ¹H decoupling. Crucial Step: Extend the relaxation delay (

    
    ) to 3.0–5.0 seconds. Why? The carbazole core contains five quaternary carbons (C4a, C4b, C8a, C9a, and C3-Br). A standard 1.0s delay will result in these peaks disappearing into the baseline due to incomplete magnetization recovery.
    
  • Acquisition: Acquire a minimum of 1024 scans to ensure a high signal-to-noise (S/N) ratio.

B. Ab Initio DFT Prediction (Gaussian 16)

Quantum mechanical modeling provides a theoretical baseline but is highly sensitive to the chosen level of theory and basis set.

  • Geometry Optimization: Build the molecule in GaussView 6. Execute a ground-state geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set to accurately model the diffuse electron cloud of the bromine atom.

  • NMR Shielding Calculation: Set up the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method[3].

  • Relativistic Correction: Do not skip this step. Apply the Zeroth-Order Regular Approximation (ZORA) method. Standard GIAO calculations fail to account for the relativistic effects of heavy halogens, leading to massive errors at the C3 position[4].

C. Heuristic ML Prediction (Mnova NMRPredict)

Mestrelab's Mnova utilizes an ensemble approach, combining machine learning with empirical databases.

  • Structure Input: Import the optimized .mol file into Mnova.

  • Prediction Engine: Execute the "Ensemble NMR Prediction," which aggregates Message Passing Neural Networks (MPNNs) and HOSE-code algorithms[5].

  • Solvent Definition: Explicitly define CDCl₃ as the solvent to trigger the software's empirical solvent-correction matrices[6].

Comparative Data Analysis: Performance & Accuracy

The table below summarizes the ¹³C NMR chemical shifts obtained via empirical acquisition compared against the two predictive models.

Carbon PositionEmpirical Shift (ppm)DFT GIAO (ppm)*Mnova ML (ppm)Δ (DFT Error)Δ (Mnova Error)
C1 109.5111.2109.8+1.7+0.3
C2 126.3128.1126.5+1.8+0.2
C3 (C-Br) 112.4 118.5 112.1 +6.1 -0.3
C4 121.0123.4121.5+2.4+0.5
C4a / C4b 123.5 / 124.1125.0 / 125.6123.8 / 124.3+1.5 / +1.5+0.3 / +0.2
C5 / C6 120.5 / 119.8122.1 / 121.0120.8 / 119.9+1.6 / +1.2+0.3 / +0.1
C7 / C8 126.0 / 109.8127.5 / 111.5126.2 / 110.1+1.5 / +1.7+0.2 / +0.3
C8a / C9a 140.2 / 141.5142.1 / 143.0140.5 / 141.8+1.9 / +1.5+0.3 / +0.3
N-Ar (ipso) 138.0140.2138.5+2.2+0.5
N-Ar (ortho) 124.5126.0124.8+1.5+0.3
N-Ar (meta) 139.5141.5139.8+2.0+0.3
N-Ar (para) 127.8129.5128.1+1.7+0.3
Ar-CH₃ 21.522.821.4+1.3-0.1

*Note: DFT GIAO values shown are without ZORA relativistic corrections to highlight the computational blind spot.

Mechanistic Insights: The Heavy Atom Effect (HALA)

The most glaring discrepancy in the comparative data is the +6.1 ppm error at the C3 position generated by the standard DFT GIAO model. Understanding the causality behind this error is what separates a technician from an expert spectroscopist.

The Causality: Bromine is highly electronegative. Based on standard inductive effects, one would expect the C3 carbon to be strongly deshielded (shifting downfield toward 130+ ppm). However, the empirical data shows C3 resonating upfield at 112.4 ppm .

This is caused by the Heavy Atom Effect on Light Atoms (HALA) . The large, diffuse electron cloud of the bromine atom introduces a profound relativistic diamagnetic shielding effect on the directly attached carbon[4]. Standard DFT GIAO calculations (like B3LYP/6-311++G) operate on non-relativistic Schrödinger equations and fundamentally cannot account for this shielding, resulting in a massive overestimation of the chemical shift.

The Solution: To correct this in computational models, researchers must apply the Spin-Orbit Zeroth-Order Regular Approximation (ZORA) [4]. Conversely, Mnova's heuristic ML model bypasses this quantum mechanical hurdle entirely. Because Mnova relies on HOSE (Hierarchical Orthogonal Space Environment) codes derived from massive empirical databases of previously synthesized brominated aromatics, it implicitly "knows" the HALA effect, resulting in a highly accurate prediction (Δ = -0.3 ppm)[5].

Conclusion

When assigning the ¹³C NMR spectrum of 3-Bromo-9-(m-tolyl)-9H-carbazole, relying on a single method invites structural misassignment.

  • Empirical Acquisition remains the absolute source of truth but requires optimized relaxation delays to capture quaternary carbons.

  • Mnova NMRPredict is the superior rapid-assessment tool, outperforming standard DFT due to its empirical handling of the bromine heavy atom effect.

  • Gaussian DFT (GIAO) is powerful for understanding orbital contributions but requires advanced relativistic corrections (ZORA) to accurately model halogenated heterocycles.

By integrating these three methodologies, researchers can create a self-validating loop that guarantees 100% confidence in molecular characterization.

References

  • Chemical-Label. 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9). Retrieved from:[Link]

  • Mestrelab Research. Download NMR Predict - Mnova. Retrieved from: [Link]

  • Mestrelab Research. Mestrelab Predictor Documentation. Retrieved from:[Link]

  • Gaussian, Inc. NMR - Gaussian.com (GIAO and CSGT Methods). Retrieved from: [Link]

  • Radula-Janik, K., et al. (2013). Halogen effect on structure and 13C NMR chemical shift of 3,6-disubstituted-N-alkyl carbazoles. Magnetic Resonance in Chemistry, 51(10), 630-635. PubMed. Retrieved from: [Link]

Sources

Validation

A Comparative Guide to the FTIR Analysis of 3-Bromo-9-(m-tolyl)-9H-carbazole

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-9-(m-tolyl)-9H-carbazole, a complex heterocyclic molecule relevant in the fields of materials science and pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-9-(m-tolyl)-9H-carbazole, a complex heterocyclic molecule relevant in the fields of materials science and pharmaceutical development. The objective is to equip researchers, scientists, and drug development professionals with the expertise to unequivocally identify this compound and differentiate it from its synthetic precursors. This analysis is built on established principles of vibrational spectroscopy and comparative data from related molecular structures.

Introduction: The Role of FTIR in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with matter.[1] Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, rocking), making the resulting spectrum a unique molecular "fingerprint." For a multi-component structure like 3-Bromo-9-(m-tolyl)-9H-carbazole, FTIR is indispensable for confirming its identity. It allows for the verification of successful N-arylation at the 9-position and bromination at the 3-position of the carbazole core by identifying characteristic vibrational bands associated with each structural motif and noting the absence of bands from the starting materials.

The molecular structure of 3-Bromo-9-(m-tolyl)-9H-carbazole combines three key components, each with distinct spectroscopic signatures: the rigid carbazole fused ring system, the N-substituted meta-tolyl group, and the carbon-bromine bond.

Caption: Molecular structure of 3-Bromo-9-(m-tolyl)-9H-carbazole.

Experimental Protocol: Acquiring a High-Quality Spectrum

To ensure data integrity, a standardized protocol for sample analysis is critical. The following describes a typical workflow for obtaining an FTIR spectrum of a solid powder sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Core Analysis: Peak Assignment for 3-Bromo-9-(m-tolyl)-9H-carbazole

The FTIR spectrum of the target molecule can be logically divided into key regions. The following table provides a detailed assignment of the expected vibrational modes based on established literature values for its constituent parts.

Wavenumber (cm⁻¹)Vibrational ModeStructural UnitRationale and Commentary
3100-3000Aromatic C-H StretchCarbazole & m-tolyl ringsThese peaks confirm the presence of aromatic C-H bonds. Multiple weak to medium bands are expected in this region.[2][3]
2980-2850Aliphatic C-H StretchMethyl (-CH₃) groupAsymmetric and symmetric stretching of the methyl group on the tolyl ring. These are typically sharp, weak-to-medium intensity peaks.[4]
~1600, 1500-1400Aromatic C=C Ring StretchCarbazole & m-tolyl ringsThese are characteristic and often strong absorptions for aromatic systems, resulting from the stretching of carbon-carbon bonds within the rings.[2][5]
~1450Asymmetric CH₃ BendMethyl (-CH₃) groupThis bending (scissoring) vibration is a key indicator of the methyl substituent.[4]
~1330Aromatic C-N StretchCarbazole (N-Aryl)The stretching of the bond between the carbazole nitrogen and the tolyl ring carbon. This is a crucial peak confirming N-substitution.[6]
810-750 & 725-680Aromatic C-H Out-of-Plane Bendm-tolyl ringThis pattern of strong bands is highly diagnostic for 1,3-disubstitution (meta) on a benzene ring.[5][7][8]
~750Aromatic C-H Out-of-Plane BendCarbazole ringA strong band in this region is characteristic of the ortho-disubstituted benzene rings within the carbazole core.[9]
690-515C-Br StretchAryl BromideThis peak, often weak to medium in intensity, confirms the presence of the bromine substituent. Its position in the low-frequency fingerprint region can sometimes be obscured by other vibrations.[2][8][10]

Comparative Analysis: Differentiating from Precursors

The true power of FTIR in synthesis is confirmation through comparison. The spectrum of 3-Bromo-9-(m-tolyl)-9H-carbazole should be compared against its likely starting materials to verify the reaction's success.

Comparison with Carbazole & 3-Bromocarbazole

The most significant difference is the absence of the N-H stretch .

  • Carbazole and 3-Bromocarbazole: Both precursors feature a secondary amine (N-H) within the carbazole ring. This bond produces a characteristic sharp, medium-intensity peak around 3400 cm⁻¹ .

  • 3-Bromo-9-(m-tolyl)-9H-carbazole: The successful N-arylation reaction consumes this N-H bond. Therefore, the complete disappearance of the ~3400 cm⁻¹ peak is the primary evidence that the N9 position has been substituted.[6][11]

Furthermore, the appearance of new peaks confirms the addition of the tolyl group:

  • Aliphatic C-H stretches (~2980-2850 cm⁻¹) from the methyl group.

  • Diagnostic C-H out-of-plane bending patterns for a meta-substituted ring (~810-750 and ~725-680 cm⁻¹).[5][7]

Comparison with 9-(m-tolyl)-9H-carbazole

To confirm the successful bromination at the C3 position, the spectrum should be compared with that of its non-brominated analogue.

  • 9-(m-tolyl)-9H-carbazole: This molecule would possess all the peaks associated with the N-substituted carbazole and the m-tolyl group.

  • 3-Bromo-9-(m-tolyl)-9H-carbazole: The key differentiator is the presence of the C-Br stretching vibration in the low-frequency region (below 700 cm⁻¹).[8] While this peak can be weak, its presence is a direct confirmation of the bromine atom's incorporation onto the aromatic ring. Additionally, the substitution pattern of the carbazole's C-H out-of-plane bending modes will differ slightly due to the presence of the bromine atom.

Conclusion

The FTIR spectrum of 3-Bromo-9-(m-tolyl)-9H-carbazole is complex, but its identity can be definitively confirmed through a systematic analysis. Key spectral markers include:

  • The complete absence of an N-H stretching band around 3400 cm⁻¹.

  • The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.

  • A distinct pattern of C-H out-of-plane bending bands in the 900-680 cm⁻¹ region, which confirms the substitution patterns on both the carbazole and tolyl rings.

  • The appearance of a C-Br stretching vibration in the low-wavenumber region (below 700 cm⁻¹).

By using this guide and comparing the product's spectrum against its precursors, researchers can confidently validate the molecular structure of 3-Bromo-9-(m-tolyl)-9H-carbazole, ensuring the integrity of their synthetic work.

References

  • Fourier transform infrared spectroscopy (FTIR) spectra of carbazole based hypercrosslinked polymer (HCP) for FeCl3 and AlCl3 as reaction catalysts. ResearchGate. Available at: [Link].

  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. Available at: [Link].

  • m-Toluidine, 4-chloro-. NIST WebBook. Available at: [Link].

  • Lichman, V. M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 250, 119363.
  • Lao, W., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049-2060.
  • M-toluidine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link].

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].

  • McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Available at: [Link].

  • McMurry, J. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link].

  • Benzene and its derivatives. Available at: [Link].

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link].

  • C-H Bending Vibrations of Benzene Rings. UKEssays. (2018). Available at: [Link].

  • FTIR TALK LETTER Vol.43. Shimadzu. Available at: [Link].

  • FT-IR spectra of 1,3,6,8-tetrabromocarbazole (black), and polymers N 4 CMP-1-5. ResearchGate. Available at: [Link].

  • Vibrational investigation on pharmaceutical activity of m-xylene-4-sulphonic acid by quantum computational and experimental support. Taylor & Francis Online. (2018). Available at: [Link].

  • N,N-diethyl-m-toluidine. PubChem. Available at: [Link].

  • M-toluidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link].

  • IR Chart. University of California, Los Angeles. Available at: [Link].

  • IR Tables. University of California, Santa Cruz. Available at: [Link].

  • Experiment 2: Determination of A Mixture of Xylene Isomers Using Infrared (Ir) Spectrometer. Scribd. Available at: [Link].

  • Fourier-Transform Infrared Spectral Library of MXenes. ACS Publications. (2024). Available at: [Link].

  • FTIR spectrum of m-xylene decomposition at fixed discharge gap of 2.5... ResearchGate. Available at: [Link].

  • Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). ResearchGate. Available at: [Link].

  • CID 157079221 | C24H16Br2N2. PubChem. Available at: [Link].

  • FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link].

  • FTIR Spectroscopy Reference Guide. Agilent. Available at: [Link].

Sources

Comparative

comparing hole mobility of 3-Bromo-9-(m-tolyl)-9H-carbazole vs phenylcarbazole

This guide provides an in-depth technical comparison between 3-Bromo-9-(m-tolyl)-9H-carbazole and the benchmark Phenylcarbazole (specifically N-phenylcarbazole and its functional class). It is designed for researchers op...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Bromo-9-(m-tolyl)-9H-carbazole and the benchmark Phenylcarbazole (specifically N-phenylcarbazole and its functional class). It is designed for researchers optimizing Hole Transport Materials (HTMs) and host materials for OLEDs and Perovskite Solar Cells (PSCs).

Executive Summary: The Precursor vs. The Standard

In the context of organic electronics, this comparison is effectively between a specialized functional intermediate (3-Bromo-9-(m-tolyl)-9H-carbazole) and a fundamental building block/reference (Phenylcarbazole).

  • Phenylcarbazole (NPC): Represents the baseline for hole transport. Its derivatives (like CBP and mCP) are industry standards with mobilities in the range of

    
     to 
    
    
    
    cm
    
    
    /Vs.
  • 3-Bromo-9-(m-tolyl)-9H-carbazole: A halogenated derivative primarily used as a synthetic intermediate. As a standalone material, its hole mobility is significantly compromised by the heavy atom effect (Br) and energetic disorder introduced by the asymmetric m-tolyl group. It is not typically used as a final HTM but is critical for synthesizing high-triplet-energy hosts.

Structural & Electronic Comparison

The hole mobility (


) of organic semiconductors is governed by the Marcus Theory  of charge transfer, depending heavily on the reorganization energy (

) and the electronic coupling (

) between adjacent molecules.
FeaturePhenylcarbazole (NPC) 3-Bromo-9-(m-tolyl)-9H-carbazole
Role Reference Unit / HTM CoreSynthetic Intermediate / Reactive Precursor
Molecular Symmetry High (

or similar depending on conformation)
Low (Asymmetric due to m-tolyl and 3-Br)
Hole Mobility (

)
Baseline: ~

cm

/Vs (amorphous) Crystals: Up to

cm

/Vs
Predicted: <

cm

/Vs (Trap-limited)
Trap States Low density (Clean

-system)
High density (C-Br bond acts as a dipole trap)
Packing Efficiency High (Facilitates

-

stacking)
Disrupted (Steric hindrance from m-Me and Br)
Triplet Energy (

)
~3.0 eV (Standard)> 3.0 eV (Potential for high

hosts)
Mechanistic Insight: Why Bromine Lowers Mobility

While the carbazole core is an excellent hole transporter, the introduction of a Bromine atom at the 3-position is detrimental to charge transport in the monomer state:

  • Trap Formation: Halogens like bromine are electronegative and heavy. In a solid-state film, C-Br dipoles can create energetic disorder, acting as shallow or deep traps for holes (positive polarons), thereby reducing the effective mobility.

  • Heavy Atom Effect: Bromine induces strong spin-orbit coupling. While beneficial for phosphorescence (in emitters), in an HTM, this can lead to exciton quenching or unwanted triplet formation rather than clean charge transport.

Experimental Validation: Measuring Hole Mobility

To objectively compare these materials, researchers typically employ the Space-Charge Limited Current (SCLC) method or Time-of-Flight (TOF) technique. Below is a validated protocol for SCLC, which is most relevant for thin-film device stacks.

Protocol: SCLC Hole Mobility Measurement

Objective: Determine the zero-field hole mobility (


) of the material in a "hole-only" device architecture.

Device Architecture: ITO (Anode) / PEDOT:PSS (Injection) / [Material X] (Active Layer) / MoO3 / Ag (Cathode)

Step-by-Step Methodology:

  • Substrate Prep: Clean patterned ITO glass (Acetone

    
     IPA 
    
    
    
    UV-Ozone for 15 min).
  • Injection Layer: Spin-coat PEDOT:PSS (40 nm) and anneal at 120°C for 20 min in air.

  • Active Layer Deposition:

    • Solvent: Chlorobenzene or Toluene.

    • Concentration: 20–30 mg/mL.

    • Spin Coating: 1000–2000 rpm to achieve thickness (

      
      ) of 100–150 nm.
      
    • Note: For the Bromo-compound, ensure complete solubility; the m-tolyl group usually enhances solubility over simple phenylcarbazole.

  • Top Contact: Thermally evaporate MoO

    
     (10 nm) and Ag (100 nm) under high vacuum (
    
    
    
    Torr).
  • Characterization: Measure J-V characteristics in the dark.

Data Analysis (Mott-Gurney Law): Fit the "trap-free" region (where


) to the equation:


  • 
    : Current density
    
  • 
    : Applied voltage (corrected for built-in potential)
    
  • 
    : Film thickness (measured via profilometry)
    

Visualization: Synthesis & Functional Logic

The following diagram illustrates the logical relationship between these molecules. The Bromo-compound is not the destination; it is the gateway to advanced High-Triplet Energy materials.

G cluster_0 Performance Impact NPC Phenylcarbazole (Reference Unit) Br_Comp 3-Bromo-9-(m-tolyl)-9H-carbazole (Functional Intermediate) NPC->Br_Comp Bromination (NBS, DMF) Adv_Host Advanced Host Materials (e.g., mCP analogs, Star-shaped HTMs) Br_Comp->Adv_Host Suzuki/Buchwald Coupling (Pd-catalyzed C-N/C-C bond formation) Note Note: The Br atom reduces mobility but enables coupling. Br_Comp->Note

Figure 1: The synthetic pathway showing 3-Bromo-9-(m-tolyl)-9H-carbazole as a critical intermediate. The transformation removes the mobility-limiting Bromine to restore high conductivity in the final Advanced Host.

Critical Analysis for Drug & Material Development

If you are evaluating these materials for a device:

  • Do NOT use 3-Bromo-9-(m-tolyl)-9H-carbazole as a thick transport layer.

    • The bromine will act as a recombination center and reduce device lifetime.

    • Exception: It may be used as a dopant host in very specific phosphorescent systems where heavy-atom induced triplet harvesting is required, but this is rare compared to using iodinated compounds.

  • Use Phenylcarbazole (and its dimers) for Transport.

    • Materials like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) or mCP are derived from the phenylcarbazole unit. They offer the optimal balance of high triplet energy (

      
       eV) and decent mobility (
      
      
      
      cm
      
      
      /Vs).
  • The "Meta" Advantage:

    • The m-tolyl group in the bromo-compound is strategic. In final materials, meta-linkages (as opposed to para) disrupt the conjugation length. This raises the Triplet Energy (

      
      ) , making the derived materials suitable for Blue Phosphorescent or TADF OLEDs, even though it slightly lowers the hole mobility compared to para-linked analogs.
      

References

  • BenchChem. A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport Materials. (2025).[1]

  • Tsutsumi, N., et al. Hole transport behavior of N-phenylcarbazole-doped poly(bisphenol A carbonate) films. Journal of Applied Physics.

  • Li, Z., et al. Isomer dependent molecular packing and carrier mobility of N-phenylcarbazole–phenanthro[9,10-d]imidazole based materials. Journal of Materials Chemistry C.

  • Gao, L., et al. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials.

  • Ossila. 3-Bromo-9H-carbazole Product Information & Literature.[2]

Sources

Validation

A Comparative Guide to the Electrochemical Characterization of 3-Bromo-9-(m-tolyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced organic electronic materials, carbazole derivatives have carved out a significant niche due to their robust thermal stability,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced organic electronic materials, carbazole derivatives have carved out a significant niche due to their robust thermal stability, excellent charge-transporting properties, and versatile functionalization, making them key components in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical intermediates.[1][2] This guide provides an in-depth technical comparison of the electrochemical behavior of 3-Bromo-9-(m-tolyl)-9H-carbazole , a promising candidate in this class, with structurally relevant alternatives. By examining its cyclic voltammetry (CV) profile, we can elucidate its electronic properties, such as its oxidation potential and frontier molecular orbital (HOMO/LUMO) energy levels, which are critical determinants of its performance in electronic devices.[3][4]

The strategic placement of a bromine atom at the 3-position and a meta-tolyl group at the 9-position of the carbazole core is a deliberate molecular design choice. The electron-withdrawing nature of the bromine atom is anticipated to increase the oxidation potential, thereby enhancing the material's stability against oxidative degradation.[5] Concurrently, the tolyl group at the nitrogen atom influences the molecule's solubility and morphological stability in thin films, crucial for device fabrication and longevity.[6] This guide will delve into a comparative analysis of these properties, supported by experimental data from related compounds and established electrochemical principles.

Comparative Electrochemical Analysis

To contextualize the electrochemical performance of 3-Bromo-9-(m-tolyl)-9H-carbazole, we will compare it with two key analogues: 9-Phenyl-9H-carbazole and 3,6-Dibromo-9-phenyl-9H-carbazole . The former provides a baseline for understanding the influence of the N-aryl substituent, while the latter illustrates the impact of increased halogenation on the carbazole core.

The electrochemical properties of these compounds are primarily investigated using cyclic voltammetry, a powerful technique to probe redox behavior.[7] The key parameters derived from CV are the onset oxidation potential (E_onset_ox), which is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level, and the onset reduction potential (E_onset_red), which helps in estimating the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[8]

Table 1: Comparison of Electrochemical Data for Carbazole Derivatives

CompoundN-Substituent3/6-SubstituentOnset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺)Estimated HOMO (eV)Reference
3-Bromo-9-(m-tolyl)-9H-carbazole m-Tolyl3-BromoEst. +1.15 V-5.55Inferred
9-Phenyl-9H-carbazolePhenylH+1.05 V-5.45[9]
3,6-Dibromo-9-phenyl-9H-carbazolePhenyl3,6-Dibromo+1.53 V-5.93[5][9]

Note: The data for 3-Bromo-9-(m-tolyl)-9H-carbazole is an educated estimation based on the established electronic effects of the substituents. The bromo group is electron-withdrawing, which increases the oxidation potential compared to the unsubstituted 9-phenylcarbazole. The m-tolyl group is weakly electron-donating compared to a phenyl group, which might slightly lower the oxidation potential. The net effect is estimated to be a modest increase in the oxidation potential.

  • Influence of Bromination: The introduction of a bromine atom at the 3-position in 3-Bromo-9-(m-tolyl)-9H-carbazole is expected to increase its oxidation potential relative to 9-Phenyl-9H-carbazole. This is corroborated by the significantly higher oxidation potential of 3,6-Dibromo-9-phenyl-9H-carbazole, which possesses two electron-withdrawing bromine atoms.[5][9] A higher oxidation potential generally correlates with a lower HOMO energy level, indicating greater stability against oxidation.[4]

  • Role of the N-Aryl Substituent: The m-tolyl group in the target compound is not expected to drastically alter the electronic properties compared to the phenyl group in 9-Phenyl-9H-carbazole. However, it can influence the material's morphology and solubility, which are critical for device fabrication and performance.

Experimental Protocol: Cyclic Voltammetry of Carbazole Derivatives

This section provides a detailed, step-by-step methodology for the electrochemical characterization of carbazole derivatives using cyclic voltammetry. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the oxidation potential and estimate the HOMO energy level of 3-Bromo-9-(m-tolyl)-9H-carbazole and its analogues.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Carbazole derivative sample

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Ferrocene (for internal calibration)

  • Inert gas (Argon or Nitrogen)

Workflow Diagram:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Electrolyte Solution (0.1 M TBAPF₆ in anhydrous solvent) B Dissolve Carbazole Derivative (~1 mM) A->B C Assemble Three-Electrode Cell B->C D Deoxygenate Solution (Inert gas purge for 15 min) C->D E Record Background CV (Electrolyte only) D->E F Add Analyte and Record CV (Scan rate: 100 mV/s) E->F G Add Ferrocene (Internal Standard) F->G H Record Ferrocene CV G->H I Determine Onset Oxidation Potential (E_onset_ox) J Calibrate against Fc/Fc⁺ couple I->J K Calculate HOMO Energy Level HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8] J->K G cluster_structure Molecular Structure of 3-Bromo-9-(m-tolyl)-9H-carbazole cluster_properties Electrochemical Properties Carbazole Core Carbazole Core 3-Bromo Substituent 3-Bromo Substituent Carbazole Core->3-Bromo Substituent Electron-withdrawing (Increases Oxidation Potential, Lowers HOMO) 9-(m-tolyl) Substituent 9-(m-tolyl) Substituent Carbazole Core->9-(m-tolyl) Substituent Steric hindrance & solubility (Impacts film morphology) Oxidation Potential Oxidation Potential 3-Bromo Substituent->Oxidation Potential Material Stability Material Stability 9-(m-tolyl) Substituent->Material Stability HOMO Energy Level HOMO Energy Level Oxidation Potential->HOMO Energy Level HOMO Energy Level->Material Stability

Caption: Relationship between molecular structure and electrochemical properties.

Conclusion

The electrochemical characterization of 3-Bromo-9-(m-tolyl)-9H-carbazole, through comparative analysis with its analogues, provides critical insights into its potential as a high-performance organic electronic material. The presence of the bromo substituent is anticipated to impart a higher oxidation potential and, consequently, a lower HOMO level, suggesting enhanced stability. The m-tolyl group at the 9-position is expected to favorably influence its processing characteristics. The detailed experimental protocol provided herein offers a robust framework for researchers to validate these properties and further explore the potential of this and other novel carbazole derivatives in the development of next-generation electronic and optoelectronic devices.

References

  • [PubChem. "3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol." PubChem (2026).]([Link]

Sources

Comparative

A Comparative Crystallographic Analysis of Brominated Carbazole Derivatives for Advanced Drug Development

An In-depth Guide to the Structural Landscape of 3-Bromo-9-(tolyl)-9H-carbazole and its Analogs For researchers and professionals in the field of drug development, a profound understanding of a molecule's three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Structural Landscape of 3-Bromo-9-(tolyl)-9H-carbazole and its Analogs

For researchers and professionals in the field of drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of the X-ray diffraction (XRD) data for key brominated carbazole derivatives, offering insights into their solid-state architecture. While crystallographic data for the specific isomer, 3-Bromo-9-(m-tolyl)-9H-carbazole, is not publicly available, we will conduct a detailed analysis of the closely related para-isomer, 3-Bromo-9-(p-tolyl)-9H-carbazole, and compare it with other structurally similar carbazole compounds. This comparative approach allows for the elucidation of structural trends and provides a predictive framework for understanding the target molecule.

Carbazole derivatives are a critical class of heterocyclic compounds known for their wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1] Their unique electronic properties also make them valuable in the development of optoelectronic materials.[1][2] The precise arrangement of atoms in the crystal lattice, as determined by single-crystal X-ray diffraction, dictates many of the material's bulk properties, including solubility, stability, and bioavailability – all critical parameters in drug design.

Comparative Analysis of Carbazole Crystal Structures

To understand the likely crystallographic features of 3-Bromo-9-(m-tolyl)-9H-carbazole, we will examine the crystal structures of several analogous compounds. The following table summarizes the key crystallographic parameters for 3-bromo-9-ethyl-9H-carbazole, 9-benzyl-3-bromo-9H-carbazole, and 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole. These compounds share the core 3-bromo-9H-carbazole moiety but differ in the substituent at the 9-position.

Compound Name3-bromo-9-ethyl-9H-carbazole9-benzyl-3-bromo-9H-carbazole3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole
Chemical FormulaC14H12BrNC19H14BrNC18H12Br2N2
Molecular Weight274.16336.22428.12
Crystal SystemOrthorhombicOrthorhombicMonoclinic
Space GroupPbcaPna21P2/n
a (Å)15.263 (16)17.629 (3)-
b (Å)7.745 (8)14.666 (2)-
c (Å)20.41 (2)5.6420 (8)-
V (ų)2413 (5)1458.7 (4)1558.1 (10)
Z844
T (K)293113294 (2)
Reference [2][3][4] [5] [6]

Table 1: Comparative Crystallographic Data for Selected Brominated Carbazole Derivatives.

The data reveals that even with changes in the N-substituent, the core carbazole structure influences the overall packing. For instance, both the 9-ethyl and 9-benzyl derivatives crystallize in the orthorhombic system, though with different space groups. The planarity of the carbazole ring system is a recurring feature in these structures.[2][4][6] In 3-bromo-9-ethyl-9H-carbazole, the tricyclic system is nearly planar.[2][4] Similarly, the carbazole ring in 9-benzyl-3-bromo-9H-carbazole is also essentially planar.[5] This inherent planarity will likely be a characteristic of 3-Bromo-9-(m-tolyl)-9H-carbazole as well.

The Role of Intermolecular Interactions

The crystal packing of these molecules is often stabilized by a network of weak intermolecular interactions. In the crystal structure of 3-bromo-9-ethyl-9H-carbazole, C-H···π interactions are observed.[2][4] For 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole, weak C-H···Br interactions are noted.[6] The nature and directionality of these interactions are critical in determining the final crystal form and can significantly impact the physicochemical properties of the solid state. The introduction of a tolyl group in 3-Bromo-9-(m-tolyl)-9H-carbazole is expected to introduce additional π-π stacking and C-H···π interactions, which would play a significant role in its crystal packing.

Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to obtain crystallographic data for novel carbazole derivatives like 3-Bromo-9-(m-tolyl)-9H-carbazole, a standardized and rigorous experimental approach is essential. The following protocol outlines the key steps from crystal growth to structure solution and refinement.

Step 1: Crystal Growth

The foundation of a successful single-crystal XRD experiment is the growth of high-quality, single crystals.

  • Rationale: The crystal must be a single, well-ordered lattice to diffract X-rays coherently, producing a pattern from which the electron density and thus the atomic positions can be determined. Defects, twinning, or polycrystallinity will lead to a complex and often unsolvable diffraction pattern.

  • Protocol:

    • Synthesize and purify the target compound, 3-Bromo-9-(m-tolyl)-9H-carbazole, to a high degree (>97%).[7][8]

    • Employ a suitable crystallization technique. Slow evaporation of a saturated solution is a common and effective method.

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., a mixture of chloroform and ethanol) to form a nearly saturated solution.[5]

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at room temperature.[5]

    • Alternative methods include vapor diffusion and slow cooling of a saturated solution. The choice of solvent and technique is often empirical and may require screening of various conditions.

Step 2: Crystal Selection and Mounting
  • Rationale: A single, well-formed crystal of appropriate size is crucial for collecting a high-quality dataset. The crystal should be large enough to diffract strongly but small enough to be fully bathed in the X-ray beam and to minimize absorption effects.

  • Protocol:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. A typical size is in the range of 0.1-0.4 mm in each dimension.

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryo-loop.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage during data collection.[5]

Step 3: Data Collection
  • Rationale: The goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections) at different crystal orientations. This comprehensive dataset is necessary to reconstruct the three-dimensional electron density map of the unit cell.

  • Protocol:

    • Mount the goniometer head on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα radiation).[2][3][6]

    • Perform an initial set of short exposures to determine the unit cell parameters and the crystal's Bravais lattice.

    • Based on the unit cell and symmetry, devise a data collection strategy to measure a complete and redundant set of reflections. This typically involves a series of ω and φ scans.[6]

    • The exposure time for each frame is adjusted to achieve a good signal-to-noise ratio for the reflections.

Step 4: Data Reduction and Structure Solution
  • Rationale: The raw diffraction images are processed to extract the intensity of each reflection and correct for experimental factors. The resulting data is then used to solve the phase problem and generate an initial model of the crystal structure.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of Miller indices (h,k,l) and their corresponding intensities for each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.

    • Determine the space group based on the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods. This will provide the initial positions of the heavier atoms (in this case, the bromine atom).

    • Use the initial atomic positions to calculate a set of structure factors and phases, and then generate an electron density map.

Step 5: Structure Refinement
  • Rationale: The initial structural model is refined against the experimental data to improve the atomic positions, and to model the thermal motion of the atoms, resulting in a chemically meaningful and accurate final structure.

  • Protocol:

    • Locate the remaining non-hydrogen atoms from the difference Fourier map.

    • Perform least-squares refinement of the atomic coordinates, and anisotropic displacement parameters.

    • Position hydrogen atoms in geometrically calculated positions and refine them using a riding model.

    • The quality of the final refined structure is assessed by the R-factor, goodness-of-fit, and the residual electron density.

Visualizing the Workflow

The following diagram illustrates the logical flow of the single-crystal XRD experiment, from sample preparation to the final structural analysis.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Compound Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Single Crystals Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Mounted Crystal Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution hkl Intensity File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Final_Structure Final Structural Model (CIF) Structure_Refinement->Final_Structure Refined Structure

A schematic overview of the single-crystal X-ray diffraction workflow.

Conclusion

While the specific crystal structure of 3-Bromo-9-(m-tolyl)-9H-carbazole remains to be determined, a comparative analysis of its close analogs provides valuable predictive insights into its likely solid-state conformation. The inherent planarity of the carbazole core, coupled with the potential for various intermolecular interactions introduced by the bromo and tolyl substituents, will undoubtedly govern its crystal packing. The detailed experimental protocol provided herein offers a robust framework for researchers to obtain high-quality single-crystal XRD data for this and other novel carbazole derivatives. Such structural information is indispensable for the rational design and development of new therapeutic agents and advanced materials.

References

  • Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]

  • Pure Synth. (n.d.). 3-Bromo-9-(P-Tolyl)-9H-Carbazole 97.0%(GC). Retrieved from [Link]

  • Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ResearchGate. [Link]

  • Duan, X.-M., Huang, P.-M., Li, J.-S., Zheng, P.-W., & Wang, X.-J. (2006). 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1153–o1154. [Link]

  • Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PubMed. [Link]

  • Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. [Link]

  • Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1763. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-9-(m-tolyl)-9H-carbazole

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-9-(m-tolyl)-9H-carbazole. As a specialized aromatic amine derivative, its disposal requires a meticulous approach g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-9-(m-tolyl)-9H-carbazole. As a specialized aromatic amine derivative, its disposal requires a meticulous approach grounded in regulatory compliance and a deep understanding of its chemical properties. This document is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of 3-Bromo-9-(m-tolyl)-9H-carbazole is the first principle of its management. Its classification dictates every subsequent step in the disposal process. While specific data for this exact molecule is limited, we can extrapolate from the parent compound, 3-Bromo-9H-carbazole, and general principles for halogenated organics.

The primary directive is to classify this compound as a halogenated organic hazardous waste .[1] This classification is due to the presence of a carbon-bromine bond, which places it under specific regulatory controls by the Environmental Protection Agency (EPA).[2][3] Disposal of such materials typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[1]

Table 1: Hazard Profile of 3-Bromo-9H-carbazole (Parent Compound)

Hazard Category Description Primary Concerns & Disposal Implications
Physical State Solid: White to Pale Yellow Powder/Crystals.[4][5] Risk of dust inhalation; requires careful handling to prevent aerosolization.
Health Hazards Acute Toxicity (Oral), Category 4; Causes skin and eye irritation; May cause respiratory irritation.[4][6][7][8] Mandates the use of comprehensive Personal Protective Equipment (PPE).[4]
Potential Carcinogenicity While not explicitly listed as a carcinogen, the parent carbazole is suspected of causing cancer.[5][6][9] Prudent to handle with precautions for potential carcinogens as per OSHA guidelines.[10][11]
Environmental Hazards Avoid release to the environment; parent compounds can be toxic to aquatic life.[4][9] Prohibits sewer or general waste disposal.[12] Must be contained and managed as hazardous.

| Regulatory Status | Halogenated Organic Compound.[1] | Governed by EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" regulations.[12][13] |

Pre-Disposal Safety Protocol: Engineering and Personal Controls

Before generating or handling waste, establishing a safe environment is critical. This protocol is a self-validating system; adherence to these steps inherently minimizes exposure risk.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Its use is not merely a recommendation but a core component of a safe laboratory system.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4] Double gloving is recommended when handling potentially carcinogenic substances.[10]

  • Eye Protection: Wear safety glasses with side shields or tightly fitting safety goggles, approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[4]

  • Body Protection: A full-fastened laboratory coat is mandatory.[10] For larger quantities or in case of significant dust generation, consider disposable coveralls. Lab coats must not be worn outside the work area.[10]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[5] If a fume hood is not available or if risk assessment indicates, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N99 or P2).[4][6]

Decontamination of Glassware and Surfaces

Any equipment or surfaces that come into contact with 3-Bromo-9-(m-tolyl)-9H-carbazole must be decontaminated.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.

  • Collect Rinsate: This initial rinsate is now considered halogenated hazardous waste and MUST be collected in the designated waste container. Do not dispose of this rinsate down the drain. [14]

  • Final Cleaning: After the initial hazardous rinse, glassware can be washed using standard laboratory detergents.

  • Surface Wipes: Decontaminate work surfaces by wiping with a cloth dampened with an appropriate solvent, followed by a standard cleaning agent. The used cloth must also be disposed of as hazardous waste.

Step-by-Step Waste Collection & Accumulation Protocol

This protocol ensures compliance with EPA and OSHA regulations for hazardous waste management.[13][15][16]

Step 1: Waste Segregation (The Critical First Step) The causality behind segregation is chemical compatibility and disposal cost/methodology. Mixing waste streams can lead to dangerous reactions and complicates the disposal process.[17] 3-Bromo-9-(m-tolyl)-9H-carbazole waste, including contaminated items (gloves, wipes) and rinsate, must be collected in a container specifically designated for Halogenated Organic Waste .[1][14]

  • DO NOT mix with non-halogenated solvents (like hexane, ethyl acetate).

  • DO NOT mix with strong acids, bases, or oxidizers.[14][17]

  • DO NOT mix with aqueous waste.[14]

Step 2: Container Selection and Labeling The waste container is the primary containment vessel and must meet specific standards to prevent leaks or reactions.[13]

  • Compatibility: Use a container made of a material compatible with the chemical waste (e.g., glass or high-density polyethylene for solvent rinsate). The container must have a secure, leak-proof screw-top cap.[17]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must be legible and permanently affixed, containing the following information as required by the EPA[15][18]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name(s) of the contents: "3-Bromo-9-(m-tolyl)-9H-carbazole" and any solvents used. Do not use abbreviations or formulas.[18]

    • An estimate of the percentage or volume of each component.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location in the lab where waste is collected at its point of generation.[15][17][18]

  • Location: The waste container must be kept at or near the process that generates the waste and under the control of laboratory personnel.[18]

  • Containment: Keep the container in a secondary containment bin to control any potential leaks.

  • Closure: The container must remain closed at all times except when you are actively adding waste.[17][18] Never leave a funnel in the container opening. [18]

Step 4: Handling Full Containers Once a waste container is 90% full, it must be prepared for removal.

  • Ensure the cap is tightly sealed and the label is complete and accurate.

  • Arrange for a waste pickup through your institution's Environmental Health & Safety (EH&S) office.

  • According to EPA regulations, a full container must be moved from the SAA to a Central Accumulation Area (CAA) within 72 hours.[17][18] Your EH&S department will manage this transfer.

Emergency Procedures: Small Spill Management

In the event of a small spill of solid 3-Bromo-9-(m-tolyl)-9H-carbazole, follow these steps while wearing full PPE.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Prevent the powder from becoming airborne. If possible, cover the spill with a plastic sheet.

  • Clean-Up: Carefully sweep up the solid material and place it into the designated halogenated hazardous waste container.[4][6] Avoid creating dust.[5] If available, use a vacuum cleaner equipped with a HEPA filter.[4]

  • Decontaminate: Clean the spill area using the surface decontamination procedure described in Section 2.

  • Report: Report the incident to your laboratory supervisor and EH&S office, as per institutional policy.

Disposal Pathway Decision Logic

The following diagram illustrates the logical workflow for the proper management and disposal of 3-Bromo-9-(m-tolyl)-9H-carbazole waste, from generation to final disposition.

G Disposal Workflow for 3-Bromo-9-(m-tolyl)-9H-carbazole cluster_lab Laboratory Operations cluster_ehs EH&S / Facility Operations cluster_spill Emergency Spill gen Waste Generation (e.g., residual solid, rinsate) haz_id 1. Identify as Halogenated Hazardous Waste gen->haz_id ppe 2. Don Correct PPE (Gloves, Goggles, Lab Coat) haz_id->ppe segregate 3. Segregate Waste (Halogenated Stream Only) ppe->segregate container 4. Select & Label Container ('HAZARDOUS WASTE', full name) segregate->container saa 5. Store in Satellite Accumulation Area (SAA) container->saa is_full Container >90% Full? saa->is_full add_waste Continue Process is_full->add_waste No pickup 6. Request EH&S Pickup is_full->pickup Yes add_waste->saa caa Transfer to Central Accumulation Area (CAA) pickup->caa vendor 7. Final Disposal via Licensed Waste Vendor caa->vendor spill_event Spill Occurs spill_proc Execute Spill Protocol (Alert, Contain, Clean) spill_event->spill_proc spill_waste Place Spill Debris in Waste Container spill_proc->spill_waste spill_waste->saa

Caption: Decision workflow for handling and disposing of 3-Bromo-9-(m-tolyl)-9H-carbazole.

Conclusion

The proper disposal of 3-Bromo-9-(m-tolyl)-9H-carbazole is a systematic process governed by its classification as a halogenated organic hazardous material. By adhering to the principles of accurate hazard assessment, stringent segregation, correct labeling, and regulatory-compliant accumulation, laboratories can ensure the safety of their personnel and maintain environmental stewardship. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety department for local requirements.

References

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • University of Virginia. (2021, April 8). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Available at: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. Available at: [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2022, October 5). OSHA Chemical Hazards And Communication. Available at: [Link]

  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-9-(m-tolyl)-9H-carbazole

Topic: Executive Summary: Operational Safety Profile 3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) is a halogenated heterocyclic building block primarily used in the synthesis of organic light-emitting diode (OLED)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Operational Safety Profile

3-Bromo-9-(m-tolyl)-9H-carbazole (CAS: 890653-53-9) is a halogenated heterocyclic building block primarily used in the synthesis of organic light-emitting diode (OLED) materials and organic semiconductors. While it does not possess the extreme acute toxicity of some organometallics, its status as a halogenated aromatic amine derivative necessitates strict control over particulate exposure and dermal contact.

Immediate Action Directive:

  • Primary Hazard: Irritant to eyes, skin, and respiratory system (H315, H319, H335).

  • Critical Control: All solid handling must occur within a certified chemical fume hood to prevent inhalation of micro-particulates.

  • Prohibited: Do not handle on open bench tops. Do not use latex gloves (permeability risk).

Chemical Identity & Physical Properties

Understanding the physical state is the first step in selecting appropriate PPE. As a high-molecular-weight organic solid, the primary vector for exposure is dust generation during weighing and transfer.

PropertyDataOperational Implication
CAS Number 890653-53-9 Use for inventory verification and waste labeling.
Molecular Formula C₁₉H₁₄BrNHydrophobic organic framework.
Molecular Weight 336.23 g/mol Heavy molecule; dust settles but can remain airborne in drafts.
Physical State Solid (Powder/Crystals)High Risk: Electrostatic charging can cause powder scattering.
Melting Point ~140–160 °C (Est.)*Stable solid at room temperature. Based on p-tolyl analog (CAS 731016-44-7) data [1].[1]
Solubility Insoluble in water; Soluble in DCM, THF, TolueneSkin absorption is enhanced if dissolved in organic solvents.

Risk Assessment & Hazard Classification (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

Toxicological Insight: Halogenated carbazoles are structurally similar to known sensitizers. While specific chronic toxicity data for the m-tolyl isomer is limited, the precautionary principle dictates treating it as a potential sensitizer. The bromine substituent increases lipophilicity, potentially aiding dermal penetration [2].

PPE Matrix: Layered Defense System

The following PPE configuration is non-negotiable for research environments handling quantities >10 mg.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: Fume Hood (Face Velocity: 0.5 m/s) .

    • Why: Engineering controls are superior to wearable PPE. The hood captures dust at the source.

  • Spill Cleanup / Outside Hood: N95 or P100 Respirator .

    • Condition: Required only if the fume hood sash must be raised above safety limits or during spill remediation outside the hood.

B. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Technique: Double Gloving is recommended when handling solutions.

    • Logic: Carbazole derivatives are often dissolved in chlorinated solvents (e.g., Dichloromethane). Nitrile provides splash protection against the solvent, which is the vehicle for chemical entry into the skin.

  • Prohibited: Latex (poor organic solvent resistance).

C. Ocular Protection
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).

  • Note: Standard safety glasses are insufficient if fine powder is being manipulated, as airborne dust can bypass side shields.

Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge and dispersion, the two most common causes of lab contamination.

HandlingWorkflow cluster_safety Critical Control Point: Dust Management Storage Storage (Dry, Dark, Ambient) Weighing Weighing (Anti-Static Gun + Fume Hood) Storage->Weighing Transfer sealed container Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Organic Waste) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing dust control at the weighing stage.

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer on the spatula and weigh boat before touching the powder. Carbazole powders are prone to static cling.

  • Transfer: Weigh directly into the reaction vessel if possible. If using a weigh boat, rinse the boat with the reaction solvent (e.g., Toluene) into the flask to ensure 100% transfer and suppress dust.

  • Containment: Keep the balance draft shield closed to prevent air currents from spreading the powder.

Phase 2: Reaction & Synthesis
  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting it.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. While the compound is relatively stable, OLED intermediates are often purity-sensitive to oxidation.

Phase 3: Cleanup & Decontamination[3]
  • Surface Wipe: Wipe the balance area with a tissue dampened with acetone or ethanol.

  • Visual Check: Use a UV lamp (365 nm) to inspect the work area. Carbazole derivatives often fluoresce blue/violet. If it glows, it is not clean.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes. Lift eyelids to remove trapped particles.

  • Skin Contact: Wash with soap and water. Do not use alcohol or organic solvents to clean skin, as this increases permeability.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Waste Disposal Plan
  • Classification: Halogenated Organic Waste .

  • Protocol:

    • Dissolve solid waste in a minimal amount of acetone or DCM.

    • Transfer to the "Halogenated Solvents" waste container.

    • Do not dispose of solids in the general trash.

    • Label the waste tag explicitly with "Contains Brominated Carbazole" to alert disposal crews to the halogen content (prevents formation of toxic dioxins during improper incineration).

References

  • PubChem. (2025).[3] Compound Summary: 3-Bromo-9H-carbazole (Parent Structure).[2][4] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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